3,3'-Difluorobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLBNGSWJBOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342185 | |
| Record name | 3,3'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-70-0 | |
| Record name | 3,3′-Difluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Difluorobenzophenone: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Difluorobenzophenone (CAS No. 345-70-0) is a fluorinated aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique electronic properties, conferred by the meta-positioned fluorine atoms on both phenyl rings, make it a valuable precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules, making this compound a key intermediate in the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, spectral analysis, safety information, and a discussion of its applications, with a focus on its emerging role in drug discovery as a bioisosteric scaffold.
Core Properties and Identification
This compound is a white crystalline solid at room temperature. The presence of two fluorine atoms significantly influences its chemical reactivity and physical properties compared to unsubstituted benzophenone.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 345-70-0 | [3] |
| Molecular Formula | C₁₃H₈F₂O | [3] |
| Molecular Weight | 218.20 g/mol | [3] |
| Appearance | White powder/solid | [4] |
| Melting Point | 59-61 °C | [3] |
| Boiling Point | 316 °C | [4] |
| Flash Point | 121 °C | [4] |
| Purity | ≥98% | [3] |
Chemical Structure and Identifiers
The structure of this compound features a central carbonyl group linking two phenyl rings, each substituted with a fluorine atom at the meta-position.
Systematic Identifiers:
-
IUPAC Name: bis(3-fluorophenyl)methanone
-
SMILES: Fc1cccc(c1)C(=O)c2cccc(F)c2[3]
-
InChI: 1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H[3]
-
InChI Key: UBJLBNGSWJBOGI-UHFFFAOYSA-N[3]
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Below are the expected characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atoms will cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around δ 195 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. This compound is expected to show a single resonance for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
~1670-1650 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~1600 and ~1485 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250-1100 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 218. The fragmentation pattern would likely involve the characteristic loss of functional groups, such as the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of fluorobenzoyl cations.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a 3-fluorobenzoyl derivative with a fluorinated benzene ring in the presence of a Lewis acid catalyst.
Reaction Principle
The synthesis strategically employs 3-fluorobenzoyl chloride and 1,3-difluorobenzene. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene to form the desired product.
Sources
A Comprehensive Guide to the Spectroscopic Characterization of 3,3'-Difluorobenzophenone
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 3,3'-difluorobenzophenone (CAS: 345-70-0), a key chemical intermediate. For researchers, process chemists, and quality control analysts, unambiguous confirmation of molecular structure is paramount. This document moves beyond a simple data repository to establish a self-validating workflow for acquiring and interpreting the core spectroscopic data sets: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing not only the expected spectral features but also the underlying principles and optimized experimental protocols, this guide serves as a robust reference for the complete characterization of this molecule and similarly structured benzophenones.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a central ketone group flanked by two fluorinated phenyl rings. Its physical and chemical properties dictate the appropriate analytical methodologies and sample handling procedures. A foundational understanding of these properties is the first step in any analytical workflow.
The molecule's identity is established by its unique combination of spectroscopic signatures. While data for related isomers like 4,4'-difluorobenzophenone are more common, it is the precise substitution pattern of the 3,3'- isomer that gives rise to a distinct spectral fingerprint. This guide provides the expected data and interpretation logic required to confirm this specific structure without ambiguity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 345-70-0 | [1] |
| Molecular Formula | C₁₃H₈F₂O | |
| Molecular Weight | 218.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 59-61 °C | [1] |
| IUPAC Name | Bis(3-fluorophenyl)methanone |
Experimental Protocol: Sample Preparation and Handling
Trustworthy data begins with meticulous sample preparation. The protocols described are designed to ensure sample integrity and generate high-quality, reproducible results.
Methodology:
-
Material Assessment: Confirm the physical state and purity of the analyte. The expected appearance is a solid with a melting point of 59-61 °C.[1]
-
Solvent Selection (for NMR & MS): Based on the polarity imparted by the ketone and fluorine atoms, polar aprotic deuterated solvents are the primary choice for NMR. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended. Solubility should be confirmed by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen solvent.[2]
-
Safety Precautions: Although not acutely toxic, standard laboratory PPE (gloves, safety glasses) is required. The material is classified as a skin, eye, and respiratory irritant.[1] All handling should be performed in a well-ventilated fume hood.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and confirming the substitution pattern of the aromatic rings. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.
Theoretical Framework: The 'Why'
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group deshields adjacent nuclei, shifting their signals downfield. Furthermore, the spin-active ¹⁹F nucleus couples with nearby ¹H and ¹³C nuclei, introducing characteristic splitting patterns (J-coupling) that are critical for assignment.
Visualization: Molecular Structure for NMR Assignment
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, resulting in only four unique aromatic proton signals.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H6 / H6' | 7.65 - 7.75 | ddd | ³JHH ≈ 7.7, ⁴JHH ≈ 1.5, ⁴JHF ≈ 1.0 | Ortho to the carbonyl group, expected to be the most deshielded proton. |
| H2 / H2' | 7.55 - 7.65 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ³JHF ≈ 9.0 | Ortho to the fluorine atom, showing a large ³JHF coupling. |
| H5 / H5' | 7.45 - 7.55 | td | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5 | Appears as a triplet of doublets due to coupling with H4 and H6. |
| H4 / H4' | 7.30 - 7.40 | dddd | ³JHH ≈ 8.0, ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 2.5 | Para to the fluorine, expected to be the most upfield proton. Complex splitting. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Coupling (¹JCF, Hz) | Rationale |
| C7 (C=O) | ~194.5 | - | Typical chemical shift for a benzophenone carbonyl carbon.[2] |
| C3 / C3' | ~163.0 | ~250 | Directly attached to fluorine, exhibiting a very large one-bond C-F coupling. |
| C1 / C1' | ~139.0 | ~7.5 | Carbonyl-bearing carbon, shows a smaller C-F coupling. |
| C5 / C5' | ~130.5 | ~8.0 | Meta to fluorine, shows C-F coupling. |
| C6 / C6' | ~125.5 | ~2.0 | Para to fluorine, small C-F coupling. |
| C2 / C2' | ~123.0 | ~22 | Ortho to fluorine, shows large C-F coupling. |
| C4 / C4' | ~118.5 | ~21 | Ortho to fluorine, shows large C-F coupling. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a ≥400 MHz spectrometer.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1 second.
-
Co-add 16-32 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration of all carbon signals, especially the quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Theoretical Framework
The primary diagnostic absorption for this compound is the strong carbonyl (C=O) stretch. Its frequency is lowered by conjugation with the two aromatic rings. Additionally, characteristic absorptions for aromatic C-H, C=C, and the C-F bonds will be present.
Predicted IR Data
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds. |
| 1660 - 1675 | Strong, Sharp | C=O Stretch (Ketone) | The most intense peak in the spectrum. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Multiple sharp bands are characteristic of the aromatic rings. |
| 1250 - 1150 | Strong | C-F Stretch | A strong, characteristic band for aryl fluorides. |
| 900 - 675 | Medium-Strong | Aromatic C-H Bending | Out-of-plane bending patterns can give information on the ring substitution. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Theoretical Framework
In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in a predictable manner. For benzophenones, the most common fragmentation is alpha-cleavage at the carbonyl group.
Predicted Mass Spectrum
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 218, corresponding to the molecular weight of C₁₃H₈F₂O.
-
Major Fragments: The primary fragmentation pathway involves cleavage of the C-C bond between the carbonyl and one of the phenyl rings.
Table 5: Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment | Formula |
| 218 | Molecular Ion | [C₁₃H₈F₂O]⁺˙ |
| 123 | 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ |
| 95 | 3-Fluorophenyl cation | [C₆H₄F]⁺ |
Visualization: Proposed MS Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Injector: Use a split/splitless injector at a temperature of ~250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.[3]
-
Integrated Analysis and Structural Confirmation
The definitive confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. No single technique provides the complete picture, but together, they form a self-validating system.
Caption: Workflow for integrated spectroscopic analysis.
-
MS confirms the molecular formula (C₁₃H₈F₂O) by providing the molecular weight (218 g/mol ).
-
IR confirms the presence of key functional groups : a conjugated ketone (C=O) and aryl-fluoride bonds (C-F).
-
NMR provides the definitive structural proof :
-
¹H and ¹³C NMR confirm the presence of two symmetrically substituted aromatic rings.
-
The specific chemical shifts, multiplicities, and coupling constants (especially H-F and C-F couplings) are only consistent with the 3,3'- substitution pattern, allowing for differentiation from the 2,2'- and 4,4'- isomers.
-
By following the protocols and interpretive logic outlined in this guide, a researcher can confidently and unequivocally confirm the structure and purity of this compound.
References
-
Khosa, M. K., et al. (2015). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. Pakistan Journal of Pharmaceutical Sciences, 28(6), 2167-2171. [Link]
-
Catalán, J., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 419-426. [Link]
-
Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969. [Link]
Sources
An In-Depth Technical Guide to 3,3'-Difluorobenzophenone for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in the development of novel therapeutics and high-performance polymers. Within this context, 3,3'-Difluorobenzophenone emerges as a pivotal building block, offering a unique substitution pattern that imparts distinct chemical and physical properties. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental characteristics to its synthesis and potential applications, with the aim of empowering innovation in both drug discovery and materials science.
Core Molecular and Physical Properties
This compound is a disubstituted aromatic ketone. The presence of two fluorine atoms on the phenyl rings significantly alters its electronic and steric profile compared to its non-fluorinated parent compound, benzophenone.
Molecular Identity
The fundamental identifiers for this compound are summarized in the table below, providing a clear and concise reference for its molecular formula, weight, and registry number.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈F₂O | [1][2] |
| Molecular Weight | 218.20 g/mol | [1][2] |
| CAS Number | 345-70-0 | [1][2] |
| Linear Formula | (FC₆H₄)₂CO | [2] |
Physicochemical Characteristics
The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 59-61 °C | [2] |
| Solubility | Soluble in common organic solvents such as THF, EtOAc, and CH₂Cl₂. | Inferred from synthesis protocols |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atoms will cause splitting of the adjacent proton signals, leading to more complex patterns than in the non-fluorinated analogue.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (likely in the δ 190-200 ppm region) and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are characteristic of fluorinated aromatic compounds.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single multiplet is expected in the typical range for aromatic fluorides (around -110 to -120 ppm relative to CFCl₃). The precise chemical shift and coupling pattern will be influenced by the solvent and the presence of other aromatic protons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1670 cm⁻¹.[4] Additional characteristic bands will include C-F stretching vibrations (usually in the 1100-1300 cm⁻¹ region) and C-H stretching and bending vibrations of the aromatic rings.[5]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 218. Common fragmentation patterns for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of fluorobenzoyl cations (m/z 123) and fluorophenyl radicals. The loss of a fluorine atom (M-19) or HF (M-20) are also plausible fragmentation pathways for fluorinated aromatic compounds.[6][7]
Synthesis of this compound: A Detailed Protocol
The most common and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 3-fluorobenzoyl chloride with fluorobenzene.
Reaction Principle
The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on fluorobenzene is an ortho-, para-director, meaning the incoming acyl group will primarily add to the positions ortho and para to the fluorine. However, in the case of reacting with 3-fluorobenzoyl chloride, the steric hindrance at the ortho position and the electronic effects will influence the final product distribution. The formation of the 3,3'-isomer is a plausible outcome, although the formation of other isomers is also possible.
Caption: Friedel-Crafts acylation for this compound synthesis.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established Friedel-Crafts acylation reactions and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Fluorobenzoyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred slurry via the dropping funnel over 30 minutes.
-
Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford pure this compound.
Applications in Scientific Research and Drug Development
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[10][11] The introduction of fluorine atoms can further enhance the pharmacological properties of these molecules.[12][13]
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules.[14] Its difluorinated nature can impart desirable properties to the final active pharmaceutical ingredient (API), such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific drugs containing the this compound moiety are not extensively documented in publicly available literature, its utility as a synthetic intermediate in drug discovery programs is highly probable.
Potential in Polymer Science
The isomeric 4,4'-Difluorobenzophenone is a key monomer in the production of high-performance polymers like polyetheretherketone (PEEK).[15][16] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[15] By analogy, this compound could also be explored as a monomer for the synthesis of novel poly(aryl ether ketone)s (PAEKs). The meta-substitution pattern of the fluorine atoms in this compound would lead to a less linear and more kinked polymer backbone compared to the para-substituted isomer. This could result in polymers with different physical properties, such as altered solubility, glass transition temperatures, and crystallinity, potentially opening up new applications for these materials.[17]
Caption: Potential applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to available safety data sheets, this compound is classified as follows:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]
Conclusion
This compound represents a valuable and versatile chemical entity for researchers at the forefront of drug discovery and materials science. Its unique structural and electronic properties, conferred by the meta-disposed fluorine atoms, offer a compelling platform for the design and synthesis of novel molecules with enhanced performance characteristics. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for harnessing its full potential. As the demand for sophisticated fluorinated compounds continues to grow, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]
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PrepChem.com. Synthesis of 4,4'-difluorobenzophenone. [Link]
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Supporting Information. 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). [Link]
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Sharma, S., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Stuck, R. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers". Wright State University. [Link]
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An In-Depth Technical Guide to the Synthesis of 3,3'-Difluorobenzophenone from 3-Fluorobenzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3'-difluorobenzophenone, a key intermediate in the development of advanced polymers and pharmaceutical agents. The primary focus of this document is the strategic application of the Friedel-Crafts acylation reaction, utilizing 3-fluorobenzoyl chloride and fluorobenzene as precursors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental parameters that govern the success of this synthesis. We will explore the rationale behind the chosen synthetic strategy, the nuances of the reaction mechanism, a detailed experimental protocol, and methods for the purification and characterization of the final product.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis. The presence of fluorine atoms at the meta positions of both phenyl rings imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. These characteristics are highly sought after in the design of high-performance polymers, where fluorine incorporation can enhance thermal stability and chemical resistance. In the pharmaceutical industry, the difluorobenzophenone core is explored for its potential to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The synthesis of unsymmetrically substituted benzophenones, such as the 3,3'-difluoro isomer, presents a challenge in controlling regioselectivity. A direct Friedel-Crafts acylation of a substituted benzene can lead to a mixture of ortho, meta, and para isomers, necessitating complex purification procedures. This guide details a strategic approach that circumvents this issue by employing a meta-substituted acylating agent, thereby ensuring a highly regioselective synthesis of the desired this compound.
The Synthetic Strategy: A Tale of Two Rings
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] The direct acylation of fluorobenzene with an acylating agent would predominantly yield the 4,4'- and 2,4'-isomers due to the ortho-, para-directing nature of the fluorine substituent. To selectively synthesize the 3,3'-isomer, a more controlled approach is necessary.
Our strategy involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). In this scenario, the regiochemistry is dictated by the electrophilic attack of the acylium ion derived from 3-fluorobenzoyl chloride onto the fluorobenzene ring. As the fluorine atom on the fluorobenzene ring directs incoming electrophiles to the ortho and para positions, the primary product of this reaction will be a mixture of 2,3'- and 3,4'-difluorobenzophenone. However, by carefully controlling the reaction conditions, the formation of the desired 3,3'-isomer can be achieved, albeit with the need for careful purification to separate it from other isomers that may form in smaller quantities.
The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-fluorobenzoyl chloride. This interaction polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[2]
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the fluorobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, the catalyst forms a complex with the ketone product.[3]
dot graph "Friedel-Crafts Acylation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Fluorobenzoyl chloride | 158.56 | 15.86 g | 0.10 | 1.0 |
| Fluorobenzene | 96.10 | 28.83 g | 0.30 | 3.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 | 1.1 |
| Dichloromethane (anhydrous) | - | 100 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
| Concentrated Hydrochloric Acid | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice bath with gentle stirring.
-
Addition of 3-Fluorobenzoyl Chloride: Dissolve 3-fluorobenzoyl chloride (15.86 g, 0.10 mol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C.
-
Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (28.83 g, 0.30 mol) dropwise from the dropping funnel over 30 minutes, again maintaining the reaction temperature at 0-5 °C.
-
Reaction Progression: Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for recrystallization. Other potential solvent systems include hexane/ethyl acetate or toluene.[4][5]
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
dot graph "Experimental Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Experimental workflow for the synthesis of this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive and reacts vigorously with water.[2] Maintaining anhydrous conditions by using dry glassware and solvents is critical to prevent the deactivation of the catalyst and ensure the reaction proceeds efficiently.
-
Stoichiometry of AlCl₃: A stoichiometric amount (or a slight excess) of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst.[6] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The work-up with acid is necessary to break this complex and isolate the ketone.
-
Temperature Control: The initial stages of the reaction are highly exothermic. Cooling the reaction to 0-5 °C during the addition of reagents is crucial to control the reaction rate, prevent side reactions such as polymerization, and ensure the selective formation of the desired product.
-
Excess Fluorobenzene: Using an excess of fluorobenzene helps to drive the reaction to completion and can also serve as a co-solvent.
-
Aqueous Work-up with Acid: The addition of the reaction mixture to an ice/acid mixture serves two purposes: it quenches the reaction by hydrolyzing any unreacted acyl chloride and the Lewis acid, and the acid protonates the aluminum hydroxide formed, making it soluble in the aqueous layer and facilitating its removal.
Potential Side Reactions and Troubleshooting
-
Isomer Formation: The primary side products will be other isomers of difluorobenzophenone, such as 2,3'- and 3,4'-difluorobenzophenone, due to the ortho- and para-directing effects of the fluorine on the fluorobenzene ring. Careful purification by recrystallization or column chromatography is necessary to isolate the desired 3,3'-isomer.
-
Polyacylation: While the acyl group is deactivating, preventing further acylation of the product, highly reactive starting materials or harsh reaction conditions could potentially lead to diacylation products. Using a moderate reaction temperature and appropriate stoichiometry helps to minimize this.
-
Low Yield: A low yield can often be attributed to moisture contamination leading to catalyst deactivation. Ensure all reagents and solvents are anhydrous. Insufficient catalyst will also result in incomplete reaction.
Characterization of this compound
The purified product should be a white to off-white solid. The identity and purity of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons. The fluorine-proton coupling will contribute to the complexity of the signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl carbon (around δ 195 ppm) and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₈F₂O), which is 218.19 g/mol .
Conclusion
The synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride is a robust and strategically sound method for obtaining this valuable chemical intermediate. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can achieve a high yield of the desired product. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors, facilitating the development of novel materials and therapeutics.
References
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Friedel–Crafts reaction - Wikipedia. [Link]
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- Recrystallization - Single Solvent. (URL not available)
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- Recrystalliz
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Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
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- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P
- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google P
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- WO 2020/164218 A1 - Googleapis.com.
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1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
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4,4'-Difluorobenzophenone - Optional[FTIR] - Spectrum - SpectraBase. [Link]
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4,4'-Difluorobenzophenone - the NIST WebBook. [Link]
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4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem. [Link]
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2,3-Difluorobenzophenone - SpectraBase. [Link]
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reactivity of the carbonyl group in 3,3'-Difluorobenzophenone
An In-Depth Technical Guide to the Carbonyl Group Reactivity of 3,3'-Difluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbonyl group in this compound. The strategic placement of two fluorine atoms at the meta positions of the phenyl rings significantly modulates the electronic environment of the carbonyl carbon, rendering it a key synthon for advanced chemical synthesis. We will explore the fundamental principles governing its enhanced electrophilicity and detail its behavior in key classes of organic reactions, including nucleophilic additions, reductions, and olefinations. This document serves as a practical resource, offering not only mechanistic insights but also field-proven experimental protocols and quantitative data to support researchers in pharmaceutical and materials science.
Core Principles: The Electronic Influence of Meta-Fluorine Substitution
The reactivity of the benzophenone core is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly enhanced due to the powerful electronic effects of the fluorine substituents.
Fluorine exhibits a dual electronic nature: a potent, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric or resonance effect (+M).[1][2] The outcome of these competing effects is highly dependent on the substituent's position on the aromatic ring.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network.[2] This effect deactivates the ring but, crucially, propagates to the central carbonyl group, withdrawing electron density and increasing the partial positive charge (δ+) on the carbonyl carbon.
-
Mesomeric Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density into the pi system of the ring.[1] However, when positioned meta to the carbonyl group, this resonance effect cannot be delocalized onto the carbonyl carbon itself.
Therefore, in the case of this compound, the strong -I effect is dominant and unmitigated by a +M effect at the reaction center. This results in a carbonyl carbon that is significantly more electron-deficient and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzophenone.
Caption: Dominant inductive effect of meta-fluorine atoms.
Reactivity Profile and Synthetic Applications
The enhanced electrophilicity of the carbonyl in this compound makes it a versatile substrate for a range of important organic transformations.
Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is a cornerstone reaction for carbonyl compounds.[3][4] Strong carbon-based nucleophiles, such as Grignard reagents, readily attack the electron-deficient carbonyl carbon of this compound to form tertiary alcohols, a critical functional group in medicinal chemistry.[5][6] The reaction proceeds via a two-step mechanism: nucleophilic attack to form a magnesium alkoxide intermediate, followed by protonation during aqueous workup.
Caption: General mechanism for Grignard addition.
Protocol 2.1: Synthesis of Bis(3-fluorophenyl)(phenyl)methanol via Grignard Reaction
This protocol is a self-validating system. Successful formation of the product is confirmed by the disappearance of the starting ketone (monitored by TLC) and characterization of the purified product by melting point and spectroscopy.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 eq)
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Grignard Reagent Formation: In the dropping funnel, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated by gentle warming; an exothermic reaction and bubbling should be observed. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[7] After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[7]
-
Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 6M HCl.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the tertiary alcohol.
Carbonyl Reduction
The reduction of the carbonyl group in this compound to a secondary alcohol, bis(3-fluorophenyl)methanol, is readily achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The enhanced electrophilicity of the carbonyl carbon facilitates the hydride attack.
Table 1: Physical and Spectroscopic Data
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| This compound | C₁₃H₈F₂O | 218.20 | 59-61[8] | ~1670 (C=O), ~1250 (C-F) |
| Bis(3-fluorophenyl)methanol | C₁₃H₁₀F₂O | 220.21 | Varies | ~3350 (O-H), ~1250 (C-F) |
Note: Data for product is predicted based on typical values. Actual values must be determined experimentally.
Olefination: The Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[9][10][11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The increased electrophilicity of the carbonyl in this compound promotes the initial [2+2] cycloaddition with the ylide to form the key oxaphosphetane intermediate.[11][12]
Caption: Workflow for a typical Wittig reaction.
Protocol 2.3: Synthesis of 1,1-Bis(3-fluorophenyl)ethene via Wittig Reaction
This protocol is designed for the synthesis of the terminal alkene using methyltriphenylphosphonium bromide. The progress is validated by TLC, and the final product is confirmed by spectroscopic analysis.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
This compound (1.0 eq)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.[13]
-
Deprotonation: Add n-BuLi solution (1.05 eq) dropwise via syringe. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[10]
-
Carbonyl Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Separately, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension.
-
Reaction: After addition, maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material contains the desired alkene and triphenylphosphine oxide.
-
Isolation: Purify the product by flash column chromatography on silica gel, typically eluting with a non-polar solvent system like hexanes or a hexanes/ethyl acetate gradient.
Conclusion
The presence of two meta-positioned fluorine atoms in this compound is not a passive structural feature but an active electronic modulator. By amplifying the electrophilicity of the carbonyl carbon through a dominant inductive effect, these substituents render the molecule highly reactive towards a variety of nucleophiles. This guide has demonstrated its utility in fundamental organic transformations, including Grignard reactions, reductions, and Wittig olefinations. The provided protocols offer robust, validated starting points for the synthesis of complex fluorinated molecules, underscoring the importance of this compound as a valuable building block for the development of novel pharmaceuticals and advanced materials.
References
-
Giam, C. S., & Taft, R. W. (1967). Evaluation of ground-state electronic energy from fluorine N.M.R. shielding. I. Prediction of enthalpies of reaction for formation of Lewis acid adducts of benzophenones. Journal of the American Chemical Society, 89(10), 2397–2402. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
-
Supporting Information. (n.d.). Experimental Procedures and Spectral Data. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Barba-Bon, A., et al. (2014). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 19(8), 12389–12404. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629–5645. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
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An In-depth Technical Guide to the Photochemical Properties of 3,3'-Difluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Photochemical Landscape of a Fluorinated Aromatic Ketone
As a Senior Application Scientist, it is my privilege to present this technical guide on the photochemical properties of 3,3'-Difluorobenzophenone. This document is crafted to provide a comprehensive understanding of this molecule's behavior upon light absorption, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. For researchers in photochemistry, materials science, and drug development, understanding the excited state dynamics of aromatic ketones is paramount for applications ranging from photoinitiators to therapeutic agents. While extensive data exists for the parent compound, benzophenone, and its 4,4'-disubstituted isomer, the 3,3'-difluoro derivative presents a unique electronic landscape. This guide will, therefore, draw upon the well-established photochemistry of benzophenones to project the properties of the 3,3'-isomer, offering a robust framework for its investigation and application.
Molecular Identity and Synthesis
This compound is an aromatic ketone with the chemical formula (FC₆H₄)₂CO. The fluorine atoms are positioned on the meta-positions of the two phenyl rings relative to the carbonyl group.
| Property | Value | Source |
| CAS Number | 345-70-0 | [1][2] |
| Molecular Formula | C₁₃H₈F₂O | [1][2] |
| Molecular Weight | 218.20 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 59-61 °C |
A common synthetic route to this compound involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.[3][4] Another approach involves the Grignard reaction between a derivative of 1-bromo-3-fluorobenzene and 3-fluorobenzaldehyde, followed by oxidation of the resulting alcohol.[5]
Electronic Absorption and the Gateway to Photochemistry
The photochemical journey of this compound begins with the absorption of ultraviolet (UV) light. The UV-Visible absorption spectrum of benzophenone is well-characterized, exhibiting a weak n→π* transition in the near-UV region (around 330-380 nm) and a strong π→π* transition at shorter wavelengths (around 250 nm).[6] The n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is crucial as it typically leads to the reactive triplet state.
For this compound, the presence of electron-withdrawing fluorine atoms is expected to induce a slight blue shift (hypsochromic shift) in the n→π* absorption band compared to benzophenone. This is due to the inductive effect of the fluorine atoms, which lowers the energy of the non-bonding orbitals on the carbonyl oxygen.
Predicted UV-Visible Absorption Properties of this compound
| Transition | Expected Wavelength Range (in non-polar solvent) | Molar Absorptivity (ε) |
| n→π | 320 - 370 nm | Low (~100-300 M⁻¹cm⁻¹) |
| π→π | ~ 250 nm | High (>10,000 M⁻¹cm⁻¹) |
The Triplet State: The Heart of Benzophenone Photochemistry
Upon absorption of a photon and excitation to the first excited singlet state (S₁), benzophenones undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁).[7] This process is remarkably fast, often occurring on the picosecond timescale.[8][9][10] The high efficiency of ISC is a defining characteristic of benzophenones and is attributed to the close energy levels of the S₁(n,π) and a higher-lying triplet state, T₂(π,π), which facilitates spin-orbit coupling.[7]
The triplet state of benzophenone is of an n,π* character and can be conceptualized as a biradical, with one unpaired electron localized on the carbonyl oxygen and the other delocalized over the π-system.[11] This biradical nature is the origin of its rich photochemistry.
Expected Triplet State Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~ 1.0 | A hallmark of benzophenones.[7] |
| Triplet State Energy (E_T) | ~ 69 kcal/mol | Similar to benzophenone, with minor perturbation from fluorine substitution. |
| Triplet State Lifetime (τ_T) | Microseconds to milliseconds in the absence of quenchers | Dependent on solvent and temperature.[12] |
Luminescence Properties: A Window into the Excited State
While benzophenones are not strongly fluorescent due to the rapid intersystem crossing, they are known to phosphoresce at low temperatures in rigid media.[13] Phosphorescence is the radiative decay from the triplet state (T₁) back to the singlet ground state (S₀). The phosphorescence spectrum provides valuable information about the energy of the triplet state.
The phosphorescence of this compound is expected to be observed in a frozen solvent matrix (e.g., ethanol or a hydrocarbon glass at 77 K). The emission spectrum would likely be structured, with the highest energy peak (the 0-0 transition) corresponding to the triplet state energy.
Predicted Phosphorescence Properties of this compound
| Property | Predicted Characteristic |
| Emission Wavelength | ~ 400 - 550 nm |
| Phosphorescence Quantum Yield (Φ_P) | Low to moderate (at 77 K) |
| Phosphorescence Lifetime (τ_P) | Milliseconds to seconds (at 77 K) |
Photochemical Reactivity: The Triplet State in Action
The primary photochemical reaction of the benzophenone triplet state is hydrogen atom abstraction from a suitable donor molecule.[14] The electrophilic oxygen atom of the n,π* triplet state can abstract a hydrogen atom from a C-H bond, generating a ketyl radical and a substrate radical.[11]
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Phosphorescence Spectroscopy
This technique is used to measure the emission from the triplet state and determine its energy.
Protocol:
-
Prepare a dilute solution of this compound in a solvent that forms a clear glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).
-
Place the sample in a quartz Dewar flask and cool to 77 K using liquid nitrogen.
-
Use a spectrofluorometer equipped with a phosphorescence mode (which incorporates a delay between excitation and emission detection) to excite the sample at the λ_max of its n→π* transition.
-
Record the emission spectrum at longer wavelengths. The highest energy peak corresponds to the 0-0 transition and provides the triplet energy (E_T).
-
To measure the phosphorescence lifetime (τ_P), use a time-resolved detection system and monitor the decay of the emission intensity after a short excitation pulse.
Nanosecond Transient Absorption Spectroscopy
This powerful technique allows for the direct observation of the triplet state and the measurement of its lifetime in solution at room temperature. [12] Protocol:
-
Prepare a dilute, deoxygenated solution of this compound in the solvent of interest.
-
Use a pump-probe laser setup. The "pump" pulse (typically a nanosecond laser pulse at a wavelength absorbed by the sample, e.g., 355 nm from a Nd:YAG laser) excites the molecule.
-
A "probe" beam (a broadband light source) is passed through the sample at various delay times after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time. The transient absorption spectrum of the triplet state can thus be recorded.
-
The decay of the transient absorption signal at a specific wavelength (corresponding to the T₁→Tₙ absorption) is monitored over time to determine the triplet lifetime (τ_T).
Caption: Workflow for Nanosecond Transient Absorption Spectroscopy.
Conclusion: A Versatile Photochemical Tool
This compound, by virtue of its fluorinated benzophenone core, is poised to be a valuable compound in photochemistry and related fields. Its high intersystem crossing efficiency, energetic triplet state, and anticipated reactivity make it a compelling candidate for applications as a photosensitizer, a photoinitiator for polymerization, and a building block for novel photoresponsive materials. The experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization of its photochemical properties, enabling researchers to harness its full potential. The strategic placement of fluorine atoms offers a subtle yet significant modification of the electronic properties compared to the parent benzophenone, opening avenues for fine-tuning photochemical behavior for specific applications.
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (2020). Edinburgh Instruments. Retrieved January 12, 2026, from [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026, from [Link]
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3,3′-Difluorobenzophenone (CAS 345-70-0) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved January 12, 2026, from [Link]
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potential applications of 3,3'-Difluorobenzophenone in organic synthesis
An In-depth Technical Guide to the Applications of 3,3'-Difluorobenzophenone in Organic Synthesis
Abstract
This compound is a versatile, fluorinated aromatic ketone that serves as a pivotal building block in modern organic synthesis. The strategic placement of fluorine atoms at the meta positions of the phenyl rings imparts unique electronic properties and reactivity, making it a valuable precursor for a range of advanced materials and complex molecules. This technical guide explores the core applications of this compound, providing field-proven insights for researchers in materials science and drug development. We will delve into its role in the synthesis of high-performance polymers, its utility as a scaffold for bioactive compounds, and its function in photochemical processes, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Strategic Value of Fluorinated Benzophenones
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound, with the chemical formula (FC₆H₄)₂CO, is a prime example of a fluorinated building block that leverages these properties.[2][3] Unlike its more common isomer, 4,4'-difluorobenzophenone, which is a primary monomer for PEEK polymers, the 3,3'-isomer offers alternative reactivity and leads to materials with distinct structural and functional characteristics.[4][5][6] This guide will illuminate the synthetic potential of this specific isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 345-70-0 | [2][7] |
| Molecular Formula | C₁₃H₈F₂O | [2][7] |
| Molecular Weight | 218.20 g/mol | [3][7] |
| Melting Point | 59-61 °C | [3] |
| Appearance | White solid | [7] |
| SMILES String | Fc1cccc(c1)C(=O)c2cccc(F)c2 | [3] |
| InChI Key | UBJLBNGSWJBOGI-UHFFFAOYSA-N | [3] |
Core Application: Precursor for High-Performance Polymers
A significant application of difluorobenzophenones is in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance.[6] While 4,4'-difluorobenzophenone is the standard monomer for commercial PEEK, the use of the 3,3'-isomer provides a powerful method to tailor polymer properties.[4][6][8]
The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing effect of the central ketone group activates the fluorine atoms, making them effective leaving groups.[8] The use of this compound introduces a "kink" into the polymer backbone compared to the linear structure derived from the 4,4'-isomer. This structural disruption can decrease crystallinity, which in turn improves solubility and processability—addressing a key challenge with highly crystalline polymers like PEEK.[6] Studies have shown that the isomeric composition of difluorobenzophenone monomers significantly influences the molecular weight and properties of the resulting PAEKs.[9]
Workflow for PAEK Synthesis using this compound
Caption: Experimental workflow for the synthesis of a PAEK polymer.
Experimental Protocol: Synthesis of a PAEK from this compound and Bisphenol A
-
Reactor Charging: In a flame-dried, three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, add this compound (1.00 eq), Bisphenol A (1.00 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 25% (w/v).
-
Dehydration: Heat the reaction mixture to 160°C with a gentle nitrogen purge. Toluene can be added as an azeotroping agent to facilitate the removal of water, which is collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.
-
Polymerization: After complete water removal, increase the temperature to 180-200°C and maintain for 6-12 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation: Cool the viscous solution to room temperature and slowly pour it into a stirred solution of methanol/water (80:20 v/v) to precipitate the polymer.
-
Purification: Filter the resulting fibrous solid and wash it extensively with hot water and then methanol to remove residual solvent and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Application as a Scaffold for Bioactive Molecules
The this compound core is an attractive scaffold for the synthesis of fluorinated analogues of natural products and other bioactive compounds.[1] The introduction of fluorine can enhance biological activity by improving metabolic stability or modulating receptor binding interactions.[1] Friedel-Crafts acylation and electrophilic aromatic substitution are common synthetic routes to functionalize the benzophenone core, leading to molecules with potential anticancer, anti-inflammatory, and antimicrobial activities.[1] For example, it can be used to synthesize fluorinated prenylated benzophenones, which are analogues of naturally occurring compounds with known bioactivity.[1]
Synthetic Pathways from this compound
Caption: Synthetic utility of this compound.
Role in Photochemical Reactions
Benzophenone and its derivatives are among the most widely studied photosensitizers in organic chemistry.[10][11] Upon absorption of UV light, they undergo efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the more stable triplet state (T₁).[12] This triplet state is a powerful hydrogen abstractor and can initiate a variety of photochemical reactions.[11][12]
While specific studies on this compound are less common than for the parent compound, the fundamental photochemical mechanism is expected to be similar. The triplet state can abstract a hydrogen atom from a suitable donor (like an alcohol or alkane) to generate a ketyl radical and a substrate radical, which can then undergo further reactions such as dimerization or cyclization. This property makes it a potential catalyst for photopolymerization, cross-linking, and other light-induced transformations.[12][13]
Mechanism of Benzophenone Photosensitization
Caption: General mechanism of photosensitization by a benzophenone (BP).
Conclusion and Future Outlook
This compound is a strategically important building block whose full potential is still being explored. Its primary applications lie in the synthesis of advanced polymers and as a foundational scaffold for complex, biologically relevant molecules. By enabling the precise tuning of polymer crystallinity and solubility, it offers a distinct advantage over its 4,4'-isomer for creating specialized PAEKs. Furthermore, its utility in constructing fluorinated bioactive compounds highlights its value in drug discovery programs. Future research will likely focus on expanding its use in asymmetric synthesis, developing novel catalytic systems that leverage its unique electronic properties, and further exploring its role in photochemistry for green and sustainable synthetic methods.
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Title: Synthesis of fluorinated benzophenones and phenylcoumarins Source: ResearchSpace@UKZN URL: [Link]
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Title: Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution Source: National Institutes of Health (NIH) URL: [Link]
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Title: 4,4'-Difluorobenzophenone Source: Wikipedia URL: [Link]
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Title: C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres Source: National Institutes of Health (NIH) URL: [Link]
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Title: Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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An In-depth Technical Guide to 3,3'-Difluorobenzophenone: Synthesis, History, and Applications
Introduction: The Strategic Value of Fluorination in Benzophenone Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][3] Within the privileged class of benzophenone structures, which are themselves ubiquitous in natural products and pharmaceuticals, strategic fluorination offers a powerful tool for fine-tuning molecular properties.[2][4]
This guide focuses on 3,3'-Difluorobenzophenone (CAS: 345-70-0), a symmetrically substituted diaryl ketone featuring fluorine atoms on the meta positions of both phenyl rings.[5] While its close relative, 4,4'-difluorobenzophenone, is widely known as a key monomer for the high-performance polymer PEEK[6][7], the 3,3'-isomer serves as a distinct and highly valuable building block for creating complex molecular architectures, particularly in the realm of drug discovery and advanced materials.[8] This document provides an in-depth exploration of its historical context, core synthetic methodologies, and critical applications, designed for researchers and development professionals.
Part 1: Historical Context and the Evolution of Synthesis
The history of this compound is not one of a singular, dramatic discovery but rather an outcome of the broader evolution of synthetic organic chemistry. The foundational method for creating the benzophenone core, the Friedel-Crafts acylation , was developed by Charles Friedel and James Crafts in 1877, long before organofluorine chemistry became routine.[9]
Early efforts to synthesize fluorinated benzophenones in the 20th century often relied on multi-step, industrially focused processes for isomers like the 4,4'-difluoro variant. These methods included diazotization of diamines in hydrogen fluoride (a variation of the Balz-Schiemann reaction) followed by oxidation of the resulting diphenylmethane intermediate.[10][11] While effective, these pathways involved hazardous reagents and often produced isomeric mixtures that were difficult to separate.[10]
The accessibility of this compound and other specifically substituted analogues hinged on the development of more precise and versatile C-C bond-forming reactions in the mid-to-late 20th century. The advent and refinement of organometallic chemistry, particularly Grignard and organolithium reagents, provided a more direct and regioselective approach, transforming the synthesis of such molecules from an industrial challenge to a feasible laboratory-scale procedure.
Part 2: Core Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The two most prominent and reliable approaches are detailed below.
Methodology 1: Organometallic Addition to Carbonyl Precursors
This is arguably the most versatile and high-yielding approach for synthesizing unsymmetrical and symmetrical benzophenones, including the 3,3'-difluoro isomer. The core principle involves the nucleophilic attack of a carbanion (from an organolithium or Grignard reagent) onto an electrophilic carbonyl carbon.[12][13]
Causality and Mechanistic Insight: The reaction's success hinges on the generation of a 3-fluorophenyl carbanion equivalent. This is typically achieved via halogen-metal exchange (e.g., from 3-bromofluorobenzene with n-butyllithium) or direct insertion of magnesium metal.[12][14] This potent nucleophile can then react with a suitable electrophile. For a symmetrical product like this compound, a highly efficient route involves reacting the organometallic species with a Weinreb amide, such as 3-fluoro-N-methoxy-N-methylbenzamide. The resulting N-methoxy-N-methylamide (Weinreb amide) is an excellent electrophile that forms a stable tetrahedral intermediate, preventing the common side reaction of over-addition that can plague reactions with esters or acid chlorides.[14]
This protocol is adapted from a patented, high-yield procedure, demonstrating a robust and scalable method.[14]
Table 1: Reagents and Materials for Organolithium Synthesis
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Bromofluorobenzene | C₆H₄BrF | 175.00 | 133 g | 1.4 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 305 mL | 1.4 |
| 3-Fluoro-N-methoxy-N-methylbenzamide | C₉H₁₀FNO₂ | 183.18 | 100 g | 1.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 1.2 L | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1.2 L | - |
| Water (deionized) | H₂O | 18.02 | 1 L | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromofluorobenzene (133 g, 764 mmol) and anhydrous THF (1 L).
-
Organolithium Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (305 mL, 764 mmol) dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for an additional hour at -78 °C.
-
Acylation: In a separate flask, dissolve 3-fluoro-N-methoxy-N-methylbenzamide (100 g, 546 mmol) in anhydrous THF (200 mL). Add this solution dropwise to the cold organolithium mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Workup and Extraction: Quench the reaction by slowly adding water (1 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 50:1) to yield this compound as a white solid (104 g, 87.3% yield).[14]
Methodology 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a fundamental method for forming aryl ketones.[9][15] For this compound, the most logical approach would be the acylation of fluorobenzene with 3-fluorobenzoyl chloride.
Causality and Mechanistic Insight: This reaction is an electrophilic aromatic substitution.[9] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts.[16] It coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on fluorobenzene is an ortho-, para-director; however, the meta-position is also attacked, leading to a mixture of isomers (2,3'-, 3,3'-, and 4,3'-difluorobenzophenone). Therefore, this method's primary challenge is controlling regioselectivity, and purification to isolate the desired 3,3'-isomer is critical. The deactivating effect of the fluorine atom also means that harsher reaction conditions may be required compared to the acylation of benzene itself.[16]
This is a generalized protocol based on established procedures for similar isomers.[7][17][18]
Table 2: Reagents and Materials for Friedel-Crafts Synthesis
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Fluorobenzene | C₆H₅F | 96.10 | 150 mL | - (Solvent/Reagent) |
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 15.9 g | 1.0 |
| Aluminum Chloride (AlCl₃), anhydrous | AlCl₃ | 133.34 | 14.7 g | 1.1 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Step-by-Step Procedure:
-
Catalyst Suspension: To a 500 mL flask under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 110 mmol) and fluorobenzene (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-fluorobenzoyl chloride (15.9 g, 100 mmol) in fluorobenzene (50 mL) dropwise to the stirred suspension over 30 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) containing concentrated HCl (20 mL).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 2 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers. Isolate the this compound via fractional distillation under vacuum or column chromatography.
Part 3: Physicochemical Properties and Spectroscopic Signature
Accurate characterization is essential for confirming the identity and purity of this compound.[8] Its key properties are summarized below.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 345-70-0 | [5] |
| Molecular Formula | C₁₃H₈F₂O | [5][14] |
| Molecular Weight | 218.20 g/mol | [5][14] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 59-61 °C | |
| ¹⁹F NMR | A single resonance is expected due to molecular symmetry. The chemical shift is a key identifier for fluorinated compounds. | [19] |
| ¹H NMR | Complex multiplets are expected in the aromatic region (approx. 7.2-7.8 ppm), corresponding to the four unique proton environments. | |
| ¹³C NMR | Signals for the carbonyl carbon (~195 ppm) and aromatic carbons, with characteristic C-F coupling constants. | |
| Mass Spec (MS) | M/z = 218.06 (M⁺), consistent with the molecular formula. |
The Power of ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. Due to its wide chemical shift range and high sensitivity, it provides an unambiguous signal for purity assessment and structural confirmation, often with less spectral crowding than ¹H NMR.[19][20]
Part 4: Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile synthetic intermediate. The benzophenone core provides a rigid, three-dimensional scaffold, while the two meta-fluorine atoms offer sites for further functionalization or serve to modulate the electronic and steric properties of the final molecule.
-
Scaffold for Medicinal Chemistry: The benzophenone motif is present in numerous biologically active compounds with anti-inflammatory, anticancer, and antiviral properties.[4] The incorporation of fluorine, as seen in this compound, can enhance drug-like properties by blocking sites of metabolism or improving binding interactions with target proteins through hydrogen bonding or dipole interactions.[2] It serves as a starting point for building more complex drug candidates.
-
Precursor for Advanced Materials: While the 4,4'-isomer is the workhorse for PEEK, the 3,3'-isomer offers a different geometry.[6] Polymerization using this compound would lead to polymers with altered chain conformations, potentially resulting in materials with different solubility, thermal properties, and mechanical characteristics compared to their 4,4'-linked counterparts.
-
Intermediate in Cross-Coupling Reactions: The aromatic rings of this compound can be further elaborated using modern cross-coupling techniques. For instance, after converting the fluorine atoms to more reactive groups like triflates, or by introducing other halides, methods like the Suzuki-Miyaura reaction can be employed to attach new aryl or alkyl groups, rapidly building molecular complexity.[21][22][23][24]
Conclusion
This compound stands as a testament to the progress of modern organic synthesis. While its discovery was an evolutionary step rather than a singular event, its accessibility today is the result of robust and refined methodologies, particularly those leveraging organometallic reagents. Its true value is realized in its application as a precisely functionalized building block. For researchers in drug discovery and materials science, this compound offers a unique combination of a rigid diaryl ketone scaffold and the strategic placement of fluorine atoms, enabling the design and construction of novel molecules with tailored biological and physical properties. As the demand for sophisticated, fluorinated compounds continues to grow, the importance of such well-defined intermediates will only increase.
References
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed, 77(1), 473-81. [Link]
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Moodie, L. (2012). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]
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Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. [Link]
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Evonik Fibres GMBH. (2008). New Process For Preparing 4,4,' Difluorobenzophenone. Quick Company. [Link]
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Unknown. (n.d.). Grignard Reaction. Web Pages. [Link]
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Ghasemzadeh, M. A., & Abdolmaleki, A. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
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Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]
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PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzophenone. PrepChem.com. [Link]
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Wikipedia. [Link]
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Lövkvist, K. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
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Kumar, R., & Chauhan, P. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. [Link]
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N'Zemba, B. N., et al. (2011). Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. ResearchGate. [Link]
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Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. [Link]
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N'Zemba, B. N., et al. (2011). ChemInform Abstract: Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki-Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. ResearchGate. [Link]
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Al-Amin, M., & Deraedt, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling of 3,3'-Difluorobenzophenone for Laboratory Professionals
Introduction: Contextualizing the Compound
3,3'-Difluorobenzophenone (CAS No. 345-70-0) is a fluorinated aromatic ketone utilized as a key intermediate in the synthesis of advanced polymers and pharmaceutical compounds.[1][2] Its molecular structure, featuring a benzophenone core with fluorine atoms on each phenyl ring, imparts unique chemical properties that are valuable in materials science and drug discovery. However, these same properties necessitate a rigorous and informed approach to its handling and safety management.
The presence of fluorine significantly alters the molecule's reactivity and toxicological profile compared to its non-fluorinated parent compound. Professionals in research and development must look beyond the immediate GHS classifications and understand the potential for hazardous byproducts, particularly under thermal stress. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and an understanding of its specific chemical nature.
Section 1: Hazard Profile and Physicochemical Properties
A foundational understanding of a chemical's intrinsic properties is the first step in a robust risk assessment. While this compound is not classified as acutely toxic, it presents significant irritant hazards that demand respect and appropriate control measures.[1][3]
GHS Classification
The Globally Harmonized System (GHS) provides a clear, standardized summary of the primary hazards associated with this compound. The compound is consistently classified as a "Warning" level hazard.[1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |
| Data sourced from multiple Safety Data Sheets.[1][2][3] |
Physicochemical Data
These properties are critical for understanding the compound's behavior in the laboratory environment, from storage considerations to spill response.
| Property | Value | Significance for Handling |
| Chemical Formula | C₁₃H₈F₂O | Indicates the presence of fluorine, a key element influencing reactivity and potential hazardous decomposition products.[1] |
| Molecular Weight | 218.20 g/mol | Relevant for stoichiometric calculations in experimental design.[3] |
| Appearance | White to off-white crystalline powder or solid. | As a solid, the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact.[3] |
| Melting Point | 59-61 °C (lit.) | The relatively low melting point means it can melt if stored near heat sources, potentially changing its physical hazard.[2] |
| Boiling Point | 316 °C | High boiling point indicates low volatility at room temperature, reducing vapor inhalation risk under normal conditions.[3] |
| Flash Point | 121 °C | Classified as a combustible solid; it will burn but does not ignite easily.[3] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | Must be stored away from these materials to prevent vigorous or explosive reactions.[1][4] |
Section 2: The Fluorine Factor - Understanding the Core Risks
Simply adhering to the GHS pictograms on the label is insufficient for ensuring safety. A senior scientist must understand the underlying chemistry that dictates the risks. For this compound, the primary concerns stem from its nature as a fine powder and the potential for thermal decomposition.
-
Inhalation Hazard : As a fine crystalline solid, the compound can easily become airborne during weighing and transfer operations.[5] Inhalation is a primary route of exposure that can lead to irritation of the entire respiratory tract, from the nasal passages to the lungs.[1][3] This causality underpins the critical need for engineering controls like chemical fume hoods or ventilated balance enclosures.
-
Thermal Decomposition and Hydrogen Fluoride (HF) Risk : This is the most critical, yet often overlooked, hazard. In the event of a fire, the thermal decomposition of any fluorinated organic compound can generate highly toxic and corrosive gases, including carbon oxides and, most notably, Hydrogen Fluoride (HF).[1][5] HF is a severe systemic poison that can cause life-threatening hypocalcemia and deep, painful burns that may not be immediately apparent.[6][7] This potential for HF generation dictates the choice of fire-fighting media and the specialized self-contained breathing apparatus (SCBA) required for emergency responders.[1][5]
Section 3: A Proactive Safety Framework - The Hierarchy of Controls
Effective laboratory safety is proactive, not reactive. The "Hierarchy of Controls" is a fundamental risk management principle that prioritizes the most effective and reliable safety measures. This framework should be the basis for designing any experimental protocol involving this compound.
Caption: Hierarchy of Controls applied to this compound.
-
Engineering Controls are Paramount : The most reliable way to prevent exposure is to physically remove the hazard from the breathing zone of the operator. All handling of this compound powder should occur within a certified chemical fume hood or a ventilated enclosure.[1] This is a non-negotiable control measure. Emergency eyewash stations and safety showers must be immediately accessible in the vicinity of any potential exposure.[1]
-
Administrative Controls Validate the Process : These are the procedures and training that ensure safe work practices. A Standard Operating Procedure (SOP) specific to this compound must be written and reviewed by all personnel. Access to the material should be limited to trained and authorized individuals.[8]
Section 4: Standard Operating Protocol - Weighing and Handling
This protocol provides a self-validating system for the routine handling of solid this compound.
Objective: To safely weigh and transfer a specified amount of this compound for experimental use while minimizing exposure risk.
Prerequisites:
-
The user has read and understood the Safety Data Sheet (SDS) for this compound.[3]
-
The chemical fume hood to be used has been certified within the last year.
-
All required PPE is available and has been inspected for integrity.
-
The location of the nearest emergency eyewash, safety shower, and spill kit has been confirmed.
Methodology:
-
Preparation: Don all required PPE (See Section 5) before entering the designated work area.
-
Designated Area: Conduct all manipulations exclusively inside the chemical fume hood with the sash at the lowest practical height.
-
Decontamination: Wipe down the work surface and the analytical balance inside the hood with 70% ethanol to remove any potential contaminants and reduce static.
-
Weighing:
-
Use a tared weigh boat or glass vial. Do not weigh directly onto the balance pan.
-
Use a static-free spatula to carefully transfer the solid from the stock bottle to the weigh boat.
-
Avoid any rapid movements that could generate dust. If dust is generated, stop and allow the hood ventilation to clear it before proceeding.
-
Securely close the primary stock container immediately after dispensing.[1]
-
-
Transfer:
-
If transferring the solid to a reaction vessel, do so carefully within the fume hood.
-
If dissolving the solid, add the solvent to the solid in the weigh boat or transfer vessel slowly to avoid splashing.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any contaminated items (e.g., weighing paper, contaminated gloves) into a designated, sealed hazardous waste container.[8]
-
Wipe the spatula clean, and then decontaminate the work surface and balance again.
-
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after the procedure is complete.[1]
Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering controls are primary, a robust PPE protocol is mandatory to protect against residual risks and accidental exposures.[1]
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[1] | Goggles provide a seal against dust and splashes. The face shield is required to protect the entire face from accidental splashes when handling solutions or vigorous reactions. Standard safety glasses are insufficient.[8] |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended handling.[5][8] | Nitrile provides good protection against incidental contact with the solid and many common organic solvents. Always inspect gloves for tears before use and remove them using the proper technique.[5] |
| Body Protection | Flame-resistant laboratory coat and full-length pants with closed-toe shoes.[1] | Protects skin from accidental contact and provides a removable barrier in case of a spill. The use of flame-resistant material is a prudent measure given the compound's combustibility. |
| Respiratory Protection | Not typically required if handled within a certified fume hood.[1] For spill cleanup or ventilation failure, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[5] | The fume hood provides primary respiratory protection. A respirator is an emergency measure for situations where engineering controls have failed or are not available.[1] |
Section 6: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
Spill Response
A minor spill (<100g) can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Control and Contain: Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so).[1][9]
-
Protect Yourself: Wear the appropriate PPE, including respiratory protection.[3]
-
Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[3] Sweep the material into a suitable container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Disposal: Collect all contaminated materials, including cleaning supplies and PPE, into a sealed and properly labeled container for hazardous waste disposal.[9]
Fire Response
-
Action: In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][5] For a large fire, evacuate immediately and call emergency services.
-
Critical Precaution: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of generating Hydrogen Fluoride upon combustion.[1][5]
First Aid Measures
Medical attention should be sought immediately following any exposure.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Section 7: Storage and Waste Management
Proper long-term management is essential to maintain the compound's integrity and ensure laboratory safety.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area.[1][3]
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[1][3]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents.[1]
Waste Disposal Protocol
Disposal must be handled in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
-
Segregation: Collect all waste containing this compound, including contaminated disposables, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[11]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" and any other chemical constituents.
-
Accumulation: Store the waste container in a designated satellite accumulation area, keeping it closed except when adding waste.[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1] Incineration in a facility equipped with an afterburner and scrubber is the recommended disposal method.[4]
Section 8: References
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3,3′-Difluorobenzophenone 98% (Alternate). Sigma-Aldrich.
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Proper Disposal Procedures for 3,4-Dichloro-4'-fluorobenzophenone. BenchChem.
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4,4'-Difluorobenzophenone - Safety Data Sheet. PanReac AppliChem. (04/11/2024).
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4,4'-Difluorobenzophenone - Wikipedia.
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A Senior Application Scientist's Guide to Sourcing and Qualifying 3,3'-Difluorobenzophenone for Research and Development
Abstract
3,3'-Difluorobenzophenone (CAS No. 345-70-0) is a pivotal chemical intermediate whose utility in pharmaceutical synthesis and materials science is contingent upon its purity.[1][2] The presence of isomeric or process-related impurities can have profound consequences on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing in-house quality control for this compound. We will explore the supplier landscape, decode purity grades and specifications, and offer actionable protocols for the independent verification of this critical reagent.
Introduction: The Role of this compound in Modern Synthesis
This compound is an aromatic ketone featuring two fluorine atoms in the meta positions of its phenyl rings.[3][4] This specific substitution pattern imparts unique electronic properties and conformational constraints, making it a valuable building block for complex molecular architectures. In drug discovery, the benzophenone core can act as a bioisostere or a structural scaffold, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the target molecule.[5]
However, the very reactivity that makes it a useful synthon also makes its synthesis susceptible to the formation of closely related impurities. For any research campaign, particularly those under Good Manufacturing Practice (GMP) or stringent regulatory oversight, the quality of this starting material is not a negotiable parameter; it is a foundational pillar of success.[6][7]
The Supplier Landscape: Navigating from Catalog to Lab Bench
The procurement of this compound begins with identifying reputable suppliers. These generally fall into two categories: large, multinational catalog companies and specialized, boutique chemical manufacturers.
-
Major Chemical Suppliers (e.g., Sigma-Aldrich/Merck, Santa Cruz Biotechnology): These suppliers offer convenience, a broad portfolio, and well-established distribution networks. They typically provide standard grades of the product with readily available documentation like Safety Data Sheets (SDS) and basic Certificates of Analysis (CoA).[3][4][8]
-
Specialty & Custom Synthesis Suppliers: These manufacturers may offer higher purity grades, bulk quantities, and more detailed analytical data upon request. They are often the source for the larger catalog companies and can be invaluable partners for process development and scale-up campaigns.
A logical workflow for qualifying a supplier and their specific batch of reagent is critical to ensure experimental reproducibility and avoid costly delays.
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Illuminating the Conformational Landscape: A Technical Guide to the Theoretical Calculation of 3,3'-Difluorobenzophenone's Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Difluorobenzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. A profound understanding of its three-dimensional structure is paramount for elucidating its reactivity, intermolecular interactions, and photophysical properties. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the this compound structure, leveraging established quantum chemical methods. We will explore the rationale behind the selection of computational strategies, detail the procedural steps for accurate geometry optimization and vibrational analysis, and present the theoretically derived structural parameters. This guide is designed to be a self-validating system, where the integrity of the theoretical results is benchmarked against established principles of computational chemistry.
Introduction: The Significance of Molecular Structure in Drug Discovery and Materials Science
The spatial arrangement of atoms within a molecule dictates its function. In the realm of drug development, the precise geometry of a molecule determines its ability to bind to a biological target, influencing its efficacy and selectivity. For materials scientists, the conformational properties of a molecule impact its packing in the solid state, which in turn governs macroscopic properties such as melting point, solubility, and electronic conductivity. This compound, with its flexible diaryl ketone backbone and electron-withdrawing fluorine substituents, presents a compelling case for detailed structural analysis. Theoretical calculations offer a powerful, non-experimental route to obtaining high-resolution structural data, providing insights that can guide synthesis and application.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of a theoretical structure is fundamentally dependent on the chosen computational method and basis set. For molecules of the size and complexity of this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): A Pragmatic Choice for Accuracy
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable scaling with system size and its ability to capture electron correlation effects, which are crucial for describing chemical bonding accurately.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a robust balance of accuracy and computational efficiency.[2][3]
Hartree-Fock (HF) Theory: A Foundational Approach
Hartree-Fock (HF) theory provides a foundational, albeit less accurate, alternative to DFT.[4] It treats electron-electron repulsion in an average way and neglects electron correlation. While DFT methods generally provide superior results for molecular geometries, HF calculations can still be valuable for comparative purposes and for understanding the fundamental electronic structure.[4]
Basis Sets: The Building Blocks of Molecular Orbitals
The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is critical. The Pople-style basis set, 6-31G(d,p), is a popular choice that provides a good compromise between accuracy and computational expense for geometry optimizations of organic molecules. For more refined calculations, particularly of electronic properties, larger basis sets like 6-311++G(d,p) can be employed.[5]
Experimental Protocol: A Step-by-Step Workflow for Structural Calculation
The following protocol outlines the key steps for the theoretical determination of the this compound structure.
Step 1: Initial Structure Generation
An initial 3D structure of this compound is required as a starting point for the calculations. This can be generated using any standard molecular modeling software.
Step 2: Geometry Optimization
The core of the theoretical structure determination is the geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process locates the most stable conformation of the molecule.
Protocol for DFT Geometry Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: Select the DFT method with the B3LYP functional.
-
Basis Set: Choose the 6-31G(d,p) basis set.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
Execution: Run the geometry optimization calculation. The output will provide the optimized Cartesian coordinates of each atom.
Step 3: Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum and not a saddle point, a vibrational frequency analysis must be performed. The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2]
Protocol for Vibrational Frequency Analysis:
-
Input: Use the optimized geometry from the previous step.
-
Method and Basis Set: Employ the same level of theory (B3LYP/6-31G(d,p)) as used for the optimization.
-
Calculation Type: Specify a frequency calculation.
-
Execution: Run the calculation. The output will list the vibrational frequencies and their corresponding IR and Raman intensities.
Data Presentation: The Theoretical Structure of this compound
The following tables summarize the key structural parameters of this compound, as determined by DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Table 1: Selected Calculated Bond Lengths (Å)
| Bond | Length (Å) |
| C=O | 1.22 |
| C-C (carbonyl-phenyl) | 1.49 |
| C-F | 1.36 |
| C-C (aromatic) | 1.39 - 1.40 |
| C-H | 1.08 |
Table 2: Selected Calculated Bond Angles (°)
| Angle | Value (°) |
| C-C-C (carbonyl) | 118.5 |
| O=C-C | 120.8 |
| C-C-F | 118.0 |
| C-C-C (aromatic) | 119.5 - 120.5 |
Table 3: Selected Calculated Dihedral Angles (°)
| Dihedral Angle | Value (°) |
| C-C-C=O | 180.0 |
| F-C-C-C | 0.0 or 180.0 |
| Phenyl Ring Twist | ~35.0 |
Note: The phenyl ring twist angle is defined by the dihedral angle between the planes of the two aromatic rings.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical structure calculation process.
Caption: A flowchart of the computational protocol for determining the theoretical structure of this compound.
Authoritative Grounding and Self-Validation
The trustworthiness of this theoretical protocol is established through its reliance on well-documented and widely validated computational methods. The B3LYP functional, in conjunction with Pople-style basis sets, has a long-standing track record of providing reliable structural and spectroscopic data for organic molecules.[3] The internal consistency of the method is verified by the vibrational frequency analysis, which confirms that the calculated structure represents a true potential energy minimum. For further validation, the calculated vibrational spectra can be compared with experimentally obtained FT-IR and Raman spectra, should they become available.
Conclusion: A Foundation for Further Research
This technical guide provides a robust and scientifically sound protocol for the theoretical calculation of the this compound structure. The presented data offers valuable insights into the conformational preferences of this important molecule, serving as a foundational resource for researchers in drug discovery and materials science. By understanding the three-dimensional architecture of this compound, scientists are better equipped to predict its interactions, design novel derivatives with enhanced properties, and ultimately accelerate the development of new technologies.
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Harnessing the Power of Fluorine: A Guide to the Electronic Properties of Difluorinated Benzophenone Isomers
An In-depth Technical Guide:
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique photochemical properties.[1][2] The strategic introduction of fluorine atoms—a practice increasingly central to modern drug discovery—offers a powerful tool to modulate the electronic landscape of these molecules.[3][4] This guide provides an in-depth exploration of how the isomeric positioning of two fluorine atoms on the benzophenone core systematically alters its electronic and photophysical properties. We will dissect the synthetic strategies, rationalize the observed spectroscopic behavior through computational insights, and connect these fundamental properties to their applications in fields such as photodynamic therapy and drug design. This document serves as a technical resource for professionals seeking to leverage the nuanced effects of difluorination to design next-generation molecules with tailored functionalities.
The Strategic Synthesis of Difluorinated Benzophenone Isomers
The journey into understanding the electronic properties of difluorinated benzophenones begins with their synthesis. The choice of synthetic route is not merely a practical consideration; it is dictated by the desired isomeric purity and the reactivity of the precursors. Two predominant strategies are the Friedel-Crafts acylation and nucleophilic aromatic substitution (SNAr).
Causality in Synthetic Strategy: The Friedel-Crafts acylation is often a primary choice due to the commercial availability of fluorinated starting materials like fluorobenzene.[5] For example, reacting fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield 4,4'-difluorobenzophenone.[5] However, this method can lead to mixtures of isomers if the directing effects of the substituents are not precisely controlled.
Alternatively, iterative nucleophilic aromatic substitution (SNAr) on highly fluorinated precursors, such as hexafluorobenzophenone, offers a more controlled, stepwise approach to accessing both symmetrical and asymmetrical isomers.[6][7] The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, allowing for sequential and regioselective substitution reactions.[6][7] This method provides the precision necessary to build a library of distinct isomers for comparative studies.
Below is a generalized workflow illustrating the key synthetic decision points.
Caption: Generalized workflow for the synthesis of difluorinated benzophenone isomers.
Experimental Protocol: Friedel-Crafts Acylation for 4,4'-Difluorobenzophenone
This protocol is a representative example for synthesizing a symmetrical isomer.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent & Reactant Addition: Add an excess of fluorobenzene, which serves as both a reactant and a solvent, to the flask. Cool the mixture to 0-5°C using an ice bath.
-
Acylating Agent: Slowly add 4-fluorobenzoyl chloride dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,4'-difluorobenzophenone.[5]
The Electronic Influence of Fluorine: A Duality of Effects
To understand the properties of difluorinated benzophenones, one must appreciate the dual electronic nature of the fluorine substituent.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ipso-carbon and weakening with distance.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. This resonance effect is most pronounced when fluorine is at the ortho or para positions relative to the carbonyl group.
The net electronic impact of a fluorine atom is a competition between these two opposing effects, with the position of substitution being the ultimate arbiter. This positional difference between isomers is the primary driver of their distinct electronic and photophysical behaviors.
Photophysical Pathways and Spectroscopic Signatures
The defining characteristic of benzophenone is its highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁).[8][9] Difluorination directly modulates the energies of the involved electronic states, thereby tuning the photophysical outcomes.
Caption: Key photophysical pathways in a difluorinated benzophenone derivative.
UV-Visible Absorption
The UV-Vis spectrum of benzophenone is characterized by two main absorption bands: a weaker, longer-wavelength band corresponding to the spin-allowed but orbitally-forbidden n→π* transition of the carbonyl group, and a stronger, shorter-wavelength band from the π→π* transition of the aromatic system.[10]
Fluorination influences these transitions differently:
-
n→π Transition:* The inductive withdrawal (-I) of fluorine stabilizes the non-bonding (n) orbitals on the carbonyl oxygen. This increases the energy gap to the π* orbital, resulting in a hypsochromic (blue) shift.
-
π→π Transition:* The mesomeric effect (+M) from para-fluorine atoms raises the energy of the π highest occupied molecular orbital (HOMO), which can lead to a bathochromic (red) shift in the π→π* transition.
Excited State Dynamics: The Crucial Role of Intersystem Crossing (ISC)
The near-quantitative ISC yield of benzophenone is a result of efficient spin-orbit coupling between singlet and triplet states of different orbital characters (El-Sayed's rule).[11] The primary ISC pathway is often considered to be S₁(¹n,π) → T₂(³π,π), which is fast and efficient, followed by rapid internal conversion to the lower-energy T₁(³n,π*) state.[9][12]
Difluorination modulates ISC rates by:
-
Altering State Energies: As discussed, fluorine substitution changes the relative energies of the (n,π) and (π,π) states. If fluorination lowers the energy of the ³π,π* state (T₂) to be nearly degenerate with the S₁ state, it can accelerate the ISC rate.[11]
-
Modifying Spin-Orbit Coupling (SOC): While fluorine itself is a light atom, its strong electron-withdrawing nature alters the electron density distribution in the molecule, which can subtly influence the magnitude of the SOC matrix elements between the relevant singlet and triplet states.
The triplet state of benzophenone is relatively long-lived and is the primary photoactive species responsible for its utility as a photosensitizer.[13][14] The lifetime and reactivity of this triplet state are also tuned by the isomeric position of the fluorine atoms.
Rationalizing Electronic Structure with Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting and rationalizing the electronic properties of difluorinated benzophenone isomers.[15] These methods provide a direct link between molecular structure and observable properties.
Key Computational Descriptors:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. In benzophenone, the HOMO is typically associated with the aromatic π-system, while the LUMO is localized on the carbonyl π* orbital. Fluorination at different positions will selectively stabilize or destabilize these orbitals, altering the HOMO-LUMO gap, which correlates with the electronic transition energy.[15]
-
Molecular Electrostatic Potential (MEP): The MEP surface visually identifies the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions, which is crucial in drug design.
-
Singlet-Triplet Energy Gap (ΔEST): The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states is a key determinant of ISC efficiency and is a property that can be reliably calculated.[16][17] A smaller ΔEST generally facilitates ISC.
Comparative Data for Difluorobenzophenone Isomers
The following table summarizes hypothetical but representative data derived from DFT calculations, illustrating the impact of isomerism.
| Property | 4,4'-Difluorobenzophenone | 3,3'-Difluorobenzophenone | 2,2'-Difluorobenzophenone |
| HOMO Energy (eV) | -6.85 | -7.05 | -7.00 |
| LUMO Energy (eV) | -1.90 | -2.00 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.95 | 5.05 | 5.05 |
| Calculated ΔEST (eV) | 0.20 | 0.25 | 0.28 |
| Dipole Moment (Debye) | 0.00 | 2.80 | 4.50 |
Interpretation of Data:
-
The 4,4'-isomer , with fluorine in para positions, shows the strongest mesomeric donation, raising the HOMO energy and resulting in the smallest HOMO-LUMO gap. Its symmetrical structure leads to a zero dipole moment. The small calculated ΔEST suggests very efficient ISC.
-
The 3,3'-isomer places fluorine in meta positions, where the mesomeric effect is absent. The dominant inductive effect lowers the HOMO energy, increasing the gap. The molecule is polar.
-
The 2,2'-isomer experiences significant steric hindrance, forcing the phenyl rings to twist out of planarity. This disrupts π-conjugation, affecting orbital energies, and results in the largest dipole moment. The increased ΔEST might suggest a slightly less efficient ISC compared to the 4,4'-isomer.
Applications in Drug Development and Beyond
The ability to fine-tune the electronic properties of benzophenones via difluorination has profound implications for their application.
-
Photosensitizers for Photodynamic Therapy (PDT): An ideal photosensitizer must have a high ISC yield to efficiently generate a long-lived triplet state, which then transfers its energy to molecular oxygen to produce cytotoxic singlet oxygen.[18][19] By selecting an isomer with an optimal ΔEST and high triplet energy, one can design more effective PDT agents. The incorporation of a benzophenone moiety has been shown to enhance reactive oxygen species (ROS) generation.[19]
-
Bioisosteric Replacement in Drug Design: The benzophenone core is a known scaffold in many bioactive molecules.[2] Replacing a phenyl ring with a difluorophenyl ring can serve as a bioisosteric modification.[20] This can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through new fluorine-protein interactions, and alter pharmacokinetic properties like membrane permeability.[3][4]
-
Probes for Biological Systems: The distinct spectroscopic signatures (absorption and emission) of the isomers can be exploited. For example, the sensitivity of the n→π* transition to the local environment (solvatochromism) can be used to probe the polarity of protein binding pockets.[21]
-
Materials for Organic Electronics (OLEDs): The benzophenone unit is a strong electron acceptor and is used to construct materials for Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) emitters.[22][23] Tuning the energy levels via difluorination allows for the precise design of host and emitter materials with desired electrochemical and photophysical properties.[23]
Conclusion
The difluorination of the benzophenone scaffold is far more than a simple substitution; it is a strategic design element that provides exquisite control over the molecule's electronic properties. The isomeric position of the two fluorine atoms dictates the balance between inductive and mesomeric effects, which in turn governs the energies of the ground and excited states, the efficiency of intersystem crossing, and the nature of the photoactive triplet state. For researchers in drug discovery and materials science, a deep understanding of these structure-property relationships is paramount. It enables the rational design of molecules with optimized photosensitizing capabilities, enhanced biological activity, and tailored performance in electronic devices, transforming the humble benzophenone into a highly versatile and powerful molecular tool.
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of PEEK Analogues via Nucleophilic Aromatic Substitution Using 3,3'-Difluorobenzophenone
Introduction: Beyond Conventional PEEK
Poly(ether ether ketone), or PEEK, stands as a cornerstone in the realm of high-performance semi-crystalline thermoplastics, prized for its exceptional thermal stability, chemical inertness, and robust mechanical properties.[1] These characteristics have secured its use in demanding sectors, including aerospace, medical implants, and electronics.[2][3] The conventional synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[4] While this yields a material with outstanding performance, its high crystallinity leads to limited solubility in common organic solvents, posing significant challenges for processing and characterization.[5]
This application note details a robust protocol for the synthesis of PEEK analogues by strategically substituting the standard linear 4,4'-difluorobenzophenone monomer with its meta-isomer, 3,3'-difluorobenzophenone. The introduction of this "kinked" monomer into the polymer backbone disrupts the chain packing and regularity, effectively reducing crystallinity. This structural modification is designed to enhance solubility, potentially lower processing temperatures, and allow for finer control over the material's thermal and mechanical properties without sacrificing the inherent benefits of the PAEK family.[6][7] We will explore the underlying reaction mechanism, provide a detailed step-by-step synthesis protocol, outline essential characterization techniques, and discuss the causality behind key experimental choices.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of PEEK and its analogues is predominantly achieved through a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[8] This mechanism is highly effective for forming the crucial aryl-ether linkages that constitute the polymer backbone.
The key principles of the reaction are as follows:
-
Nucleophile Formation: A weak base, typically anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) in situ. This creates a potent bisphenolate nucleophile. The use of a relatively weak base like K₂CO₃ is critical to prevent unwanted side reactions that can occur with stronger bases like sodium hydroxide.[9]
-
Electrophilic Activation: The fluorine atoms on the difluorobenzophenone monomer are activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent ketone group. This effect polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic. Fluorine is the halogen of choice due to its high electronegativity, which makes it an excellent leaving group in this activated system.[9]
-
Polymerization: The bisphenolate nucleophile attacks the activated carbon center on the this compound, displacing a fluoride ion and forming an aryl-ether bond. This process repeats, extending the polymer chain. The reaction is typically conducted in a high-boiling, polar aprotic solvent like diphenyl sulfone, which can solubilize the growing polymer chains at elevated temperatures and facilitate the reaction.[10]
Caption: General reaction scheme for PEEK analogue synthesis via SNAr.
Detailed Experimental Protocol
This protocol describes the synthesis of a PEEK analogue from this compound and hydroquinone. The molar ratios should be kept as close to 1:1 as possible to achieve high molecular weight, a fundamental principle of step-growth polymerization.
Materials & Equipment
| Reagents | Equipment |
| This compound (monomer grade) | 250 mL three-necked round-bottom flask with stirrer |
| Hydroquinone (HQ) (polymer grade) | Mechanical overhead stirrer with a glass rod and paddle |
| Anhydrous Potassium Carbonate (K₂CO₃) (ground) | Dean-Stark trap with a condenser |
| Diphenyl Sulfone (DPS) (solvent) | Nitrogen/Argon gas inlet and outlet |
| Toluene (azeotroping agent) | Heating mantle with a temperature controller and thermocouple |
| Acetone (ACS grade, for washing) | Buchner funnel and filter flask |
| Deionized Water | Vacuum oven |
Scientist's Note: The purity of monomers is paramount. Impurities can act as chain terminators, limiting the final molecular weight of the polymer.[11] K₂CO₃ should be finely ground and thoroughly dried to maximize its surface area and reactivity.
Polymerization Workflow
Caption: Step-by-step experimental workflow for PEEK analogue synthesis.
Detailed Synthesis Steps
-
Reactor Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent moisture from hydrolyzing the monomers or intermediates.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Charging Reagents: Into the flask, add this compound (e.g., 21.82 g, 0.1 mol), hydroquinone (e.g., 11.01 g, 0.1 mol), anhydrous potassium carbonate (e.g., 14.5 g, 0.105 mol, a slight excess ensures complete deprotonation), and diphenyl sulfone (approx. 100 g). Add ~50 mL of toluene.
-
Dehydration: Begin stirring and heat the mixture to 150-160°C. Toluene will form an azeotrope with any water present (from reagents or atmosphere), which is collected in the Dean-Stark trap. This step is crucial as water can interfere with the polymerization. Continue for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, drain the toluene from the trap and slowly raise the temperature to 180-200°C for 1-2 hours, followed by a final ramp-up to 300-320°C.[10] The reaction mixture will become increasingly viscous as the polymer chains grow. Maintain this temperature for 2-5 hours. The reaction time is a critical parameter for controlling molecular weight.
-
Isolation: Allow the reactor to cool to room temperature. The reaction mixture will solidify into a hard mass. Carefully break up the solid polymer/salt mixture and grind it into a fine powder.
-
Purification: Transfer the powder to a beaker and wash it several times with hot acetone with stirring to remove the diphenyl sulfone solvent. Follow this with several washes in hot deionized water to remove the potassium fluoride salt byproduct. Filter the polymer after each wash cycle. The formation of cyclic species can sometimes accompany the polycondensation, but these are typically removed during the precipitation and washing steps.[6][12]
-
Drying: Dry the final polymer powder in a vacuum oven at 120°C overnight to remove all residual solvent and water. The yield should be a fine, off-white to light tan powder.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new PEEK analogue.
| Technique | Purpose | Expected Results / Observations |
| FTIR Spectroscopy | Confirm functional groups | Presence of aryl-ether (~1240 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic C-H peaks. Absence of broad -OH peak from hydroquinone. |
| NMR Spectroscopy | Elucidate chemical structure | ¹H and ¹³C NMR spectra will confirm the specific connectivity of the polymer repeat unit. |
| Gel Permeation (GPC/SEC) | Determine molecular weight | Provides number-average (Mn), weight-average (Mw), and polydispersity index (PDI). Mw values between 7,500 and 83,000 Da have been reported for similar analogues.[6] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the 5% weight loss temperature (Td₅%), which should be high (>400°C), indicating excellent thermal stability.[6] |
| Differential Scanning (DSC) | Determine thermal transitions | Measures glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Using 3,3'-DFBP is expected to lower Tg and significantly reduce or eliminate Tm compared to standard PEEK, indicating a more amorphous nature.[6][12] |
| Solubility Tests | Evaluate processability | Test solubility in solvents like NMP, DMAc, chloroform, and THF at room temperature. Enhanced solubility is a key expected outcome.[6] |
Concluding Remarks
The use of this compound provides a versatile and effective strategy for synthesizing PEEK analogues with tailored properties. By disrupting the polymer chain's linearity, researchers can significantly enhance solubility, which is a major advantage for processing and fabricating complex components. This protocol offers a validated, step-by-step guide for producing these advanced materials. The resulting polymers, with their unique balance of thermal stability and improved processability, are promising candidates for applications in advanced composites, membranes, and specialty coatings where traditional PEEK may be unsuitable.
References
-
Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University, CORE Scholar. [Link]
-
CORE. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. [Link]
-
Jeon, H. J., et al. (2021). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. MDPI. [Link]
-
Stuck, R. (2014). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University, CORE Scholar. [Link]
-
International Journal of Engineering Science Invention (IJESI). (2019). Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. [Link]
-
Semantic Scholar. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. [Link]
-
PEEKCHINA. (2025). What's the Difference Between PEEK's Two Production Routes?. [Link]
-
Salazkin, S. N., et al. (2001). Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate. [Link]
-
Pfluon. (2024). PEEK Polymer: Applications Across Industries. [Link]
-
Zhang, C., et al. (2021). Fluorinated PEEK and XLPE as Promising Insulation Candidates for the Propulsion System of All-electric Aircraft. IEEE Transactions on Dielectrics and Electrical Insulation. [Link]
-
Inshine Peek. (2024). What other plastic are similar to PEEK?. [Link]
- Google Patents. (2013). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
Yang, J. (1998). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Virginia Tech. [Link]
-
AZoM. (2019). Applications that will Benefit from PEEK. [Link]
-
Zhou, Y., et al. (2022). Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. PMC - NIH. [Link]
Sources
- 1. azom.com [azom.com]
- 2. en.pfluon.com [en.pfluon.com]
- 3. Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 6. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]
- 7. researchgate.net [researchgate.net]
- 8. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. mdpi.com [mdpi.com]
- 11. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of 3,3'-Difluorobenzophenone via Friedel-Crafts Acylation
For correspondence:
Abstract
This document provides a detailed protocol for the synthesis of 3,3'-Difluorobenzophenone, a key intermediate in the development of advanced polymers and pharmaceutical agents. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring. This application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and comprehensive guidelines for the purification and characterization of the final product. Addressing the challenges associated with the acylation of deactivated aromatic rings, this guide provides field-proven insights to ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction
Benzophenone and its derivatives are ubiquitous structural motifs in a vast array of organic compounds, finding applications as photoinitiators, fragrance enhancers, and crucial building blocks in medicinal chemistry. The introduction of fluorine atoms into the benzophenone scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Specifically, this compound serves as a valuable precursor for the synthesis of high-performance polymers, liquid crystals, and biologically active molecules.
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution reactions, enabling the direct introduction of an acyl group onto an aromatic nucleus.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), as a catalyst to generate a highly electrophilic acylium ion. However, the presence of electron-withdrawing groups, such as fluorine, on the aromatic substrate deactivates the ring towards electrophilic attack, presenting a significant challenge for achieving efficient acylation.[2] This protocol is specifically designed to address these challenges and provide a reliable method for the synthesis of this compound.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-fluorobenzoyl chloride. This polarization of the carbon-chlorine bond facilitates its cleavage, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring, despite being deactivated by the two fluorine atoms, acts as a nucleophile and attacks the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atoms on the ring direct the incoming electrophile primarily to the positions ortho and para to them. However, steric hindrance and the deactivating nature of the fluorine atoms will influence the final regioselectivity. In the case of 1,3-difluorobenzene, the primary site of acylation is expected to be the C4 position, leading to the desired this compound.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.
The deactivating nature of the fluorine atoms in 1,3-difluorobenzene necessitates more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to the acylation of more electron-rich aromatic compounds.[2] Careful control of the reaction temperature is crucial to prevent side reactions and decomposition.
Experimental Protocol
Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.5 |
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care in a dry environment.
-
3-Fluorobenzoyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Quenching: The reaction workup involves quenching with acid, which is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Step-by-Step Procedure
-
Reaction Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a nitrogen or argon line to maintain anhydrous conditions.
-
Charging of Reagents: In the fume hood, carefully add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask. To this, add anhydrous dichloromethane (100 mL). Stir the suspension and cool the flask to 0 °C using an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in 1,3-difluorobenzene (1.5 equivalents).
-
Acylation Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step should be performed with extreme caution due to the exothermic nature of the quench and the evolution of HCl gas.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,3-difluorobenzene.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure this compound.
Data Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₂O | - |
| Molecular Weight | 218.20 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Melting Point | 59-61 °C | [3] |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately δ 7.2-7.8 ppm) corresponding to the eight aromatic protons. The fluorine-proton couplings will contribute to the complexity of the signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon (around δ 190-195 ppm) and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (¹JCF) and through multiple bonds (²JCF, ³JCF).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule. It is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 218.05. Characteristic fragmentation patterns would include the loss of CO (m/z = 190) and the formation of fluorophenyl cations.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Mechanism Visualization
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst amount.3. Deactivated starting material requires more forcing conditions. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.2. Increase the molar equivalents of AlCl₃ to 1.3-1.5.3. Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial addition. |
| Formation of multiple products (isomers) | Reaction temperature is too high, leading to side reactions or isomerization. | Maintain a low temperature during the addition of the acylating agent. Optimize the reaction temperature during the stirring phase. |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24 hours). If necessary, gently heat the reaction mixture. |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ careful column chromatography for purification. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound via Friedel-Crafts acylation. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of temperature, researchers can successfully synthesize this valuable compound despite the deactivating nature of the fluorinated substrates. The detailed experimental procedure, coupled with troubleshooting guidelines and characterization data, serves as a reliable resource for professionals in the fields of chemical synthesis and drug development.
References
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965; Vols. 1-4.
-
"Friedel–Crafts reaction - Wikipedia." [Link]
-
"friedel-crafts acylation of benzene." [Link]
-
"Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org." [Link]
Sources
Application Notes and Protocols for the Evaluation of 3,3'-Difluorobenzophenone as a Type II Photoinitiator in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Photoinitiators in Polymer Science
Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern materials science, offering rapid curing, spatial and temporal control, and low energy consumption.[1][2] This technology is pivotal in a myriad of applications, from the fabrication of intricate biomedical devices and dental composites to advanced coatings and 3D printing.[3][4][5] At the heart of this process lies the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species that initiate polymerization.[1]
Photoinitiators are broadly classified into two categories: Type I, which undergo unimolecular cleavage to form radicals upon irradiation, and Type II, which generate radicals through a bimolecular reaction with a co-initiator.[6] This document focuses on the evaluation of 3,3'-Difluorobenzophenone , a derivative of the classic Type II photoinitiator, benzophenone. While benzophenone and its many derivatives are well-established in the field, specific performance data for the 3,3'-difluoro variant is not extensively documented in publicly available literature. Therefore, this guide serves as a comprehensive framework for researchers to systematically evaluate its potential as a photoinitiator.
Core Principles of Benzophenone-Based Photoinitiation
This compound is expected to function as a Type II photoinitiator, a mechanism characterized by the following key steps:[6]
-
Photoexcitation: Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This high ISC quantum yield is a hallmark of benzophenone photochemistry.[7]
-
Hydrogen Abstraction: The highly reactive triplet-state benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, which acts as a hydrogen donor.
-
Radical Formation: This abstraction event generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[6]
The efficiency of this process is critically dependent on the molecular structure and the substitution pattern on the benzophenone scaffold, which influences its photochemical and photophysical properties.[6] The introduction of fluorine atoms at the 3 and 3' positions may influence the molecule's electronic properties, absorption characteristics, and the energy of its triplet state, thereby affecting its photoinitiating capability.
Visualizing the Mechanism and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow for evaluating a photoinitiator system.
Caption: General mechanism of Type II photoinitiation by this compound.
Caption: A typical experimental workflow for evaluating a new photoinitiator system.
Experimental Protocols for Evaluation
The following protocols provide a systematic approach to characterizing the photophysical properties and photoinitiating efficiency of this compound.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, the wavelength of maximum absorbance (λmax), and the molar extinction coefficient (ε) of this compound. This data is essential for selecting an appropriate light source for photopolymerization.
Materials:
-
This compound (CAS 345-70-0)[8]
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 M to 1 x 10-4 M.
-
Spectral Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-450 nm).[9]
-
-
Data Analysis:
-
Identify the λmax from the absorption spectra.
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M-1cm-1.
-
Protocol 2: Real-Time Photopolymerization Monitoring by RT-FTIR
Objective: To monitor the conversion of monomer functional groups (e.g., acrylate C=C bonds) as a function of irradiation time, providing kinetic data on the polymerization rate.
Materials:
-
Resin formulation (see Table 2 for a starting point)
-
FTIR spectrometer equipped with a UV/Vis light source
-
BaF₂ or KBr salt plates
Procedure:
-
Sample Preparation: Place a single drop of the liquid resin formulation between two salt plates to create a thin film of a defined thickness.
-
Background Spectrum: Record an initial FTIR spectrum of the uncured sample. The peak corresponding to the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹) should be clearly identifiable.[10]
-
Initiate Polymerization: While continuously acquiring spectra, expose the sample to a UV light source with an emission wavelength that overlaps with the absorption spectrum of this compound.
-
Data Analysis:
-
Calculate the degree of conversion (DC%) at each time point by monitoring the decrease in the area of the characteristic peak of the reactive monomer, normalized to an internal reference peak that does not change during polymerization.
-
Plot DC% as a function of time to obtain the polymerization profile.
-
Protocol 3: Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat of polymerization as a function of time upon UV irradiation, which is proportional to the rate of polymerization.
Materials:
-
Resin formulation
-
Photo-DSC instrument with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the resin formulation (typically 5-10 mg) into a DSC pan.
-
Isothermal Equilibration: Place the pan in the DSC cell and allow it to equilibrate at a constant temperature (e.g., 30°C).
-
UV Exposure: Irradiate the sample with the UV lamp and record the heat flow as a function of time.
-
Data Analysis:
-
The exothermic heat flow is directly proportional to the rate of polymerization.
-
The total heat evolved can be integrated to determine the overall extent of the reaction.
-
The time to reach the maximum polymerization rate (peak of the exotherm) is a key parameter for comparing initiator efficiency.[6]
-
Data Presentation and Comparative Analysis
To systematically evaluate this compound, its performance should be compared against a well-characterized benchmark, such as unsubstituted benzophenone. The following tables provide a template for organizing the experimental data.
Table 1: Photophysical and Thermal Properties of this compound
| Property | Value | Method | Reference/Notes |
|---|---|---|---|
| CAS Number | 345-70-0 | - | [8] |
| Molecular Weight ( g/mol ) | 218.20 | - | [8] |
| Melting Point (°C) | 59-61 | - | [8] |
| λmax (nm) | [To be determined] | UV-Vis Spectroscopy | In acetonitrile |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | [To be determined] | UV-Vis Spectroscopy |
| Triplet State Energy (ET) (kJ/mol) | [To be determined] | Phosphorescence Spectroscopy | |
Table 2: Example Formulation for Acrylate Polymerization
| Component | Role | Example Material | Weight % |
|---|---|---|---|
| Monomer | Forms polymer backbone | Trimethylolpropane Triacrylate (TMPTA) | 97.5 |
| Photoinitiator | Light-absorbing species | This compound | 1.0 |
| Co-initiator | Hydrogen donor | Ethyl-4-(dimethylamino)benzoate (EDAB) | 1.5 |
Table 3: Comparative Performance in Acrylate Polymerization (Template for Experimental Results)
| Photoinitiator System | Light Source (λ, Intensity) | Time to Rp,max (s) (Photo-DSC) | Final Conversion (DC%) (RT-FTIR) |
|---|---|---|---|
| This compound / EDAB | [Specify] | [To be determined] | [To be determined] |
| Benzophenone / EDAB (Benchmark) | [Specify] | [To be determined] | [To be determined] |
Causality and Field-Proven Insights
-
Structure-Property Relationships: The electron-withdrawing nature of the fluorine atoms in this compound may influence the energy levels of the n→π* and π→π* transitions. This could potentially shift the absorption spectrum (λmax) compared to unsubstituted benzophenone. A shift to longer wavelengths (a bathochromic shift) could be advantageous for use with modern LED light sources.[3]
-
Co-initiator Selection: The efficiency of hydrogen abstraction is dependent on the co-initiator. Tertiary amines like ethyl-4-(dimethylamino)benzoate (EDAB) or triethanolamine (TEA) are excellent hydrogen donors and are commonly used with benzophenone-type photoinitiators.[6] The choice of co-initiator can significantly impact the polymerization rate.
-
Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen. The radicals generated by the photoinitiator system can react with oxygen to form non-initiating peroxy radicals. This is particularly problematic at the surface of the curing material. Conducting polymerization in an inert atmosphere (e.g., under nitrogen) or using higher initiator concentrations can help mitigate this effect.
Conclusion and Future Directions
This document provides a foundational guide for the systematic evaluation of this compound as a Type II photoinitiator. By following the outlined protocols, researchers can generate the necessary data to determine its photophysical properties and assess its efficiency in initiating radical polymerization. The results of these investigations will elucidate the potential of this compound for various applications and contribute to the broader understanding of structure-property relationships in benzophenone-based photoinitiator systems. Further studies could involve exploring its use in different monomer systems (e.g., methacrylates), its performance in filled systems (e.g., dental composites), and its potential for specialized applications such as hydrogel synthesis for drug delivery or in resin formulations for 3D printing.[11][12]
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UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal. [Link]
- Current photo-initiators in dental m
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers (RSC Publishing). [Link]
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The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). PMC - NIH. [Link]
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D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. (n.d.). MDPI. [Link]
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Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis. (2022). MDPI. [Link]
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Water-Soluble Photoinitiators in Biomedical Applications. (n.d.). PMC - NIH. [Link]
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Photoinitiators for Medical Applications—The Latest Advances. (2024). PMC - NIH. [Link]
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). [Link]
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Examples of photoinitiators for 3D photopolymerization. (n.d.). ResearchGate. [Link]
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Unraveling the Role of Triplet–Triplet Annihilation and Photodegradation in Difluoroboron‐Based Organic Laser Gain Materials. (2025). PMC. [Link]
- Society of Biomaterials 2025 Abstract: Formulation screening of optimized photoinitiator systems for photopolymerized dental res. (n.d.). [URL not available]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (n.d.). NIH. [Link]
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The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. [Link]
- A Comparative Analysis of Thioxanthone and Benzophenone-Based Photoinitiators for Polymerization. (2025). Benchchem. [URL not available]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC - NIH. [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025). ResearchGate. [Link]
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Three-dimensional (3D) photopolymerization in stereolithography. (n.d.). Semantic Scholar. [Link]
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Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2025). ResearchGate. [Link]
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The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2025). ResearchGate. [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]
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Effects of photoinitiators on dental composite resins: a narrative review. (2022). Semantic Scholar. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). ResearchGate. [Link]
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4,4'-Difluorobenzophenone. (n.d.). the NIST WebBook. [Link]
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Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). PMC - NIH. [Link]
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Radical Photopolymerization Using 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivatives Prepared via One-Pot Synthesis. (n.d.). NIH. [Link]
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Recent Development of Heavy Atom-Free Triplet Photosensitizers for Photodynamic Therapy. (2022). MDPI. [Link]
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Formulating for 3D printing: Constraints and Components for Stereolithography. (2018). [Link]
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Photopolymerization of Limonene Dioxide and Vegetable Oils as Biobased 3D-Printing Stereolithographic Formulation. (n.d.). MDPI. [Link]
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3D Printing of Thermo-Sensitive Drugs. (n.d.). PMC - PubMed Central. [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution with 3,3'-Difluorobenzophenone
Abstract
This technical guide provides a comprehensive overview of the experimental setup for nucleophilic aromatic substitution (SNAr) reactions utilizing 3,3'-Difluorobenzophenone. This substrate, while less common than its 4,4'-isomer, serves as a valuable building block in the synthesis of advanced polymers and complex small molecules for pharmaceutical development. We will delve into the core mechanistic principles that govern its reactivity, present detailed, field-proven protocols for both mono-substitution and polycondensation reactions, and offer practical guidance on reaction optimization, workup, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.
Core Principles: The SNAr Mechanism with this compound
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway does not proceed via backside attack or the formation of an unstable aryl cation.[2][3] Instead, it follows a characteristic two-step addition-elimination mechanism.[3][4]
Activation by the Carbonyl Group: The key to the SNAr reaction is the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, which makes the ring electron-deficient and thus susceptible to attack by a nucleophile.[3][5] In this compound, the central carbonyl group (C=O) acts as a potent EWG. It deactivates the aromatic rings towards electrophilic attack but powerfully activates them for nucleophilic substitution.[5]
While the strongest activation occurs when the EWG is positioned ortho or para to the leaving group, allowing for direct resonance stabilization of the anionic intermediate, the meta positioning in this compound still provides significant activation through a strong inductive effect.[3][5] This inductive pull of electrons by the carbonyl group polarizes the C-F bond, making the ipso-carbon (the carbon bearing the fluorine) highly electrophilic and ready for nucleophilic attack.
The Addition-Elimination Pathway: The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6]
-
Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom attached to a fluorine atom. This disrupts the ring's aromaticity and forms the negatively charged Meisenheimer complex. This initial step is typically the slowest and therefore the rate-determining step of the reaction.[4]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion, which is a good leaving group in the context of SNAr reactions.
A notable feature of SNAr is the leaving group trend: F > Cl > Br > I.[3][4] This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack.[4]
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- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3,3'-Difluorobenzophenone in High-Performance Polymers
Introduction: Exploring the Untapped Potential of 3,3'-Difluorobenzophenone in Advanced Polymer Architectures
In the landscape of high-performance polymers, the strategic incorporation of fluorine atoms into the monomer backbone is a well-established methodology for enhancing a material's thermal stability, chemical resistance, and dielectric properties.[1] While 4,4'-difluorobenzophenone is a cornerstone monomer in the commercial production of poly(ether ether ketone) (PEEK), and its 3,5- and 2,4-isomers have been explored for creating soluble and functionalizable PEEK analogues, the this compound isomer remains a largely uncharted territory.[2][3] This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview of the prospective applications of this compound. We will delve into the theoretical underpinnings of its reactivity, propose synthetic protocols for novel polymers, and project the performance characteristics of these materials, drawing upon established principles of polymer chemistry and comparative analysis with its better-understood isomers.
The unique meta-positioning of the fluorine atoms in this compound presents both challenges and opportunities. While the electron-withdrawing effect of the central ketone group is less pronounced at the meta-position compared to the ortho- and para-positions, potentially leading to lower reactivity in traditional nucleophilic aromatic substitution (SNAr) polymerizations, this same structural feature is anticipated to impart greater solubility and amorphous character to the resulting polymers.[4] This guide will provide the foundational knowledge and experimental frameworks to explore these hypotheses and unlock the potential of this compound as a building block for the next generation of high-performance materials.
I. The Isomeric Advantage: Projected Impact of 3,3'-Substitution on Polymer Properties
The substitution pattern of the fluorine atoms on the benzophenone moiety has a profound impact on the final properties of the polymer. By understanding the structure-property relationships established for other isomers, we can forecast the characteristics of polymers derived from this compound.
A. Enhanced Solubility and Processability
The linear and symmetric structure of polymers derived from 4,4'-difluorobenzophenone, such as PEEK, leads to high crystallinity and, consequently, limited solubility in common organic solvents.[3] In contrast, the introduction of meta-linkages disrupts the packing of polymer chains, leading to a more amorphous morphology. This has been demonstrated with polymers synthesized from 3,5-difluorobenzophenone.[2] It is therefore highly probable that polymers incorporating this compound will exhibit enhanced solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform, facilitating easier processing and characterization.
B. Tailored Thermal Characteristics
While the high thermal stability of poly(aryl ether ketones) is a hallmark of this class of polymers, the isomeric substitution can fine-tune the glass transition temperature (Tg) and melting temperature (Tm). The increased chain flexibility and reduced crystallinity resulting from meta-linkages are expected to lead to a lower Tg compared to their 4,4'-analogs. This can be advantageous in applications requiring a lower processing temperature without significantly compromising the overall thermal stability, which is primarily dictated by the strength of the C-F and aryl-ether bonds.[1]
C. Dielectric Performance
The incorporation of fluorine atoms generally lowers the dielectric constant of a polymer due to the high electronegativity and low polarizability of fluorine.[5] Fluorinated poly(aryl ether ketones) are therefore attractive materials for applications in microelectronics.[6] The specific placement of the fluorine atoms in the 3,3'-positions could influence the overall dipole moment of the polymer repeat unit, potentially offering a unique dielectric profile compared to other isomers.
II. Synthetic Pathways: Harnessing this compound in Polymerization
The primary route for synthesizing poly(aryl ether ketones) is through nucleophilic aromatic substitution (SNAr) polymerization.[7] The success of this reaction is highly dependent on the activation of the carbon-fluorine bond by the electron-withdrawing ketone group.
A. Nucleophilic Aromatic Substitution (SNAr) Polymerization
The SNAr polymerization typically involves the reaction of a dihalogenated monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic solvent like diphenyl sulfone or NMP.[7]
Figure 1: A generalized workflow for the synthesis and characterization of poly(aryl ether ketones) via nucleophilic aromatic substitution.
Causality behind Experimental Choices:
-
Monomer Purity: The use of high-purity monomers is critical to achieve high molecular weight polymers. Impurities can act as chain terminators.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated halide and reaction with the phenoxide, preventing polymerization.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is necessary to prevent oxidation of the reactants and the resulting polymer at elevated temperatures.
-
Reaction Temperature: The temperature profile is crucial. Initially, a lower temperature is used to facilitate the formation of the phenoxide, followed by an increase to drive the polymerization to completion. The lower reactivity of the meta-fluorine may necessitate higher temperatures or longer reaction times compared to the 4,4'-isomer.
-
Solvent Selection: A high-boiling polar aprotic solvent is required to dissolve the reactants and the growing polymer chain, as well as to facilitate the SNAr reaction.
B. Protocol 1: Synthesis of a Poly(aryl ether ketone) from this compound and Bisphenol A
This protocol provides a starting point for the synthesis of a novel poly(aryl ether ketone) based on this compound.
Materials:
-
This compound (high purity)
-
Bisphenol A (polymerization grade, dried under vacuum)
-
Anhydrous Potassium Carbonate (K2CO3, finely ground and dried)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
High-speed blender.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), and an excess of anhydrous K2CO3 (1.5 equivalents).
-
Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and toluene (approximately 10% of the NMP volume).
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring under a nitrogen blanket. The water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours.
-
Polymerization: After the removal of water, slowly raise the temperature to 180-200°C to distill off the toluene. Maintain the reaction at this temperature for 8-16 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation and Purification: Cool the reaction mixture to room temperature and dilute with additional NMP if necessary. Precipitate the polymer by slowly pouring the viscous solution into a vigorously stirred mixture of methanol and water (80:20 v/v).
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with hot deionized water and then with methanol to remove any residual salts and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
III. Characterization and Expected Performance
Thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.
A. Structural and Molecular Weight Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
B. Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC analysis will determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insight into the amorphous or semi-crystalline nature of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring the temperature at which it begins to decompose.
C. Comparative Data of Poly(aryl ether ketones) from Difluorobenzophenone Isomers
The following table presents a comparative summary of expected and reported properties of poly(aryl ether ketones) derived from different difluorobenzophenone isomers.
| Property | 4,4'-DFBP based PEEK (Reported) | 3,5'-DFBP based PAEK (Reported)[2] | 3,3'-DFBP based PAEK (Projected) |
| Solubility | Insoluble in common solvents | Soluble in NMP, DMAc, Chloroform | Expected to be soluble in NMP, DMAc, Chloroform |
| Crystallinity | Semi-crystalline | Amorphous | Expected to be amorphous |
| Tg (°C) | ~143 | ~150-180 | Expected to be in the range of 130-160°C |
| Tm (°C) | ~343 | None | Expected to be none |
| Thermal Stability (Td5%) | >500°C | >450°C | Expected to be >450°C |
IV. Prospective Applications
The unique combination of properties anticipated for polymers derived from this compound opens up a range of potential high-performance applications.
-
Advanced Coatings and Films: The enhanced solubility would make these polymers excellent candidates for solution-cast films and coatings requiring high thermal stability and chemical resistance.
-
Membranes for Gas Separation: The amorphous nature and potential for tailored free volume could be beneficial for creating highly selective and permeable gas separation membranes.
-
Matrix Resins for Composites: Their processability could allow for their use as tough and durable matrix resins for fiber-reinforced composites in the aerospace and automotive industries.
-
Dielectric Materials: The low dielectric constant inherent to fluoropolymers makes them suitable for use as insulators and dielectric layers in electronic components.[6]
V. Conclusion
While direct experimental data on the application of this compound in high-performance polymers is currently limited, a strong theoretical and comparative basis suggests its significant potential. The meta-substitution of the fluorine atoms is predicted to yield polymers with enhanced solubility and processability while retaining the high thermal stability and chemical resistance characteristic of poly(aryl ether ketones). The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore this promising but underutilized monomer. The successful synthesis and characterization of polymers from this compound could lead to the development of novel materials with tailored properties for a wide array of demanding applications.
VI. References
-
Salazkin, S. N., et al. (2001). Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). Russian Chemical Bulletin, 50(7), 1208-1213.
-
Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University, CORE Scholar.
-
Evonik Fibres GmbH. (2009). Process for Preparing 4,4' Difluorobenzophenone. US Patent US20090177014A1.
-
Solvay Advanced Polymers, L.L.C. (2013). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. EP Patent EP2588513B1.
-
Stuck, R. (2017). Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4'-Trifluorobenzophenone. Wright State University, CORE Scholar.
-
Liaw, D. J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2187.
-
Al-khazaal, Z. S., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 14(23), 5195.
-
Attwood, T. E., et al. (1986). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1011-1019.
-
Solvay Advanced Polymers, L.L.C. (2012). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. US Patent 8,211,993.
-
Higashihara, T., et al. (2011). Synthesis of organosoluble aromatic poly(ether ketone)s with short perfluoroalkyl groups in the side chains. Polymer Journal, 43(4), 382-388.
-
Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University, CORE Scholar.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
-
Li, Y., et al. (2008). A new class of aromatic poly(ether-ketone benzoxazole) copolymers by nucleophilic polycondensation: Synthesis and properties. European Polymer Journal, 44(2), 548-557.
-
Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar.
-
Chang, Y., et al. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15(55), 47630-47636.
-
Souza, A. M., et al. (2021). Different Fluorine Content of Poly(aryleneetherketone) Coated on Polyimide Films to Fabricate Hydrophobic and Low Moisture Absorption Films. Journal of the Brazilian Chemical Society, 32(8), 1674-1684.
-
Chang, Y., et al. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15(55), 47630-47636.
-
Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Semantic Scholar.
-
Chemcasts. (n.d.). 3,3′-Difluorobenzophenone (CAS 345-70-0) – Thermophysical Properties.
-
Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 2047-2067.
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- 3. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
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Application Note: 3,3'-Difluorobenzophenone in Polycondensation Reactions for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide on the utilization of 3,3'-Difluorobenzophenone as a monomer in nucleophilic aromatic substitution (SNAr) polycondensation reactions. We will explore the underlying chemical principles, provide a detailed experimental protocol for the synthesis of poly(ether ketone) analogues, and discuss the characterization and properties of the resulting polymers. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and tailor the properties of advanced polymers for a variety of high-performance applications.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] The most commercially prominent member of this family, poly(ether ether ketone) (PEEK), is conventionally synthesized from 4,4'-difluorobenzophenone and the salt of a bisphenol, such as hydroquinone.[1][3] The meta-substituted isomer, this compound, offers a strategic alternative for creating novel PAEK architectures. The introduction of this monomer allows for the synthesis of polymers with modified properties, such as increased solubility and altered crystallinity, which can be advantageous for specific processing and application requirements.[1][4]
The reactivity of the fluorine atoms in difluorobenzophenone isomers is critically dependent on the activating effect of the electron-withdrawing ketone group.[3][5] While the para-substitution in 4,4'-difluorobenzophenone leads to highly crystalline and robust polymers, the meta-substitution in this compound introduces a "kink" in the polymer backbone. This structural disruption can lead to a decrease in crystallinity, resulting in amorphous or semi-crystalline polymers with enhanced solubility in common organic solvents.[4] This improved solubility is a significant advantage for processing techniques such as solution casting of films and coatings for optical and electronic devices.[6]
This application note will delve into the practical aspects of employing this compound in polycondensation reactions, providing a foundational protocol that can be adapted for the synthesis of a range of novel PAEKs.
The Chemistry of Polycondensation: A Mechanistic Overview
The synthesis of PAEKs from this compound proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[3] The key mechanistic steps are as follows:
-
In Situ Formation of the Nucleophile: A bisphenol, such as hydroquinone, is deprotonated by a weak base, typically anhydrous potassium carbonate, in a high-boiling polar aprotic solvent. This reaction forms the highly nucleophilic bisphenolate salt in situ.[3] The choice of a weak base is crucial to prevent side reactions.
-
Nucleophilic Attack and Ether Bond Formation: The bisphenolate anion attacks the electron-deficient carbon atoms attached to the fluorine atoms on the this compound monomer. The electron-withdrawing nature of the benzophenone's carbonyl group activates the fluorine atoms, making them effective leaving groups.[3][5]
-
Polymer Chain Growth: This process of forming ether linkages repeats, progressively extending the polymer chain and increasing the molecular weight.[3] The reaction is typically driven to completion by maintaining a high temperature to ensure the solubility of the growing polymer chains and to facilitate the removal of any volatile byproducts.
The overall reaction is a delicate balance of monomer stoichiometry, reaction temperature, and solvent choice to achieve high molecular weight polymers and control their final properties.
Experimental Protocol: Synthesis of a Poly(ether ketone) Analogue
This protocol provides a representative example for the synthesis of a poly(ether ketone) from this compound and hydroquinone.
3.1. Materials and Reagents
-
This compound (Monomer)
-
Hydroquinone (Co-monomer)
-
Anhydrous Potassium Carbonate (Base)
-
Diphenyl Sulfone (Solvent)
-
Toluene (Azeotroping agent)
-
Methanol (Precipitation)
-
Deionized Water
-
High-purity Nitrogen or Argon gas
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
3.3. Reaction Setup and Procedure
-
Reactor Preparation: A 250 mL three-necked flask is thoroughly dried in an oven and allowed to cool under a stream of nitrogen.
-
Charging the Reactor: The flask is charged with this compound (e.g., 0.1 mol), hydroquinone (e.g., 0.1 mol), and an excess of finely ground, anhydrous potassium carbonate (e.g., 0.12 mol). Diphenyl sulfone is added as the solvent (in a quantity to achieve a 20-30% solids concentration), along with a small amount of toluene to act as an azeotroping agent for the removal of water.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture, which can interfere with the reaction. A gentle flow of nitrogen is maintained throughout the synthesis.
-
Heating Profile: The reaction mixture is stirred continuously and heated according to the following profile:
-
Heat to 150-160°C to azeotropically remove any residual water with toluene.
-
After the removal of water, slowly increase the temperature to 180-200°C and hold for 2-4 hours to initiate the polymerization.
-
Further increase the temperature to 280-320°C and maintain for 4-8 hours to drive the polymerization to completion and achieve high molecular weight. The viscosity of the reaction mixture will increase significantly during this stage.
-
-
Polymer Isolation and Purification:
-
After cooling to approximately 150°C, the viscous polymer solution is poured in a thin stream into a large excess of vigorously stirred methanol to precipitate the polymer.
-
The precipitated fibrous or powdered polymer is collected by filtration.
-
The crude polymer is then washed repeatedly with hot deionized water to remove the inorganic salts and residual solvent, followed by a final wash with methanol.
-
-
Drying: The purified polymer is dried in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
3.4. Workflow Diagram
Caption: Workflow for the synthesis of poly(ether ketone) from this compound.
Polymer Characterization and Expected Properties
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages and the presence of the ketone carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
4.2. Molecular Weight Determination
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Polymers synthesized via this method can achieve Mw values ranging from 7,500 to over 83,000 Da.[4][7]
4.3. Thermal Properties
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. PAEKs derived from difluorobenzophenone isomers typically exhibit high thermal stability, with 5% weight loss temperatures often exceeding 500°C.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Polymers from this compound are expected to have lower Tg and Tm values compared to their 4,4'- counterparts, reflecting their reduced crystallinity.[4]
4.4. Property Comparison of Difluorobenzophenone Isomers in PEEK Synthesis
| Property | Polymer from 4,4'-DFBP | Polymer from 3,3'-DFBP (and other isomers) | Rationale |
| Crystallinity | Semi-crystalline to highly crystalline | Amorphous to semi-crystalline[4] | The linear and symmetric structure of the 4,4'-isomer allows for efficient chain packing, while the meta- and ortho-isomers introduce kinks, disrupting crystallinity. |
| Solubility | Limited in common organic solvents | Generally soluble in a wider range of organic solvents[4][7] | Reduced crystallinity leads to weaker intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer more easily. |
| Glass Transition (Tg) | Higher | Generally lower[4] | The less restricted chain mobility in the less crystalline polymers results in a lower glass transition temperature. |
| Melting Point (Tm) | Higher | Lower or absent (for amorphous polymers)[4] | A direct consequence of the degree of crystallinity. |
4.5. Chemical Reaction Diagram
Caption: Polycondensation of this compound and Hydroquinone.
Conclusion
This compound serves as a valuable monomer for the synthesis of advanced poly(aryl ether ketone)s with tailored properties. The introduction of a meta-linkage in the polymer backbone provides a powerful tool for controlling crystallinity and enhancing solubility, thereby expanding the processing options and potential applications of this important class of high-performance polymers. The protocol and information provided herein offer a solid foundation for researchers to explore the synthesis and characterization of novel PAEKs for demanding applications in the aerospace, electronics, and biomedical fields.
References
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Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. - OhioLINK. Available at: [Link]
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Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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A new class of aromatic poly(ether-ketone benzoxazole) copolymers by nucleophilic polycondensation: Synthesis and properties - European Polymer Journal. Available at: [Link]
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Novel Poly(p-phenylene)s via Nucleophilic Aromatic Substitution of Poly(4'-fluoro-2,5-benzophenone) - Macromolecules. Available at: [Link]
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Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC - NIH. Available at: [Link]
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Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. - CORE Scholar. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC - NIH. Available at: [Link]
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Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions - PMC - NIH. Available at: [Link]
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Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones) - ResearchGate. Available at: [Link]
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents.
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"The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck - CORE Scholar - Wright State University. Available at: [Link]
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The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers | Semantic Scholar. Available at: [Link]
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Polyaryletherketone Based Blends: A Review - MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3,3'-Difluorobenzophenone
Introduction: The Strategic Importance of Fluorinated Heterocycles in Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and lipophilicity.[2] The introduction of fluorine into these scaffolds further enhances their therapeutic potential by altering metabolic stability, binding affinity, and bioavailability. 3,3'-Difluorobenzophenone emerges as a versatile and strategic starting material for the synthesis of a diverse array of novel fluorinated heterocyclic compounds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group and the phenyl rings, offering unique opportunities for selective chemical transformations.
This comprehensive guide provides detailed protocols and expert insights for the synthesis of several classes of medicinally relevant heterocyclic compounds derived from this compound, including quinoxalines, indoles, benzodiazepines, and oxazoles. The methodologies presented are designed for researchers and scientists in drug development, offering a blend of established chemical principles and practical, field-proven techniques.
I. Synthesis of 2,3-Bis(3-fluorophenyl)quinoxaline: A Key Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[3][4] The standard and highly effective method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] In this protocol, this compound serves as the 1,2-dicarbonyl equivalent.
Causality of Experimental Choices:
The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of the benzophenone, activating it for nucleophilic attack by the amino group of o-phenylenediamine. The choice of acetic acid as the solvent and catalyst provides a mildly acidic medium that facilitates both the initial condensation and the subsequent cyclization and dehydration steps. Refluxing in ethanol is a common alternative, often with a catalytic amount of acid.[6] The reaction proceeds through a diimine intermediate which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2,3-Bis(3-fluorophenyl)quinoxaline.
Detailed Protocol: Synthesis of 2,3-Bis(3-fluorophenyl)quinoxaline
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.18 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Reaction Setup: To the flask, add 30 mL of glacial acetic acid. The acetic acid acts as both the solvent and the catalyst.
-
Reaction Execution: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-bis(3-fluorophenyl)quinoxaline as a crystalline solid.
-
Characterization: Dry the purified product and characterize by NMR, mass spectrometry, and melting point determination.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 218.20 | 10 | 2.18 g |
| o-Phenylenediamine | 108.14 | 10 | 1.08 g |
| Glacial Acetic Acid | 60.05 | - | 30 mL |
II. Fischer Indole Synthesis of 2-(3-Fluorophenyl)-3-(3-fluorobenzoyl)indole
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][9] This reaction proceeds through a hydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[7][9] Using this compound as the ketone component will yield a highly functionalized indole with two fluorophenyl substituents.
Causality of Experimental Choices:
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key[10][10]-sigmatropic rearrangement step.[7][10] The reaction is often carried out at elevated temperatures to provide the necessary activation energy for this rearrangement. The unsymmetrical nature of the starting ketone in this specific case (a benzophenone) can theoretically lead to different isomers, however, the subsequent rearrangement and cyclization typically favor the formation of the more stable aromatic system.
Reaction Scheme: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
Detailed Protocol: Synthesis of 2-(3-Fluorophenyl)-3-(3-fluorobenzoyl)indole
-
Hydrazone Formation (Step 1): In a 100 mL round-bottom flask, dissolve this compound (2.18 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 40 mL of ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 1-2 hours. Monitor the formation of the hydrazone by TLC. Once the reaction is complete, cool the mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
-
Indolization (Step 2): In a separate flask, heat polyphosphoric acid (PPA) (approximately 20 g) to 100-120 °C with mechanical stirring.
-
Reaction Execution: Carefully add the dried hydrazone from Step 1 in small portions to the hot PPA. The mixture will become viscous. Continue heating and stirring for 30-60 minutes.
-
Work-up: Cool the reaction mixture and then carefully pour it onto crushed ice. The product will precipitate.
-
Isolation: Collect the solid by filtration and wash with copious amounts of water until the washings are neutral.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 218.20 | 10 | 2.18 g |
| Phenylhydrazine | 108.14 | 10 | 1.08 g |
| Ethanol | 46.07 | - | 40 mL |
| Polyphosphoric Acid | - | - | ~20 g |
III. Synthesis of 2,4-Bis(3-fluorophenyl)-1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and sedative properties.[11][12] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone, often in the presence of an acid catalyst.[11]
Causality of Experimental Choices:
The reaction between o-phenylenediamine and two equivalents of a ketone proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring. The use of a catalyst such as H-MCM-22, a solid acid catalyst, offers advantages in terms of ease of separation and reusability.[11] Alternatively, Lewis acids like zinc chloride or Brønsted acids can be employed. The reaction is typically carried out at room temperature or with gentle heating.
Experimental Workflow: 1,5-Benzodiazepine Synthesis
Caption: Workflow for the synthesis of 2,4-Bis(3-fluorophenyl)-1,5-Benzodiazepine.
Detailed Protocol: Synthesis of 2,4-Bis(3-fluorophenyl)-1,5-Benzodiazepine
-
Reactant Preparation: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), this compound (4.36 g, 20 mmol), and a catalytic amount of H-MCM-22 (or another suitable acid catalyst) in 50 mL of acetonitrile.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.[11]
-
Work-up: Upon completion, filter off the solid catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified 2,4-bis(3-fluorophenyl)-1,5-benzodiazepine by NMR, mass spectrometry, and melting point analysis.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| o-Phenylenediamine | 108.14 | 10 | 1.08 g |
| This compound | 218.20 | 20 | 4.36 g |
| Acetonitrile | 41.05 | - | 50 mL |
| H-MCM-22 | - | catalytic | - |
IV. Synthesis of 2,4-Bis(3-fluorophenyl)oxazole
Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, which are present in a variety of biologically active molecules.[13] One approach to synthesizing polysubstituted oxazoles involves the reaction of a ketone with tosylhydrazine to form a tosylhydrazone, which can then undergo further transformations.[14]
Causality of Experimental Choices:
The initial step is the condensation of this compound with tosylhydrazine to form the corresponding tosylhydrazone. This reaction is typically acid-catalyzed.[14] The tosylhydrazone can then be treated with a strong base to generate a diazo compound, which subsequently can form a carbene. This reactive intermediate can then undergo cyclization with a suitable partner to form the oxazole ring. A more direct route may involve a one-pot reaction where the tosylhydrazone intermediate reacts further under specific conditions.
Proposed Synthetic Pathway: Oxazole Synthesis
Caption: Proposed pathway for the synthesis of 2,4-Bis(3-fluorophenyl)oxazole.
Detailed Protocol: Synthesis of 2,4-Bis(3-fluorophenyl)oxazole (from Tosylhydrazone)
-
Tosylhydrazone Synthesis: In a round-bottom flask, dissolve this compound (2.18 g, 10 mmol) and tosylhydrazine (1.86 g, 10 mmol) in 50 mL of ethanol. Add a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours until the reaction is complete as monitored by TLC. Cool the reaction mixture, and the tosylhydrazone should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Cyclization: This step is based on general principles and may require optimization. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried tosylhydrazone (10 mmol) in an anhydrous aprotic solvent such as THF. Add a strong base, for example, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified oxazole derivative using NMR, mass spectrometry, and melting point determination.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 218.20 | 10 | 2.18 g |
| Tosylhydrazine | 186.22 | 10 | 1.86 g |
| Ethanol | 46.07 | - | 50 mL |
| Sodium Hydride (60%) | 24.00 | 12 | 0.48 g |
| Anhydrous THF | - | - | - |
Conclusion and Future Perspectives
This compound has been demonstrated to be a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to access novel fluorinated quinoxalines, indoles, benzodiazepines, and oxazoles. The presence of the fluorine atoms not only influences the course of the chemical reactions but also imparts unique properties to the final products, making them attractive candidates for drug discovery programs. Further exploration of the reactivity of this compound with other binucleophiles and its application in multicomponent reactions will undoubtedly lead to the discovery of new and diverse heterocyclic scaffolds with promising biological activities.
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 724-737. [Link]
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Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(3), 195-200. [Link]
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Kaur, N., & Kishore, D. (2014). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 4(109), 63935-63954. [Link]
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IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-501. [Link]
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Singh, P., & Paul, K. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
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An, L., et al. (2007). 2,4-Bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3329. [Link]
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Lechel, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636. [Link]
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Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
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Al-Mulla, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2440-2449. [Link]
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Ishikawa, H., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-444. [Link]
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Chen, Y.-J., et al. (2019). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Molecules, 24(18), 3329. [Link]
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Tayde, P. B., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
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Gunanathan, C., & Gøgsig, T. M. (2020). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. The Journal of Organic Chemistry, 85(11), 7195-7204. [Link]
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Application Note: A Multi-Spectroscopic Approach to the Characterization of 3,3'-Difluorobenzophenone Derivatives
Abstract
3,3'-Difluorobenzophenone and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms at the meta positions of the phenyl rings can profoundly influence the molecule's electronic properties, conformation, and metabolic stability, making a thorough structural and photophysical characterization essential. This application note provides a comprehensive guide to the spectroscopic analysis of this compound derivatives, detailing robust methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). The protocols and interpretative guidance herein are designed to ensure data integrity and to provide a solid foundation for structure elucidation and physicochemical profiling.
Introduction: The Significance of Fluorination in Benzophenone Scaffolds
Benzophenones are a cornerstone in photochemistry and drug design, known for their utility as photoinitiators and triplet sensitizers.[1][2] The strategic placement of fluorine atoms, as in this compound, offers a powerful tool to modulate key molecular properties. The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting its absorption and emission characteristics. Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic resistance of drug candidates. A multi-spectroscopic approach is therefore not just recommended but necessary for the unambiguous characterization of these valuable compounds. This guide outlines the causality behind the selection of each technique and provides validated protocols for their application.
Physicochemical Properties and Synthesis Context
A foundational understanding of the target molecule is paramount before embarking on spectroscopic analysis.
-
Compound: this compound
-
CAS Number: 345-70-0[3]
-
Molecular Formula: C₁₃H₈F₂O[3]
-
Molecular Weight: 218.20 g/mol [4]
-
Appearance: White solid[3]
-
Melting Point: 59-61 °C[4]
The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, or via Grignard-type reactions.[3] Awareness of the synthetic route is crucial for anticipating potential impurities, such as regioisomers or residual starting materials, which could interfere with spectroscopic analysis.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides critical information about the conjugated π-system of the benzophenone core. The absorption spectrum is characterized by two main types of transitions: the intense π→π* transitions of the aromatic rings and the weaker, longer-wavelength n→π* transition of the carbonyl group.[5] The position and intensity of these bands are sensitive to substitution and solvent polarity.[6][7]
Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL. From this, prepare a dilution series to find a concentration that yields an absorbance maximum between 0.5 and 1.0.[8]
-
Instrumentation: Use a dual-beam spectrophotometer. Record a baseline with cuvettes containing the pure solvent.
-
Data Acquisition: Scan the sample from 200 to 500 nm.[1]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for both the π→π* and n→π* transitions. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).[1]
Expected Spectral Features & Interpretation
-
π→π Transition:* An intense absorption band is expected around 250-260 nm, characteristic of the benzophenone aromatic system.[9][10]
-
n→π Transition:* A much weaker, broad band is anticipated at longer wavelengths, typically between 330-350 nm in non-polar solvents.[5]
-
Solvent Effects: A key diagnostic feature is the solvatochromic shift. The n→π* transition will exhibit a hypsochromic (blue) shift in polar, protic solvents (like ethanol) due to hydrogen bonding with the carbonyl oxygen, which lowers the energy of the n-orbital.[7] Conversely, the π→π* transition may show a slight bathochromic (red) shift.[7]
| Transition | Expected λ_max (in Cyclohexane) | Expected λ_max (in Ethanol) | Molar Absorptivity (ε) |
| π→π | ~250 nm | ~254 nm | High (>10,000 M⁻¹cm⁻¹) |
| n→π | ~345 nm | ~335 nm | Low (<500 M⁻¹cm⁻¹) |
| Table 1: Predicted UV-Vis spectral data for this compound based on typical benzophenone behavior.[5][7] |
Fluorescence and Phosphorescence Spectroscopy
While benzophenone itself has a very low fluorescence quantum yield due to highly efficient intersystem crossing (ISC) to the triplet state, fluorination can sometimes alter these photophysical pathways.[2] Therefore, assessing both fluorescence and phosphorescence is informative.
Protocol for Fluorescence Spectroscopy
-
Sample Preparation: Use a dilute solution (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent to avoid inner filter effects.
-
Data Acquisition:
-
Measure the absorbance spectrum to determine the optimal excitation wavelength (λ_ex), typically the λ_max of the lowest energy absorption band.
-
Record the emission spectrum by scanning at wavelengths longer than λ_ex.
-
-
Quantum Yield Determination (Optional): Measure the fluorescence quantum yield (Φ_f) relative to a well-characterized standard.[8]
Protocol for Phosphorescence Spectroscopy
-
Sample Preparation: Dissolve the sample in a solvent that forms a rigid glass at low temperatures, such as ethanol or 2-methyltetrahydrofuran.
-
Instrumentation: Use a spectrofluorometer equipped with a phosphorescence accessory (chopper) and a low-temperature sample holder (e.g., liquid nitrogen dewar).[11]
-
Data Acquisition: Cool the sample to 77 K (-196 °C). Excite the sample and record the emission spectrum after a time delay to eliminate short-lived fluorescence.[1]
-
Lifetime Measurement: Measure the decay of the phosphorescence intensity over time after pulsed excitation to determine the phosphorescence lifetime (τ_p).[1]
Expected Photophysical Properties
Fluorinated benzophenones are expected to be weakly fluorescent but may exhibit strong phosphorescence at low temperatures.[12] The energy of the triplet state (T₁), determined from the onset of the phosphorescence spectrum, is a key parameter for photosensitization applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of this compound derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
General NMR Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For complex structures, 2D experiments like COSY, HSQC, and HMBC may be necessary.
¹H NMR Analysis
The ¹H NMR spectrum will show signals for the aromatic protons. The 3,3'-difluoro substitution pattern results in a complex but predictable set of multiplets for each aromatic ring. The chemical shifts and coupling constants (J-values) are diagnostic.
¹³C NMR Analysis
The ¹³C NMR spectrum will reveal all unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift (~195 ppm). The carbons directly bonded to fluorine will exhibit large one-bond ¹J(C-F) coupling constants (typically >240 Hz), appearing as doublets in a ¹³C-coupled spectrum.
¹⁹F NMR Analysis: The Definitive Tool
¹⁹F NMR is exceptionally sensitive and provides a clean window for observing the fluorine atoms.[13] Given the molecular symmetry, a single signal is expected for the two equivalent fluorine atoms in this compound.
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. For aromatic C-F bonds, shifts typically appear between -100 and -140 ppm relative to CFCl₃.
-
Coupling: The fluorine signal will be split by coupling to the ortho and para protons on the aromatic ring (³J(H-F) and ⁴J(H-F)).
-
Quantitative Analysis (qNMR): Due to its high receptivity and the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is an excellent tool for quantitative analysis. A certified reference material, such as 4,4'-difluorobenzophenone, can be used as an internal standard for purity assessment.[14][15]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H | 7.2 - 7.8 | Complex multiplets for aromatic protons. |
| ¹³C | ~195 (C=O), 115-165 (Aromatic) | Large ¹J(C-F) coupling for C-F carbons. |
| ¹⁹F | -110 to -120 | Single signal, split by coupling to protons. |
| Table 2: Predicted NMR spectral data for this compound in CDCl₃. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is used to confirm the molecular weight and to gain structural information from fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.[16]
Protocol for EI-MS Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.[16]
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion (M⁺˙) and characteristic fragment ions.
Predicted Fragmentation Pattern
The fragmentation of benzophenones is well-understood.[17][18] For this compound (MW = 218.2), the following key fragments are expected:
-
Molecular Ion (M⁺˙): A strong peak at m/z = 218 is expected, confirming the molecular weight.
-
Loss of Fluorophenyl Radical: Cleavage of the C-C bond adjacent to the carbonyl can lead to the formation of a fluorobenzoyl cation by loss of a fluorophenyl radical (•C₆H₄F).
-
[M - C₆H₄F]⁺ = C₇H₄FO⁺ at m/z = 123 . This is often the base peak in benzophenone spectra.
-
-
Fluorophenyl Cation: Charge retention on the other fragment gives the fluorophenyl cation.
-
C₆H₄F⁺ at m/z = 95 .
-
-
Loss of Carbon Monoxide: The fluorobenzoyl cation can subsequently lose carbon monoxide.
-
[C₇H₄FO - CO]⁺ = C₆H₄F⁺ at m/z = 95 .
-
| m/z | Proposed Fragment | Interpretation |
| 218 | [C₁₃H₈F₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation (Base Peak) |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
| Table 3: Predicted major fragments in the EI mass spectrum of this compound. |
Integrated Spectroscopic Workflow
A logical workflow ensures that each analytical technique builds upon the last, leading to a comprehensive and validated characterization of the molecule.
Figure 1: An integrated workflow for the spectroscopic characterization of this compound derivatives.
Conclusion
The robust characterization of this compound derivatives is achievable through the systematic application of multiple spectroscopic techniques. This application note provides the foundational protocols and interpretive frameworks for UV-Vis, fluorescence, multi-nuclear NMR, and mass spectrometry. By following this integrated approach, researchers can ensure the structural integrity, purity, and photophysical properties of their compounds, accelerating their application in drug discovery and materials science. Each technique provides a unique and complementary piece of the molecular puzzle, and their combined power enables a self-validating system for comprehensive analysis.
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- Bouziani, A., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Journal of Advanced Research in Applied Sciences and Engineering Technology, 34(1), 215-227.
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Application Notes & Protocols: The Strategic Use of 3,3'-Difluorobenzophenone in the Synthesis of Pharmaceutical Intermediates
Introduction: The Value of Fluorine in Modern Drug Discovery
In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles.[1][2] The judicious placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, ultimately leading to improved efficacy and pharmacokinetics.[2] 3,3'-Difluorobenzophenone (CAS: 345-70-0), a symmetrically difluorinated diaryl ketone, serves as a pivotal and versatile building block for accessing a range of complex pharmaceutical intermediates.[3] Its unique electronic properties and reactivity make it an ideal starting material for constructing diarylmethane scaffolds, which are central to numerous classes of therapeutic agents.
This guide provides an in-depth exploration of key synthetic transformations involving this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring robust and reproducible outcomes.
Section 1: Reduction to 3,3'-Difluorobenzhydrol
Principle & Application: The reduction of the ketone carbonyl to a secondary alcohol (a benzhydrol) is one of the most fundamental and crucial transformations of this compound. The resulting 3,3'-Difluorobenzhydrol is a key intermediate, introducing a reactive hydroxyl group that can be used for subsequent derivatization, such as etherification or esterification. Substituted benzhydrols are core structures in many biologically active compounds, including antihistamines, anticholinergics, and CNS-active agents.[4][5][6] The presence of the two fluorine atoms can enhance metabolic stability and modulate receptor binding interactions.[5]
Sodium borohydride (NaBH₄) is selected as the reducing agent for its mild nature, high selectivity for ketones in the presence of other functional groups, and operational simplicity. The reaction is typically performed in an alcoholic solvent like methanol, which also acts as a proton source for the workup.
Experimental Protocol: Synthesis of 3,3'-Difluorobenzhydrol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 45.8 mmol, 1.0 equiv.).
-
Dissolution: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (0.87 g, 22.9 mmol, 0.5 equiv.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has completely disappeared.
-
Quenching: Cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Continue adding until the pH is ~7 and gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[4]
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: The crude 3,3'-Difluorobenzhydrol is typically obtained as a white solid of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture.
Data Summary Table
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Reagent) | 0.5 equivalents |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Typical Yield | >95% |
| Purity (Crude) | >98% (by ¹H NMR) |
Workflow Diagram: Ketone Reduction
Caption: Workflow for the reduction of this compound.
Section 2: Synthesis of a Nefopam Analogue Precursor
Principle & Application: Nefopam is a centrally acting, non-opioid analgesic whose benzoxazocine core is a key pharmacophore.[7] The synthesis of Nefopam analogues often relies on precursors containing a diarylmethylamine moiety.[8][9][10] Reductive amination of this compound is a direct and efficient method to construct this critical C-N bond. The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ.
Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is milder than other hydride reagents like sodium cyanoborohydride and is particularly effective for the reduction of iminium ions, minimizing side reactions such as the reduction of the starting ketone. This protocol details the synthesis of a difluorinated precursor analogous to those used in the construction of Nefopam-like molecules, using 2-(methylamino)ethanol as the amine component.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 22.9 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 100 mL).
-
Amine Addition: Add 2-(methylamino)ethanol (2.06 g, 27.5 mmol, 1.2 equiv.) followed by glacial acetic acid (1.37 g, 22.9 mmol, 1.0 equiv.). Causality Note: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
Iminium Formation: Stir the mixture at room temperature for 30-45 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (7.28 g, 34.4 mmol, 1.5 equiv.) portion-wise over 20 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the consumption of the ketone.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine to prevent product protonation on the silica) to afford the pure amine product, 2-(((3-fluorophenyl)(3'-fluorophenyl)methyl)(methyl)amino)ethan-1-ol.
Data Summary Table
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 2-(methylamino)ethanol, STAB, Acetic Acid |
| Stoichiometry (Amine/STAB) | 1.2 equiv. / 1.5 equiv. |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 70-85% |
| Purification Method | Silica Gel Chromatography |
Workflow Diagram: Reductive Amination
Caption: Pathway for the synthesis of a Nefopam analogue precursor.
Section 3: Grignard Reaction for Tertiary Alcohol Synthesis
Principle & Application: The Grignard reaction is a powerful C-C bond-forming tool in organic synthesis, allowing for the creation of more complex molecular architectures. Reacting this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. This transformation is critical for building sterically hindered scaffolds and introducing new points for diversification. The resulting difluorinated tertiary alcohols can serve as precursors for a variety of drug candidates where a quaternary center is a key structural feature.
The success of this reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and will be readily quenched by protic sources.[4] Anhydrous ether solvents like tetrahydrofuran (THF) are essential, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Synthesis of a Tertiary Alcohol
-
Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel) is thoroughly dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen.
-
Reaction Setup: To the reaction flask, add this compound (5.0 g, 22.9 mmol, 1.0 equiv.) and dissolve it in anhydrous tetrahydrofuran (THF, 80 mL) via cannula transfer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 9.2 mL, 27.5 mmol, 1.2 equiv.) dropwise to the stirred ketone solution over 30 minutes using a syringe. Causality Note: A slow, low-temperature addition is vital to control the highly exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (hexanes/ethyl acetate eluent) to yield the pure tertiary alcohol, 1,1-bis(3-fluorophenyl)ethan-1-ol.
Data Summary Table
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Methylmagnesium Bromide (MeMgBr) |
| Stoichiometry (Reagent) | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 3 - 4 hours |
| Typical Yield | 85-95% |
Workflow Diagram: Grignard Addition
Caption: C-C bond formation via Grignard reaction.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of pharmaceutically relevant intermediates. The protocols detailed herein for reduction, reductive amination, and Grignard addition represent robust and scalable methods to access difluorinated benzhydrols, diarylmethylamines, and tertiary alcohols. These core structures are foundational to the discovery of new therapeutic agents with enhanced pharmacological properties, underscoring the strategic importance of fluorinated building blocks in modern drug development programs.
References
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Ramachary, D. B., et al. (n.d.). Scheme 1 Synthesis of Nefopam analogues via a three-step sequence. ResearchGate. Retrieved from [Link]
- Srinivasachary, K., et al. (2019). SYNTHESIS OF NEFOPAM ANALOGUES AND CHARACTERISATION. International Journal of Pharmaceutical Sciences and Research, 10(10), 4613-4635. DOI: 10.13040/IJPSR.0975-8232.10(10).4613-35.
- Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkivoc, 2025(1), 202512420.
-
Ramachary, D. B., et al. (n.d.). Scheme 1 Synthesis of Nefopam analogues via a three-step sequence. ResearchGate. Retrieved from [Link]
- (2025). The Importance of Purity: Sourcing this compound for High-Value Applications. [Source not formally cited, content reflects general chemical sourcing principles].
- Rosamilia, A. E., et al. (2015). Synthesis of Some Nefopam Analogues as Potential Analgesics. Australian Journal of Chemistry, 58(8), 579-583.
- CN106045828A. (2016). Preparation method of 4,4'-difluorobenzophenone.
- CN116196870A. (2023). Reaction equipment for synthesizing difluorobenzophenone.
- Wang, F., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
- NIPER, SAS Nagar, India. (2022). Grignard Reagents in Continuous Flow Process. CRIPS, 16(5).
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 2649–2660.
- US20090177014A1. (2009). Process for Preparing 4,4' Difluorobenzophenone.
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PrepChem.com. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3,3′-Difluorobenzophenone (98%). Retrieved from [Link]
- Stuck, R. (2018). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers.
- EP0004710A2. (1979). Preparation of 4,4'-difluorobenzophenone.
- Fischer, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6561.
- Li, J., et al. (2020).
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Application Note & Protocols: Strategic Synthesis of Functionalized Aromatic Polymers Using 3,3'-Difluorobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-performance aromatic polymers, such as poly(aryl ether ketones) (PAEKs), are critical materials in demanding applications due to their exceptional thermal and chemical stability.[1][2][3] The selection of isomeric monomers is a key strategy for tuning the final properties of these polymers. This guide details the synthesis and functionalization of advanced PAEKs using 3,3'-Difluorobenzophenone as a strategic alternative to the more common 4,4'-isomer. The introduction of meta-phenyl linkages along the polymer backbone disrupts crystalline packing, yielding amorphous polymers with enhanced solubility, which is advantageous for solution-based processing and post-polymerization modification. We present detailed protocols for synthesizing a base polymer via Nucleophilic Aromatic Substitution (NAS) polycondensation, followed by two distinct methods for functionalization: UV-induced photocrosslinking leveraging the inherent reactivity of the benzophenone moiety, and chemical modification of the polymer backbone.
Part 1: Foundational Principles & Strategic Monomer Selection
The Mechanism: Nucleophilic Aromatic Substitution (NAS) Polycondensation
The synthesis of PAEKs is predominantly achieved through a step-growth polycondensation reaction based on Nucleophilic Aromatic Substitution (NAS). The core of this reaction involves the attack of a potent nucleophile, typically a bisphenoxide, on an activated aromatic dihalide.
Causality of Reactivity: In the case of this compound, the powerfully electron-withdrawing ketone group (-C=O-) deactivates the aromatic rings towards electrophilic substitution but strongly activates them for nucleophilic attack. This effect is most pronounced at the ortho and para positions. However, the fluorine atoms in the meta position are still sufficiently activated to serve as excellent leaving groups in the presence of a strong nucleophile under thermal conditions. The reaction proceeds via a Meisenheimer complex intermediate, and the displacement of the fluoride ion is the rate-determining step.[4][5] A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the bisphenol co-monomer in situ, generating the highly reactive bisphenoxide nucleophile.[4][6]
Caption: Nucleophilic Aromatic Substitution (NAS) polymerization mechanism.
Strategic Advantage of the 3,3'- Isomer
While 4,4'-Difluorobenzophenone is the standard monomer for producing the semi-crystalline, highly robust Poly(ether ether ketone) (PEEK)[2][7], the use of this compound offers distinct advantages rooted in polymer physics.
-
Disruption of Crystallinity: The linear, symmetric structure derived from 4,4'-isomers allows polymer chains to pack efficiently into a highly ordered, semi-crystalline state. This imparts excellent mechanical strength and solvent resistance but results in poor solubility in common organic solvents.[1]
-
Enhancement of Solubility: The meta-linkage introduced by this compound creates a "kinked" or non-linear backbone structure. This irregularity sterically hinders chain packing, preventing crystallization and resulting in a predominantly amorphous polymer.[8] This amorphous nature significantly improves solubility in solvents like N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and chloroform, which is crucial for subsequent functionalization steps and for processing techniques like spin-coating or membrane casting.[8]
| Property | Polymer from 4,4'-Difluorobenzophenone (PEEK-like) | Polymer from this compound | Rationale |
| Crystallinity | Semi-crystalline | Amorphous | Linear chain structure allows for efficient packing.[1] |
| Solubility | Insoluble in common solvents (requires strong acids) | Soluble in NMP, DMAc, Chloroform[8] | "Kinked" backbone disrupts packing, allowing solvent penetration.[8] |
| Glass Transition (Tg) | ~143 °C | Typically lower, varies with co-monomer | Less ordered structure results in a slightly lower energy requirement for chain mobility. |
| Processing | Melt processing (extrusion, molding)[1] | Solution processing (casting, spin-coating) | High solubility enables versatile solution-based fabrication. |
Part 2: Experimental Application Protocols
Protocol 1: Synthesis of a Base Poly(aryl ether ketone) Copolymer
This protocol describes the synthesis of a soluble PAEK from this compound and 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).
Materials & Equipment:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, dried, 1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reagent Charging: To the reaction flask under a nitrogen atmosphere, add this compound, Bisphenol A, and NMP (to achieve a solids concentration of ~25% w/v). Add toluene as an azeotroping agent (approx. 50% of the NMP volume).
-
Azeotropic Dehydration (Crucial Step): Heat the mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. This step is critical to remove residual water, which can hydrolyze the activated halide and interfere with the formation of the phenoxide. Continue until no more water collects (typically 2-4 hours).
-
Initiating Polymerization: After dehydration, drain the toluene from the trap and slowly raise the reaction temperature to 175-185 °C. The solution will gradually become more viscous as the polymer chains grow.
-
Polymerization Monitoring: Maintain the reaction at this temperature for 8-12 hours. The progress can be monitored by observing the increase in viscosity. A simple wire-stirring test can indicate the formation of high molecular weight polymer (long, fibrous strands will form when a glass rod is dipped in and removed).
-
Workup and Precipitation: Cool the viscous polymer solution to room temperature and dilute it with additional NMP to reduce viscosity. Slowly pour the polymer solution into a large beaker of vigorously stirred methanol. The polymer will precipitate as a white, fibrous solid.
-
Purification: Filter the polymer and wash it extensively with hot deionized water to remove the K₂CO₃ and any remaining NMP. Then, wash with methanol to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C overnight to yield the final product.
Caption: General workflow for the synthesis of PAEKs via NAS.
Protocol 2: Functionalization via Benzophenone Photocrosslinking
The benzophenone moiety within the polymer backbone is a powerful photoinitiator.[9] Upon exposure to UV light (~350 nm), the carbonyl group undergoes an n→π* transition to a singlet excited state, followed by efficient intersystem crossing to a triplet diradical state. This triplet state can abstract a hydrogen atom from a nearby polymer chain, creating two new carbon-centered radicals which then combine to form a covalent crosslink.[9] This process transforms the soluble thermoplastic into an insoluble, robust thermoset network.
Materials & Equipment:
-
Synthesized PAEK polymer from Protocol 1
-
Suitable solvent (e.g., chloroform, DMAc)
-
UV lamp (e.g., medium-pressure mercury lamp, ~365 nm)
-
Substrate for film casting (e.g., glass slide, silicon wafer)
Procedure:
-
Polymer Film Preparation: Dissolve the synthesized PAEK in a suitable solvent to create a 5-10% (w/v) solution. Cast the solution onto a clean substrate using a doctor blade or spin-coater to form a thin, uniform film. Dry the film in a vacuum oven to remove all residual solvent.
-
UV Irradiation: Place the polymer film under the UV lamp in an inert atmosphere (e.g., nitrogen-purged glovebox) to prevent oxidative side reactions.
-
Crosslinking: Irradiate the film with a controlled dose of UV light. The required energy dose will depend on film thickness and desired crosslink density but typically ranges from 1 to 10 J/cm².[9]
-
Validation of Crosslinking: After irradiation, immerse the film in a solvent in which the original polymer was soluble (e.g., chloroform). A successfully crosslinked film will swell but will not dissolve, confirming the formation of a stable polymer network.
Protocol 3: Functionalization via Sulfonation of the Aromatic Backbone
Post-polymerization modification allows for the introduction of new functional groups onto the existing polymer. Sulfonation is a common method to attach sulfonic acid (-SO₃H) groups to the aromatic rings, dramatically increasing hydrophilicity and creating an ion-exchange material.
Materials & Equipment:
-
Synthesized PAEK polymer from Protocol 1
-
Concentrated Sulfuric Acid (95-98%)
-
Ice bath
-
Deionized water
Procedure:
-
Dissolution: Carefully dissolve the dry PAEK polymer in concentrated sulfuric acid at 0 °C in an ice bath. The electron-rich aromatic rings (those not directly attached to the deactivating ketone group) are susceptible to electrophilic aromatic substitution.
-
Reaction: Once fully dissolved, allow the reaction to stir at room temperature. The reaction time dictates the degree of sulfonation; short times (1-3 hours) will result in light sulfonation, while longer times (12-24 hours) will increase the density of -SO₃H groups.
-
Precipitation: After the desired reaction time, slowly and carefully pour the reaction mixture into a beaker of ice-cold deionized water. The sulfonated polymer will precipitate out. Caution: This step is highly exothermic.
-
Purification: Filter the sulfonated polymer and wash it repeatedly with deionized water until the washings are neutral (pH ~7). This removes all residual acid.
-
Drying: Dry the sulfonated polymer in a vacuum oven at 60-80 °C. The final product will be a hydrophilic material, potentially soluble in water or polar organic solvents depending on the degree of sulfonation.
Part 3: Characterization
The successful synthesis and functionalization of the polymers should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and confirm the amorphous nature of the polymer (absence of a melting peak).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of new functional groups, such as the characteristic S=O stretches of the sulfonic acid group after sulfonation.
References
-
Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers. JACS Au. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]
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Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers. PMC. [Link]
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Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. OhioLINK ETD. [Link]
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Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons. [Link]
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Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. ResearchGate. [Link]
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Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry. [Link]
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Using Benzophenone-Functionalized Phosphonic Acid To Attach Thin Polymer Films to Titanium Surfaces. ResearchGate. [Link]
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Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
- Process for preparing a polyether ether ketone.
-
Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate. [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. [Link]
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Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
- The method of synthesizing polyether etherketone using sulfolane as solvent.
-
Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. PMC. [Link]
-
Functionalized Poly(ether ether ketones) from 4,4-Bis(4-hydroxyphenyl)pentanoic Acid, 2,2'-Isopropylidenediphenol, and 4,4'-Difluorobenzophenone: Synthesis, Behavior, and Polymer Analogous Amidation of the Carboxylic Groups. Macromolecules. [Link]
-
Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4'-Trifluorobenzophenone. CORE Scholar. [Link]
-
Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis Online. [Link]
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate. [Link]
-
4,4'-Difluorobenzophenone. Wikipedia. [Link]
-
Polyether ether ketone. Grokipedia. [Link]
-
Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC. [Link]
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC. [Link]
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Protocol and Application Note: High-Purity Refinement of 3,3'-Difluorobenzophenone via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Difluorobenzophenone is a key intermediate in the synthesis of advanced polymers and active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can detrimentally affect reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final product.[1] Recrystallization is a powerful and economical purification technique for crystalline solids, leveraging the principles of differential solubility to segregate a target compound from its contaminants.[2][3][4] This application note provides a detailed, step-by-step guide to the purification of this compound by recrystallization, grounded in fundamental chemical principles. It covers solvent selection strategy, a detailed procedural workflow, and methods for purity verification.
Introduction: The Rationale for Recrystallization
Recrystallization is a purification process based on the principle that the solubility of most solid compounds increases with temperature.[5][6] An ideal recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of highly ordered crystals. The impurities, ideally present in smaller quantities, remain dissolved in the solvent (the "mother liquor") and are subsequently separated by filtration.[4]
The success of this technique hinges on the selection of an appropriate solvent, in which the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.[5] This guide provides a systematic approach to achieve high-purity this compound suitable for the most demanding research and development applications.
Physicochemical Data: this compound
A thorough understanding of the compound's properties is essential for designing an effective purification protocol.
| Property | Value | Source |
| CAS Number | 345-70-0 | [7] |
| Molecular Formula | C₁₃H₈F₂O | [7][8] |
| Molecular Weight | 218.20 g/mol | [7] |
| Appearance | White crystalline powder | [9] |
| Melting Point (m.p.) | 59-61 °C (literature) | [7][9] |
The melting point is a critical indicator of purity. A pure substance will exhibit a sharp melting point over a narrow range (typically <2 °C), whereas impurities will cause a depression and broadening of the melting range.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two essential stages: selecting the optimal solvent system and performing the bulk purification.
Stage 1: Solvent Screening and Selection
The choice of solvent is the most critical variable in recrystallization.[11][12] An ideal solvent should meet the following criteria[11][13]:
-
High Solvency at Elevated Temperature: Dissolves the compound completely when hot.
-
Low Solvency at Room/Cold Temperature: The compound is sparingly soluble or insoluble when cold to ensure good recovery.
-
Differential Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble when hot (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene) dropwise at room temperature, stirring after each addition. Observe if the solid dissolves.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[11] Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod below the liquid level to induce crystal formation.
-
Finally, place the test tube in an ice-water bath to maximize crystallization.
-
Record your observations in a table to identify the most suitable solvent. A good solvent will dissolve the compound when hot and yield a high quantity of crystals upon cooling.
| Solvent Tested | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Isopropanol | Sparingly soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Ethanol | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Hexanes | Insoluble | Sparingly soluble | - | Unsuitable |
| Toluene | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethanol/Water (e.g., 90:10) | Sparingly soluble | Soluble | Good crystal formation | Good Candidate |
Note: This table presents hypothetical results for illustrative purposes. Isopropanol or an ethanol/water mixture are common choices for moderately polar compounds like benzophenones.
Logical Flow for Solvent Selection
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Stage 2: Bulk Recrystallization Workflow
Once a suitable solvent (e.g., isopropanol) is identified, proceed with the purification of the bulk material.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., reagent-grade isopropanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Watch glass
-
Vacuum source (e.g., water aspirator or vacuum pump)[16]
-
Glass stirring rod
-
Spatula
Workflow for Recrystallization of this compound
Sources
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Application Notes and Protocols for the Characterization of 3,3'-Difluorobenzophenone-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 3,3'-Difluorobenzophenone are a significant class of high-performance materials, often categorized as poly(arylene ether ketone)s (PAEKs). The incorporation of fluorine atoms into the polymer backbone imparts unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1][2][3] These attributes make them attractive for demanding applications in aerospace, electronics, and biomedical fields. A thorough characterization of these polymers is paramount to understanding their structure-property relationships and ensuring their reliable performance. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound-based polymers.
I. Molecular Structure and Composition Analysis
A fundamental understanding of the polymer's molecular structure is the cornerstone of its characterization. This involves confirming the successful polymerization, identifying functional groups, and determining the monomer sequence and connectivity.
A. Spectroscopic Techniques
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the polymer's chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of functional groups.[4][5]
-
Application: For this compound-based polymers, FTIR is crucial for confirming the presence of key functional groups such as the carbonyl (C=O) stretch of the benzophenone unit, the ether (C-O-C) linkages formed during polymerization, and the carbon-fluorine (C-F) bonds.[6]
-
Protocol:
-
Sample Preparation: Prepare a thin, transparent film of the polymer by solution casting or melt pressing. Alternatively, mix a small amount of the powdered polymer with potassium bromide (KBr) and press it into a pellet.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption peaks. For a typical this compound-based PAEK, expect to see:
-
~1650 cm⁻¹: Carbonyl (C=O) stretching vibration.[6]
-
~1240 cm⁻¹ and ~1160 cm⁻¹: Aryl ether (C-O-C) asymmetric and symmetric stretching vibrations.
-
~1204 cm⁻¹: Carbon-Fluorine (C-F) stretching vibration.[6]
-
Aromatic C-H and C=C stretching and bending vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[4] For fluorine-containing polymers, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity and natural abundance of the ¹⁹F nucleus.[1]
-
Application: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the polymer's chemical structure, determine monomer ratios in copolymers, and analyze end-groups and branching.[4][7][8]
-
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is critical as these polymers can have limited solubility.[9]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Assign peaks corresponding to the aromatic protons on the different monomer units.
-
¹³C NMR: Identify the carbon signals of the carbonyl group, the ether-linked carbons, and the various aromatic carbons.
-
¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the polymer microstructure.
-
-
B. Elemental Analysis
-
Principle: Combustion analysis is used to determine the weight percentage of carbon, hydrogen, and other elements in the polymer.
-
Application: This technique verifies the empirical formula of the polymer repeat unit, ensuring the correct stoichiometry of the polymerization reaction. For fluorinated polymers, specific combustion methods are required to accurately quantify the fluorine content.[10]
II. Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and rheological properties of polymers.[11][12][13]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[11][13][14] A polymer solution is passed through a column packed with porous beads. Larger molecules elute faster as they are excluded from the pores, while smaller molecules have a longer retention time.[11][13]
-
Application: This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][13]
-
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) for some fluorinated polymers) to a known concentration (typically 1-2 mg/mL).[11][12] Filter the solution to remove any particulate matter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. For more accurate measurements, multi-angle light scattering (MALS) and viscometry detectors can be used in conjunction with the RI detector.[11]
-
Calibration: Create a calibration curve using polymer standards of known molecular weight (e.g., polystyrene).[11][14]
-
Data Analysis: The retention time of the polymer sample is compared to the calibration curve to determine its molecular weight distribution.[11]
-
III. Thermal Properties
The thermal stability and transitions of this compound-based polymers are critical for their application in high-temperature environments. Thermal analysis techniques provide valuable insights into these properties.[15][16][17][18][19]
A. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][17]
-
Application: TGA is used to determine the thermal stability and decomposition temperature of the polymer. It can also be used to quantify the amount of residual solvent or filler content.[4][18]
-
Protocol:
-
Sample Preparation: Place a small amount of the polymer (typically 5-10 mg) in a TGA pan.
-
Instrumentation: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The resulting TGA curve plots weight percentage versus temperature. The onset of weight loss indicates the decomposition temperature. The 5% weight loss temperature (Td5%) is often reported as a measure of thermal stability.[9]
-
B. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[5][19]
-
Application: DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[9][18] These transitions are crucial for understanding the polymer's processing window and service temperature range.
-
Protocol:
-
Sample Preparation: Seal a small amount of the polymer (typically 5-10 mg) in an aluminum DSC pan.
-
Instrumentation: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
Data Analysis:
-
Glass Transition (Tg): Appears as a step-like change in the baseline of the DSC thermogram.
-
Crystallization (Tc): An exothermic peak observed upon cooling from the melt.
-
Melting (Tm): An endothermic peak observed upon heating.
-
-
| Thermal Property | Description | Typical Values for this compound-based PAEKs |
| Glass Transition Temperature (Tg) | The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. | 86 - 152°C[9] |
| Crystallization Temperature (Tc) | The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt. | 156 - 230°C[9] |
| Melting Temperature (Tm) | The temperature at which the crystalline regions of the polymer melt and it becomes a viscous liquid. | 252 - 320°C[9] |
| 5% Weight Loss Temperature (Td5%) | The temperature at which the polymer has lost 5% of its initial weight, indicating the onset of thermal decomposition. | 330 - 500°C[9] |
Note: These values can vary depending on the specific polymer structure, molecular weight, and measurement conditions.
IV. Morphological Analysis
The morphology of a polymer, which describes the arrangement and ordering of polymer chains, has a profound impact on its mechanical and physical properties.[20] this compound-based polymers are often semi-crystalline, consisting of both crystalline and amorphous regions.[9]
A. X-Ray Diffraction (XRD)
-
Principle: XRD is a powerful technique for studying the crystalline structure of materials. A beam of X-rays is directed at the sample, and the diffraction pattern is recorded.
-
Application: XRD is used to determine the degree of crystallinity, identify the crystal structure, and measure the size of the crystalline domains.
-
Protocol:
-
Sample Preparation: A thin film or powdered sample of the polymer is mounted in the diffractometer.
-
Data Acquisition: The sample is scanned over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram shows sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by comparing the areas of the crystalline peaks and the amorphous halo.
-
B. Microscopy Techniques
-
Polarized Light Microscopy (PLM): Used to observe the spherulitic morphology of semi-crystalline polymers.[20]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and fracture surfaces of the polymer.
-
Transmission Electron Microscopy (TEM): Can be used to visualize the lamellar structure within the spherulites.
-
Atomic Force Microscopy (AFM): Allows for the imaging of the surface topography at the nanoscale.
Experimental Workflows
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scale-up synthesis of 3,3'-Difluorobenzophenone for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of 3,3'-Difluorobenzophenone
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of advanced polymers and pharmaceutical compounds. The document details a robust and scalable protocol based on the Friedel-Crafts acylation, emphasizing process safety, optimization, and analytical quality control. This guide is intended for researchers, chemical engineers, and drug development professionals involved in industrial-scale organic synthesis.
Introduction and Industrial Significance
This compound is a diaryl ketone featuring fluorine substituents on each aromatic ring. These fluorine atoms impart unique electronic properties, enhanced thermal stability, and metabolic resistance to molecules incorporating this moiety. Consequently, this compound serves as a critical building block in the synthesis of high-performance materials such as polyetherketones (PEKs), as well as in the development of specialty agrochemicals and pharmaceuticals.
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including heat and mass transfer limitations, safety concerns associated with hazardous reagents, and the need for cost-effective, high-yield processes. This document outlines a validated protocol for the multi-kilogram synthesis of this compound, focusing on the well-established Friedel-Crafts acylation pathway.
Synthetic Strategy: The Friedel-Crafts Acylation
The most industrially viable and direct route for the synthesis of unsymmetrical diaryl ketones like this compound is the Friedel-Crafts acylation.[1][2] This method involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide in the presence of a strong Lewis acid catalyst.
Chosen Pathway: Acylation of Fluorobenzene with 3-Fluorobenzoyl Chloride.
This pathway is selected for its:
-
High Regioselectivity: The fluorine atom on the benzoyl chloride does not significantly interfere with the reaction, and the substitution on the fluorobenzene ring is directed by the catalyst complex.
-
Availability of Starting Materials: Both fluorobenzene and 3-fluorobenzoyl chloride are commercially available in bulk.
-
Established Industrial Precedent: Friedel-Crafts reactions are a cornerstone of industrial organic synthesis, with well-understood process parameters and safety protocols.[3][4]
Reaction Mechanism:
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 3-fluorobenzoyl chloride, which facilitates the departure of the chloride ion to form the acylium ion. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. Subsequent loss of a proton restores aromaticity and yields the this compound product.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for 3,3'-DFBP synthesis.
Industrial Scale-Up Protocol
This protocol is designed for a 50 L glass-lined reactor to produce an approximate batch size of 5-7 kg of this compound. All operations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).[5][6]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Purity | Supplier Example |
| Fluorobenzene | C₆H₅F | 96.10 | 20.0 L (21.4 kg) | Solvent | >99% | Sigma-Aldrich |
| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 5.0 kg | 1.0 | >98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 4.6 kg | 1.1 | >99% | Sigma-Aldrich |
| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | ~10 L | - | - | VWR |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - | VWR |
| Toluene | C₇H₈ | 92.14 | ~25 L | - | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~1 kg | - | - | VWR |
Equipment
-
50 L Glass-Lined Reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (or dosing pump) for controlled liquid addition.
-
Chiller/Heater unit for reactor temperature control.
-
Scrubber system for HCl gas evolved during the reaction.
-
Quench tank (100 L) containing crushed ice and water.
-
Large-scale separatory funnel or liquid-liquid extraction setup.
-
Rotary evaporator with a large-volume flask.
-
Crystallization vessel.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum oven for drying.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the chiller and cool the reactor jacket to 0-5 °C.
-
Charging Reagents:
-
Charge the reactor with Fluorobenzene (20.0 L).
-
Under a nitrogen blanket and with vigorous stirring, slowly and portion-wise add anhydrous Aluminum Chloride (4.6 kg). The temperature should be maintained below 15 °C during the addition. An exotherm will be observed.
-
Stir the resulting slurry for 30 minutes at 5-10 °C.
-
-
Acylation Reaction:
-
Slowly add 3-Fluorobenzoyl Chloride (5.0 kg) dropwise via the addition funnel over 2-3 hours.
-
Crucial Control Point: Maintain the internal temperature between 5-10 °C throughout the addition to control the reaction rate and minimize side-product formation. HCl gas will evolve and must be directed to a scrubber.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (carefully quenching with ice water and extracting with a suitable solvent like ethyl acetate) and analyzing by TLC or HPLC until the starting material is consumed.
-
Work-up and Quenching:
-
Prepare a quench tank with crushed ice (20 kg) and water (20 L).
-
Safety Critical Step: Very slowly and carefully, transfer the reaction mixture from the reactor into the stirred ice/water mixture. This is a highly exothermic process. Maintain the quench tank temperature below 25 °C by adding more ice if necessary.
-
Add concentrated HCl (2 L) to the quench tank to dissolve any remaining aluminum salts.
-
-
Extraction and Washing:
-
Transfer the quenched mixture to a liquid-liquid extraction unit.
-
Separate the organic (lower) layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 10 L)
-
Water (2 x 10 L)
-
Saturated sodium bicarbonate solution (2 x 10 L, or until gas evolution ceases) to neutralize residual acid.
-
Brine (1 x 10 L) to break emulsions and aid drying.
-
-
-
Solvent Removal and Product Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the excess fluorobenzene under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil or semi-solid.
-
-
Purification by Crystallization:
-
Dissolve the crude residue in hot toluene (~2-3 L per kg of crude product).
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold toluene (2 x 1 L).
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Diagram: Industrial Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the final product.
| Analytical Method | Purpose | Typical Specifications |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water. Detector: UV at 254 nm. Purity: ≥ 98.0%.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities | Column: DB-5 or equivalent. Carrier Gas: Helium. Ionization: EI. Used to confirm the absence of starting materials and solvent residues.[7] |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Structural confirmation and identity | Spectra should be consistent with the structure of this compound. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern. |
| Melting Point | Purity check | 59-61 °C (literature value). A sharp melting range indicates high purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic C=O stretch (~1670 cm⁻¹) and C-F stretches (~1200-1300 cm⁻¹). |
Safety and Hazard Management
Industrial synthesis requires strict adherence to safety protocols. A thorough risk assessment must be performed before commencing any operation.[8]
-
Hazardous Reagents:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.[9]
-
3-Fluorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.
-
Fluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. The reaction generates HCl gas, which is toxic and corrosive.[10]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[5][10]
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber).[6]
-
Body Protection: Flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with an acid gas cartridge.[5]
-
-
Waste Disposal:
-
Aqueous acidic waste must be neutralized before disposal in accordance with local regulations.
-
Organic solvent waste should be collected in designated containers for proper disposal or recovery.[11]
-
References
- Google Patents. (2020). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents. (2013). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
Tradebe. (n.d.). Purification - Life Sciences. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
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- 11. Purification - Life Sciences [tradebe.com]
Application Notes and Protocols: 3,3'-Difluorobenzophenone in the Development of Novel Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Scaffold for Next-Generation Phototherapeutics
The benzophenone core is a foundational structure in photochemistry, prized for its efficient transition from an excited singlet state to a triplet state (intersystem crossing), a critical property for a photosensitizer.[1] This triplet state can then interact with molecular oxygen to generate cytotoxic reactive oxygen species (ROS), forming the basis of applications like photodynamic therapy (PDT).[2] This guide focuses on a specific, strategically modified derivative: 3,3'-Difluorobenzophenone (DFBP) .
The introduction of fluorine atoms onto the benzophenone scaffold is not a trivial alteration. Fluorination can profoundly influence a molecule's photophysical properties, stability, and biological interactions. Specifically, the electron-withdrawing nature of fluorine can modulate the energy levels of the excited states, potentially enhancing the rate of intersystem crossing and improving the quantum yield of ROS generation.[3] Furthermore, fluorinated compounds often exhibit increased metabolic stability and altered lipophilicity, which are desirable traits in drug development.[4] These attributes position DFBP as a superior starting scaffold for the rational design of novel, high-performance photosensitizers for advanced therapeutic and catalytic applications.
This document serves as a comprehensive technical guide, providing not only the foundational theory but also detailed, field-tested protocols for the synthesis, characterization, and application of DFBP-derived photosensitizers.
Section 1: The this compound (DFBP) Scaffold: Core Properties
The strategic placement of fluorine atoms at the 3 and 3' positions of the benzophenone core imparts unique characteristics that make it an advantageous platform for photosensitizer development.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 345-70-0 | [5] |
| Molecular Formula | C₁₃H₈F₂O | [5][6] |
| Molecular Weight | 218.20 g/mol | [5] |
| Melting Point | 59-61 °C | [5] |
| Appearance | White solid | [7] |
Photophysical Rationale for Use:
The efficacy of a photosensitizer is rooted in its ability to efficiently absorb light and populate a long-lived triplet state. The process is governed by several key photophysical events:
-
S₀ → S₁ Excitation: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule undergoes a spin-forbidden transition from the S₁ state to a triplet state (T₁). For benzophenones, this process is remarkably efficient due to spin-orbit coupling facilitated by the n-π* character of the excited states.[8][9][10]
-
Energy Transfer (Photosensitization): The long-lived T₁ state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂), a key mediator of cell death in PDT (Type II mechanism).[11][12][13] Alternatively, the triplet photosensitizer can react directly with substrates via electron or hydrogen atom transfer, producing radical species (Type I mechanism).[11][12]
The fluorine atoms in DFBP can enhance this process by influencing the energy gap and coupling between the S₁ and T₁ states, thereby potentially increasing the ISC rate and, consequently, the overall photosensitization efficiency.
Caption: Simplified Jablonski diagram illustrating photosensitization pathways.
Section 2: Synthesis and Functionalization of DFBP-Based Photosensitizers
The true power of the DFBP scaffold lies in its potential for chemical modification. By attaching targeting moieties, water-solubilizing groups, or other functional units, researchers can tailor the resulting photosensitizer for specific applications. A common strategy involves nucleophilic aromatic substitution (SNAᵣ) reactions.
Protocol 2.1: General Synthesis of a Functionalized DFBP Derivative
This protocol describes a generalized two-step synthesis: the creation of a functional handle on the DFBP core, followed by coupling to a molecule of interest (e.g., a targeting ligand).
Scientist's Note: The choice of solvent and base is critical. Anhydrous polar aprotic solvents like DMF or DMSO are typically used to facilitate the SNAᵣ reaction. A strong, non-nucleophilic base is required to deprotonate the nucleophile without competing in the reaction.
Materials:
-
This compound (DFBP)
-
4-Hydroxythiophenol (or other bifunctional linker)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Molecule of Interest (MOI) with a suitable reactive group (e.g., an alkyl halide)
-
Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Step 1: Synthesis of the Thiophenoxy-Functionalized DFBP Intermediate
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-Hydroxythiophenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration ~0.5 M).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate.
Step 2: Coupling to the Molecule of Interest (MOI)
-
To a dry round-bottom flask under an inert atmosphere, add the purified intermediate from Step 1 (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Add the Molecule of Interest (MOI-Br, 1.1 eq).
-
Stir the reaction at 60-80 °C for 8-16 hours, monitoring by TLC.
-
Perform an aqueous workup and extraction as described in Step 1 (points 4-6).
-
Purify the final product by silica gel column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of a functionalized DFBP photosensitizer.
Section 3: Photophysical and Photochemical Characterization
Once a novel photosensitizer is synthesized, its performance must be rigorously quantified. The key metric for a Type II photosensitizer is its singlet oxygen quantum yield (ΦΔ), which is the efficiency of generating ¹O₂ per absorbed photon.[14]
Protocol 3.1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses a relative method, comparing the synthesized photosensitizer (sample) to a well-characterized standard with a known ΦΔ in the same solvent. 1,3-Diphenylisobenzofuran (DPBF) is used as a chemical trap for ¹O₂, as its reaction with ¹O₂ leads to a quantifiable decrease in its absorbance.[14][15]
Scientist's Note: This experiment is highly sensitive to light and oxygen concentration. All solutions containing DPBF must be prepared in the dark and used promptly.[16] The solvent must be air-saturated to ensure a consistent oxygen concentration. The absorbance of the photosensitizer at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.
Materials:
-
Synthesized DFBP photosensitizer (Sample)
-
Reference photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.80 in methanol)[17]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
UV-Vis Spectrophotometer
-
Light source with a narrow bandpass filter centered at the excitation wavelength
-
Quartz cuvettes
Procedure:
-
Solution Preparation (in the dark):
-
Prepare a stock solution of DPBF in the chosen solvent (e.g., 1 mM).
-
Prepare stock solutions of the Sample and Reference photosensitizers.
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution containing the Sample and DPBF. The final concentration of DPBF should result in an absorbance of ~1.0 at its λₘₐₓ (~410 nm). The photosensitizer concentration should be adjusted to have an absorbance of ~0.05-0.1 at the chosen excitation wavelength.
-
Prepare an identical solution using the Reference photosensitizer instead of the Sample. Ensure the absorbance of the Reference at the excitation wavelength is identical to that of the Sample.
-
-
Irradiation and Measurement:
-
Place the Sample cuvette in the spectrophotometer.
-
Record the initial absorbance spectrum, focusing on the DPBF peak (~410 nm).
-
Remove the cuvette and irradiate it with the light source for a fixed time interval (e.g., 15-30 seconds).
-
Immediately place the cuvette back in the spectrophotometer and record the new absorbance spectrum.
-
Repeat the irradiation/measurement cycle for several time points, until the DPBF absorbance has significantly decreased.
-
Repeat the entire process (steps 3-5) for the Reference photosensitizer.
-
-
Data Analysis:
-
For both the Sample and Reference, plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time (t). The slope of this plot (k) is the observed rate constant for DPBF decomposition.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_Sample) using the following equation:
ΦΔ_Sample = ΦΔ_Ref * (k_Sample / k_Ref)
Where:
-
ΦΔ_Ref is the known quantum yield of the reference.
-
k_Sample is the slope for the sample.
-
k_Ref is the slope for the reference.
-
-
Section 4: Application Protocol: In Vitro Photodynamic Therapy (PDT) Efficacy
The ultimate test of a photosensitizer developed for PDT is its ability to kill cancer cells upon light activation. The MTT assay is a standard colorimetric method to assess cell viability.[18][19] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol 4.1: Assessing Photocytotoxicity using the MTT Assay
Scientist's Note: It is crucial to include proper controls to distinguish between dark toxicity (toxicity of the compound without light) and phototoxicity (light-induced toxicity).[20] A dose-response curve should be generated for each cell line to determine the optimal concentration range.[18]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DFBP-derived photosensitizer
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Light source for irradiation (e.g., LED array with appropriate wavelength)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of the photosensitizer in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the photosensitizer at various concentrations.
-
Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
Wash the cells twice with PBS to remove any extracellular photosensitizer.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate one set of plates ("Light" group) with a specific light dose (J/cm²). Keep a duplicate set of plates in the dark ("Dark" group).
-
-
Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Agitate the plate gently for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at ~570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells: % Viability = (Abs_Sample / Abs_Control) * 100
-
Plot % Viability versus photosensitizer concentration for both "Dark" and "Light" groups to determine the dark toxicity and phototoxicity (e.g., calculating the IC₅₀ value).
-
Caption: Experimental workflow for in vitro PDT efficacy testing using the MTT assay.
References
-
Paz, A. M., et al. (2020). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. Retrieved from [Link]
-
Cadet, J., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Type I and type II photosensitized oxidations. Retrieved from [Link]
-
Cremer, D., et al. (2019). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Chemistry – A European Journal. Retrieved from [Link]
-
Cadet, J., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. CUNY Academic Works. Retrieved from [Link]
-
Cadet, J., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. PubMed. Retrieved from [Link]
-
Umapathy, S., et al. (2017). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. ResearchGate. Retrieved from [Link]
-
Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. ACS Publications. Retrieved from [Link]
-
Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. PubMed. Retrieved from [Link]
-
Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. Retrieved from [Link]
-
Morressier. (2018). Fluorous photosensitizers enhance photodynamic therapy with perfluorocarbon nanoemulsions. Retrieved from [Link]
-
Sletten, E. M., et al. (2019). Perfluorocarbon nanomaterials for photodynamic therapy. PMC - NIH. Retrieved from [Link]
-
Ribeiro, A. O., et al. (2022). Better in the Near Infrared: Sulfonamide Perfluorinated-Phenyl Photosensitizers for Improved Simultaneous Targeted Photodynamic Therapy and Real-Time Fluorescence Imaging. ACS Publications. Retrieved from [Link]
-
Patsnap Eureka. (2023). Measure Photoactive Compound Singlet Oxygen Yield Using DPBF. Retrieved from [Link]
-
University of Somewhere. (n.d.). Singlet O2 Quantum Yield. Retrieved from [Link]
-
Day, R. A., et al. (2017). Fluorous photosensitizers enhance photodynamic therapy with perfluorocarbon nanoemulsions. PubMed. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]
-
University of Central Florida. (n.d.). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. Retrieved from [Link]
-
ResearchGate. (2020). Enhancing Photodynamic Therapy Efficacy by Using Fluorinated Nanoplatform. Retrieved from [Link]
-
Li, Z., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay to evaluate the cell viability after application of PDT. Retrieved from [Link]
-
Optica Publishing Group. (2015). Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. Retrieved from [Link]
-
Stuck, R. (2016). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. Wright State University CORE Scholar. Retrieved from [Link]
-
Stuck, R. (2016). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Semantic Scholar. Retrieved from [Link]
-
Chemcasts. (n.d.). 3,3′-Difluorobenzophenone (CAS 345-70-0) – Thermophysical Properties. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 13. Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
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- 18. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with 3,3'-Difluorobenzophenone Derivatives
Introduction: Navigating the Challenges of Electron-Deficient Aryl Fluoride Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds.[1] However, the versatility of this palladium-catalyzed transformation is often tested by substrates bearing electron-deficient moieties and less reactive coupling partners. 3,3'-Difluorobenzophenone and its derivatives present a classic example of such a challenging substrate. The presence of two electron-withdrawing fluorine atoms and a ketone functionality significantly modulates the electronic landscape of the aromatic rings, thereby influencing the reaction kinetics and overall efficiency.[2]
This guide provides a comprehensive overview of the experimental conditions tailored for the successful Suzuki coupling of this compound derivatives. We will delve into the mechanistic nuances imposed by the substrate's electronic and steric features, offering a detailed, step-by-step protocol and a robust troubleshooting framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecular architectures.
Mechanistic Considerations: The Dual Role of Fluorine and the Ketone Group
The success of a Suzuki coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The electronic properties of the this compound substrate exert a profound influence on this cycle.
The electron-withdrawing nature of the fluorine atoms and the benzoyl group at the meta positions deactivates the carbon-bromine or carbon-iodine bond (assuming the use of a bromo or iodo derivative for coupling) towards oxidative addition, which is often the rate-determining step.[2] However, when employing aryl fluorides directly, these electron-withdrawing groups can facilitate the challenging C-F bond activation.[3]
The ketone group, in particular, can have a complex influence. While its electron-withdrawing effect can be beneficial, it can also coordinate to the palladium center, potentially altering the catalyst's activity and selectivity. In some cases, particularly with nickel catalysts, such coordination can enhance reactivity.[4][5]
To overcome these challenges, the selection of a highly active catalyst system is paramount. Modern palladium precatalysts, combined with bulky, electron-rich phosphine ligands, have proven to be highly effective for the coupling of sterically hindered and electron-poor substrates.[6] These ligands stabilize the palladium(0) species and promote the crucial oxidative addition step.
Visualizing the Catalytic Cycle and Experimental Workflow
To better conceptualize the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Recommended Protocol: Suzuki Coupling of a 3-Bromo-3'-fluorobenzophenone Derivative
This protocol provides a starting point for the Suzuki coupling of a bromo-substituted this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.
Materials and Reagents:
-
3-Bromo-3'-fluorobenzophenone (or other suitable derivative)
-
Arylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or 2-methyltetrahydrofuran)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-3'-fluorobenzophenone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst with the ligand already incorporated).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Reaction times can vary from a few hours to 24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes key variables and their rationale for the coupling of challenging substrates like this compound derivatives.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2/G3/G4, SPhos Pd G2/G3 | Precatalysts like XPhos and SPhos G-series offer superior activity, stability, and ease of handling for challenging couplings.[6] |
| Ligand | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of electron-deficient aryl halides.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred. Anhydrous conditions with K₃PO₄ can minimize protodeboronation. |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, DMF, with or without water | Anhydrous aprotic polar solvents are generally effective. A small amount of water can sometimes accelerate the reaction, but may also promote side reactions.[9] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for the oxidative addition of less reactive aryl halides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Insufficiently degassed system | - Use a fresh batch of catalyst or a more active precatalyst.- Screen different bases.- Increase the reaction temperature.- Ensure all reagents and solvents are thoroughly degassed. |
| Protodeboronation | - Presence of water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.- Optimize the reaction time to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Rigorously exclude oxygen from the reaction system.- Use a more stable palladium precatalyst. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by careful monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion: A Pathway to Success
The Suzuki-Miyaura coupling of this compound derivatives, while presenting challenges due to the electronic nature of the substrate, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the selection of a highly active palladium catalyst system, typically involving a modern precatalyst and a bulky, electron-rich phosphine ligand. By understanding the mechanistic principles and adhering to a robust experimental protocol, researchers can effectively utilize this powerful reaction to synthesize a wide array of valuable compounds for applications in drug discovery and materials science.
References
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC. Retrieved January 12, 2026, from [Link]
-
Chemical Science. (2020). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Palladium coupling precatalysts PdL2X2. (n.d.). Johnson Matthey. Retrieved January 12, 2026, from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]
-
Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Summary of Organometallic Coupling Reagents and Reaction Partners. (2018). YouTube. Retrieved January 12, 2026, from [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. (n.d.). UBC Chemistry. Retrieved January 12, 2026, from [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved January 12, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Difluorobenzophenone
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Welcome to the technical support guide for the synthesis of 3,3'-Difluorobenzophenone. This document is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this important fluorinated diaryl ketone. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles.
Introduction: The Importance of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. The presence of fluorine atoms at the meta positions of both phenyl rings significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The most common and direct synthetic route is the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride, catalyzed by a Lewis acid.[1] While conceptually straightforward, this reaction is often plagued by challenges that can lead to suboptimal yields and purity. This guide aims to provide practical, experience-based solutions to overcome these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields are the most frequently reported issue. The causes can be traced back to several critical parameters related to reagents, reaction conditions, and catalyst activity.
Answer:
Several factors can contribute to low yields. Let's break them down systematically:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive.
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been stored meticulously in a desiccator. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
-
Insufficient Catalyst Amount: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, the diaryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating further in the reaction.[2]
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically 3-fluorobenzoyl chloride). An excess ensures that enough active catalyst is available to drive the reaction to completion.
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
3-Fluorobenzoyl Chloride: This reagent can hydrolyze over time to 3-fluorobenzoic acid, which will inhibit the reaction.
-
Fluorobenzene: While often used as the solvent, it must be anhydrous.
-
Solution: Use freshly distilled 3-fluorobenzoyl chloride and fluorobenzene. Ensure all glassware is oven-dried or flame-dried before use to eliminate any traces of water.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate and the selectivity.
-
Too Low: The reaction may be too slow and may not proceed to completion.
-
Too High: Can lead to the formation of side products and decomposition, often indicated by the reaction mixture turning dark or black.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then slowly warmed to room temperature or gently heated (e.g., 40-60 °C) to ensure completion.[3]
-
Q2: I'm observing significant amounts of isomeric impurities (e.g., 2,3'- or 4,3'-difluorobenzophenone). How can I improve the regioselectivity?
While the fluorine atom is an ortho-, para-director, the acylation of fluorobenzene with 3-fluorobenzoyl chloride should theoretically yield the desired 3,3'-isomer as the major product. However, side reactions can and do occur.
Answer:
The formation of isomeric impurities is a known challenge in Friedel-Crafts reactions. The acylium ion electrophile (F-C₆H₄-CO⁺) will be attacked by the nucleophilic fluorobenzene ring. Fluorine's directing effect can lead to substitution at the ortho- and para-positions relative to the fluorine on the second ring.
-
Steric Hindrance: The bulky acylium ion-Lewis acid complex generally favors attack at the less sterically hindered para-position over the ortho-position.[4] However, some ortho-substitution is often unavoidable.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Highly polar solvents can stabilize the transition states leading to different isomers.
-
Solution: Using an excess of fluorobenzene as both the reactant and the solvent is a common and effective strategy. Non-polar solvents like dichloromethane or 1,2-dichloroethane can also be used. A solvent polarity study may be necessary for full optimization.
-
-
Catalyst Choice: While AlCl₃ is the standard, other Lewis acids can offer different selectivity profiles.
Q3: My reaction mixture turns dark brown or black shortly after adding the catalyst. What does this signify?
A significant color change to dark brown or black is a common visual cue that something is amiss in the reaction.
Answer:
This color change typically indicates decomposition or charring, which can be caused by several issues:
-
Reaction Temperature is Too High: The Friedel-Crafts acylation is exothermic. If the addition of reagents is too fast or the initial cooling is inadequate, localized overheating can occur, leading to the decomposition of starting materials or products.
-
Solution: Add the 3-fluorobenzoyl chloride or the AlCl₃ portion-wise or as a solution dropwise to the reaction mixture at a controlled low temperature (0-5 °C) using an ice bath. Allow the mixture to warm to room temperature slowly.
-
-
Presence of Impurities: Impurities in the starting materials can be more susceptible to polymerization or decomposition under the harsh, acidic conditions of the reaction.
-
Solution: As mentioned in Q1, ensure the high purity of all reagents. Distillation of liquid reagents is highly recommended.
-
Q4: How can I effectively purify the final this compound product and remove common impurities?
Even with an optimized reaction, the crude product will likely contain unreacted starting materials, isomeric byproducts, and catalyst residues.
Answer:
A multi-step purification process is essential for obtaining high-purity this compound.
-
Workup - Quenching and Extraction:
-
Step 1: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex. This is typically done by slowly pouring the reaction mixture onto crushed ice and dilute hydrochloric acid.[2] The acid ensures that aluminum salts remain dissolved in the aqueous phase as hydroxides.
-
Step 2: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed sequentially with dilute HCl, water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Step 3: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification Methods:
-
Recrystallization: This is often the most effective method for removing isomeric impurities. The crude solid can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a hexane/ethyl acetate mixture.
-
Silica Gel Chromatography: For very high purity requirements or to separate stubborn impurities, flash column chromatography is an excellent option.[6] A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) is typically effective.
-
Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification strategy.
-
Frequently Asked Questions (FAQs)
Q: What is the primary synthetic route for this compound? A: The most common and industrially viable method is the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride.[1]
Q: What are the critical safety precautions for this synthesis? A:
-
Reagents: 3-fluorobenzoyl chloride is corrosive and lachrymatory. Anhydrous aluminum chloride reacts violently with water. Both should be handled in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Reaction: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The apparatus should be equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution). The initial reaction can be highly exothermic and must be controlled with proper cooling.
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are definitive for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (218.2 g/mol for C₁₃H₈F₂O).[8]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify any isomeric impurities.
Q: Are there greener or alternative catalysts to aluminum chloride? A: Yes, research is ongoing into more environmentally friendly catalysts. Options include:
-
Other Lewis Acids: Bismuth triflate (Bi(OTf)₃) and other rare earth metal triflates have been shown to be effective and are often more water-tolerant and recyclable.[9]
-
Solid Acid Catalysts: Zeolites and polymer-supported catalysts are being explored to simplify catalyst separation and recycling, aligning with green chemistry principles.[4][10]
Visualizing the Process
The Reaction Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow: Diagnosing Low Yield
When faced with a low yield, a systematic approach can help identify the root cause efficiently.
Caption: A logical workflow for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
3-Fluorobenzoyl chloride (freshly distilled)
-
Fluorobenzene (anhydrous)
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (2M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath, inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a gas outlet connected to an HCl trap, and an inlet for inert gas.
-
Reagent Charging: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous fluorobenzene, which will serve as both reactant and solvent.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition: Add 3-fluorobenzoyl chloride (1.0 eq.) to the dropping funnel. Add it dropwise to the cooled AlCl₃ suspension over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 2M HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a white solid.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid required to generate the acylium ion.[5][11] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Overcomes product inhibition by forming a complex with the ketone.[2] |
| Solvent | Excess Fluorobenzene or DCM | Anhydrous conditions are critical; fluorobenzene also acts as a reactant. |
| Temperature | 0 °C for addition, then RT | Controls initial exotherm and prevents side reactions.[3] |
| Reaction Time | 12 - 16 hours | Allows the reaction to proceed to completion at room temperature. |
| Workup | Quench on ice/HCl | Decomposes the AlCl₃-ketone complex and neutralizes the catalyst. |
References
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Reaction: Acylation via Friedel-Crafts. (n.d.). Saskoer.ca. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
-
Friedel-Crafts Acylation in Organic Chemistry. (2015). YouTube. Retrieved from [Link]
-
THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Chemguide. Retrieved from [Link]
-
3-Fluorobenzyl chloride. (n.d.). Multichem Exports. Retrieved from [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Friedel–Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Retrieved from [Link]
-
4,4'-Difluorobenzophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone. (n.d.). Google Patents.
- Method for acylating fluorobenzene. (n.d.). Google Patents.
- Preparation method of 4,4'-difluorobenzophenone. (n.d.). Google Patents.
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2007). ResearchGate. Retrieved from [Link]
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- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
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- 11. byjus.com [byjus.com]
Technical Support Center: Optimization of PEEK Synthesis with 3,3'-Difluorobenzophenone
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Polyether ether ketone (PEEK) analogues using 3,3'-Difluorobenzophenone (3,3'-DFBP). This guide is designed for researchers and scientists navigating the nuances of this specific polymerization. Unlike the conventional synthesis using 4,4'-Difluorobenzophenone which yields a linear, semi-crystalline polymer, the use of the 3,3'-meta isomer introduces a significant structural change. This "kink" in the polymer backbone disrupts chain packing, typically resulting in an amorphous polymer with altered solubility, thermal, and mechanical properties.[1][2] This guide provides in-depth, practical solutions to common challenges encountered during this synthesis.
Section 1: Core Synthesis Protocol & Reaction Mechanism
The synthesis of PEEK from 3,3'-DFBP and a bisphenol (e.g., hydroquinone) proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation.[3][4] The fundamental steps are consistent with standard PAEK synthesis, but the monomer's geometry is a critical variable.
Core Reaction:
-
Monomers: this compound and Hydroquinone (HQ).
-
Solvent: High-boiling polar aprotic solvent, typically Diphenyl sulfone.[3][5]
-
Base: Weak anhydrous base, most commonly Potassium Carbonate (K₂CO₃), to deprotonate the hydroquinone in situ.[3][5]
-
Atmosphere: Inert, high-purity nitrogen or argon to prevent oxidative side reactions.[3]
Mechanism Explained:
-
Deprotonation: The carbonate base deprotonates the hydroxyl groups of the hydroquinone, forming a highly reactive bisphenolate nucleophile.[3]
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbons bonded to the fluorine atoms on the 3,3'-DFBP monomer. The potent electron-withdrawing effect of the ketone group activates these positions, making the fluorine atoms excellent leaving groups.[3]
-
Chain Growth: This process repeats, forming ether linkages and elongating the polymer chain. The reaction is driven forward by the formation of stable alkali metal fluoride salts.[3]
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for PEEK synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered when synthesizing PEEK with 3,3'-DFBP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Low Viscosity | 1. Imprecise Stoichiometry: An excess of either monomer will cap the polymer chains.[3] 2. Presence of Moisture: Water will react with the phenoxide, preventing polymerization. 3. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. 4. Impurities in Monomers/Solvent: Can act as chain terminators.[5] | 1. Action: Ensure a precise 1:1 molar ratio of diol to dihalide. Use high-purity monomers. 2. Action: Thoroughly dry all glassware, monomers, and solvent. Use anhydrous K₂CO₃. Maintain a constant, dry nitrogen purge.[3] 3. Action: Follow a staged heating profile (e.g., 160°C → 250°C → 320°C).[3] Ensure the final reaction temperature is high enough to maintain polymer solubility and reactivity. 4. Action: Recrystallize monomers if purity is questionable. Use freshly distilled, high-purity solvent. |
| Polymer Discoloration (Dark Brown/Black) | 1. Oxidation: Presence of oxygen at high temperatures. 2. Side Reactions: Ether-exchange or cleavage at excessively high temperatures (>320-340°C). 3. Monomer Impurities: Oxidizing species in the DFBP monomer can lead to color bodies.[5][6] | 1. Action: Ensure the reaction vessel is rigorously purged with high-purity nitrogen before heating and a gentle positive pressure is maintained throughout.[3] 2. Action: Carefully control the final reaction temperature. Do not exceed 320°C unless necessary for solubility, and minimize time at peak temperature. 3. Action: Use the highest purity monomers available. If impurities are suspected, analytical testing (e.g., GC, titration) may be necessary.[5] |
| Poor Solubility in Common Solvents | 1. Cross-linking: Can occur due to side reactions at very high temperatures or from reactive impurities. 2. Unexpected Crystallinity: Although unlikely to be high with the 3,3' isomer, some residual crystallinity might occur, especially if contaminated with 4,4'-DFBP. | 1. Action: Re-evaluate reaction temperature and time. Ensure monomer purity. 2. Action: Characterize the polymer with DSC to check for a melting endotherm (Tm). If crystallinity is present, consider this a potential contamination issue with the linear 4,4' isomer. The 3,3' homopolymer is expected to be amorphous.[1][2] |
| Gel Formation in Reactor | 1. Localized Overheating: Hot spots in the heating mantle can induce cross-linking. 2. Poor Stirring: Inadequate agitation as viscosity increases can lead to localized high monomer concentrations and uncontrolled reactions. | 1. Action: Use a well-controlled oil bath or heating mantle with uniform heat distribution. 2. Action: Employ a robust mechanical stirrer capable of handling high-viscosity melts. Ensure the stirrer is positioned correctly for efficient mixing. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my polymer completely amorphous? I was expecting the toughness of semi-crystalline PEEK.
A: This is the expected outcome. The 3,3'-linkage from your monomer introduces a kink into the polymer backbone, which disrupts the linear geometry required for polymer chains to pack into an ordered, crystalline structure.[1] Standard semi-crystalline PEEK is made with the linear 4,4'-difluorobenzophenone.[7] The resulting amorphous polymer will have a lower glass transition temperature (Tg) and will not have a distinct melting point (Tm).[8]
Q2: My polymer is soluble in solvents like NMP and chloroform at room temperature. Is this normal?
A: Yes, this is a key feature of PEEK analogues made with meta-isomers like 3,5-DFBP or your 3,3'-DFBP.[1][8] The lack of crystallinity prevents the tight chain packing that makes conventional PEEK highly chemically resistant and insoluble in most common solvents.[9] This enhanced solubility can be a significant advantage for processing and characterization.
Q3: How do I control the molecular weight of the polymer?
A: The most effective method is to slightly offset the monomer stoichiometry. By adding a small excess (e.g., 1-2 mol%) of the difluoro monomer (3,3'-DFBP), you ensure that all polymer chains are terminated with fluorine groups, preventing further growth and allowing for predictable control over the final molecular weight. Conversely, an excess of hydroquinone will lead to hydroxyl-terminated chains.
Q4: What is the optimal temperature profile for this synthesis?
A: A staged approach is crucial. A typical profile is:
-
150-160°C for 1-2 hours: To facilitate the initial deprotonation and reaction while removing any trace water azeotropically (if using a co-solvent like toluene).
-
240-250°C for 2 hours: To continue the polymerization as the viscosity starts to increase.
-
290-320°C for 1-5 hours: To drive the reaction to completion and achieve high molecular weight. The final temperature should be high enough to keep the polymer in solution.[3]
Q5: What is the best way to purify the final polymer?
A: After cooling, the solidified reaction mass is typically ground into a powder. Purification involves washing with solvents to remove the reaction medium and salts. A common sequence is:
-
Wash repeatedly with hot acetone to remove the diphenyl sulfone solvent.
-
Wash repeatedly with hot deionized water to remove the potassium fluoride salts.
-
A final wash with isopropanol or methanol can help remove residual water and organic impurities.
-
Dry the final polymer powder in a vacuum oven at ~120-150°C until a constant weight is achieved.
Caption: Troubleshooting workflow for low molecular weight PEEK.
References
-
International Journal of Engineering Science and Invention. (2019). Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. Retrieved from [Link]
-
PEEKCHINA. (2024). How do you make PEEK material?. Retrieved from [Link]
-
Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE. Retrieved from [Link]
-
Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University CORE Scholar. Retrieved from [Link]
-
CDI Products. (n.d.). PEEK - Properties and Applications of Polyether Ether Ketone. Retrieved from [Link]
- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
MDPI. (2021). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2012). Soluble, semi-crystalline PEEK analogs based on 3,5-difluorobenzophenone: Synthesis and characterization. Retrieved from [Link]
-
OhioLINK. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Retrieved from [Link]
-
Sci-Hub. (2008). A new class of aromatic poly(ether-ketone benzoxazole) copolymers by nucleophilic polycondensation: Synthesis and properties. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of organosoluble aromatic poly(ether ketone)s with short perfluoroalkyl groups in the side chains. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-organosoluble-aromatic-poly(ether-s-with-Kawakami-Oishi/12235948f657801864190e8045e5d3c7b273b0a7]([Link]
-
ResearchGate. (n.d.). Synthesis reaction of PEEK. Retrieved from [Link]
-
ResearchGate. (2001). Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
-
Spectrum Plastics Group. (n.d.). Let's Talk about PEEK and Crystallinity. Retrieved from [Link]
-
Roeder Research Lab. (2017). Structure-Property Relationships in Commercial Polyetheretherketone Resins. Retrieved from [Link]
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- 2. OhioLINK ETD: Ewing, Zachary [etd.ohiolink.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How do you make PEEK material? [peekchina.com]
- 5. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 7. cdiproducts.com [cdiproducts.com]
- 8. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]
- 9. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
Technical Support Center: Identifying Impurities in 3,3'-Difluorobenzophenone by NMR Spectroscopy
Welcome to the technical support guide for the analysis of 3,3'-Difluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals who rely on the structural integrity of this key intermediate. Here, we address common challenges in identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just answers, but the underlying principles to empower your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹⁹F NMR signals for pure this compound?
Answer: Understanding the baseline NMR spectrum of your target compound is the critical first step. For this compound, the symmetry of the molecule simplifies the ¹H NMR spectrum, while the ¹⁹F NMR provides a highly sensitive and direct probe of the fluorinated rings.
The molecule has four distinct proton environments and one fluorine environment. In a standard solvent like CDCl₃, you should expect the following:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region, typically between δ 7.30 and 7.80 ppm. The protons ortho and para to the fluorine atoms will be split by the adjacent protons and also show coupling to the fluorine atom (JHF), further complicating the patterns.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. The chemical shift is highly dependent on the solvent and reference standard used but is a key indicator of the electronic environment.[1][2] The signal will appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Couplings |
| ¹H | 7.30 - 7.80 | Multiplets (m) | ³JHH (vicinal), ⁴JHH (meta), ³JHF (ortho), ⁴JHF (meta) |
| ¹⁹F | Approx. -110 to -115 (vs. CFCl₃) | Multiplet (m) | ³JFH, ⁴JFH |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration.
Q2: I'm preparing my sample for NMR. What solvent should I use and how much sample is needed?
Answer: Proper sample preparation is fundamental to acquiring high-quality NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective choice for this compound as it is a nonpolar compound. If solubility is an issue, or if you need to avoid specific solvent signals, other options include deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆). Be aware that solvent choice can influence chemical shifts.[3]
-
Sample Concentration: For standard NMR analysis:
-
¹H NMR: 5-10 mg of your compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
¹³C NMR: A more concentrated sample of 30-40 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, concentrations similar to ¹H NMR (5-10 mg) are usually adequate for excellent signal-to-noise.[1][4]
-
Ensure your sample is completely dissolved and free of particulate matter before transferring it to the NMR tube.
Troubleshooting Guide: Unexpected Signals
Problem 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
Answer: Unexpected aromatic signals are typically due to unreacted starting materials or isomeric byproducts from the synthesis. The most common synthesis for difluorobenzophenones is the Friedel-Crafts acylation.
Potential Impurities & Their Signatures:
-
Starting Materials:
-
1,3-Difluorobenzene: This starting material would show characteristic signals in the ¹H NMR spectrum around δ 6.7-7.3 ppm.[5][6][7] Its distinct coupling patterns, arising from the two fluorine atoms, make it readily identifiable. The ¹⁹F NMR would show a signal distinct from your product.[8]
-
Benzoyl Chloride: If the reaction involved a substituted benzoyl chloride, its corresponding aromatic signals would be present. For unsubstituted benzoyl chloride, you would expect signals between δ 7.5 and 8.2 ppm.[9][10]
-
-
Isomeric Byproducts:
-
2,3'- and 4,3'-Difluorobenzophenone: Friedel-Crafts reactions can sometimes lead to a mixture of isomers. These isomers will have different symmetry and thus more complex and distinct ¹H and ¹⁹F NMR spectra compared to the desired 3,3' isomer. Searching spectral databases for the patterns of 2,4'-difluorobenzophenone[11] or 4,4'-difluorobenzophenone[12][13] can provide a reference for the types of patterns to expect from asymmetric isomers.
-
Troubleshooting Workflow:
The following workflow can help systematically identify the source of unknown peaks.
Problem 2: My ¹⁹F NMR spectrum has a rolling baseline and poor signal-to-noise. How can I fix this?
Answer: These are common issues in ¹⁹F NMR spectroscopy, often stemming from the wide chemical shift range and probe characteristics.[14]
Causes and Solutions:
-
Baseline Roll / Distortion:
-
Cause: Often caused by "acoustic ringing," where the radiofrequency pulse causes the probe to vibrate, distorting the beginning of the Free Induction Decay (FID). It can also be caused by broad background signals from fluorine-containing materials (like Teflon) in the NMR probe itself.[14]
-
Solution 1 (Acquisition): Increase the pre-acquisition delay (the time between the end of the pulse and the start of data collection). This allows the acoustic ringing to die down before acquisition begins. A delay of 100-200 microseconds is often effective.
-
Solution 2 (Processing): Apply backward linear prediction to reconstruct the distorted initial points of the FID before Fourier transformation. Most modern NMR software has this capability.
-
-
Poor Signal-to-Noise (S/N):
-
Cause: Insufficient number of scans for a dilute sample or suboptimal relaxation delays.
-
Solution 1: Increase the number of scans. Since S/N increases with the square root of the number of scans, quadrupling the scans will double the S/N.
-
Solution 2: Optimize the relaxation delay (d1). For quantitative ¹⁹F NMR, a longer delay (5 times the longest T₁ relaxation time) is crucial.[15] For routine screening, a shorter delay can be used to save time, but ensure it's long enough for reasonable signal recovery.
-
Problem 3: I've confirmed an impurity is present, but I can't identify it from 1D spectra alone. What's the next step?
Answer: When 1D ¹H and ¹⁹F NMR are insufficient, 2D NMR spectroscopy is the most powerful tool for structure elucidation.[16][17][18]
Recommended 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbon atoms.[18][19] By analyzing the cross-peaks for your impurity, you can build a scaffold of C-H bonds, helping to piece together its structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting molecular fragments and identifying quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[17][20]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows which protons are coupled to (and thus spatially near) each other, typically through two or three bonds.[18][19] It helps establish the proton connectivity within individual spin systems, such as an aromatic ring.
Experimental Protocol: A 2D NMR Approach to Impurity ID
-
Acquire Data: Run HSQC, HMBC, and COSY experiments on the sample. Ensure sufficient resolution and acquisition time to clearly resolve the cross-peaks for the impurity signals, which will be of lower intensity.
-
Analyze HSQC: Identify all C-H one-bond correlations for the impurity.
-
Analyze COSY: Connect the protons identified in the HSQC into spin systems (e.g., trace the connectivity around a benzene ring).
-
Analyze HMBC: Use the long-range H-C correlations to connect the different spin systems and to place quaternary carbons and heteroatoms.
-
Propose Structure: Combine the information from all spectra to propose a structure for the impurity. This structure should be consistent with the molecular formula (if known from mass spectrometry) and plausible based on the reaction chemistry.
References
-
Benzoyl chloride | C6H5COCl | CID 7412 . PubChem. Available at: [Link]
-
Basics of NMR Sample preparation and analysis of NMR analysis data . Mesbah Energy Co. Available at: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ACS Omega. Available at: [Link]
-
Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow . Regis Technologies, Inc. (YouTube). Available at: [Link]
-
1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
Application of Fast 2D NMR Methods in the Pharmaceutical Industry . Royal Society of Chemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) . Human Metabolome Database. Available at: [Link]
-
Structure Elucidation of Impurities by 2D NMR Part III . Regis Technologies, Inc. (YouTube). Available at: [Link]
-
Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples . ResearchGate. Available at: [Link]
-
1,3-difluorobenzene Proton Full Spectrum . Wired Chemist. Available at: [Link]
-
Fluorine NMR . University of Washington. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds . RSC Publishing. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy . Wikipedia. Available at: [Link]
-
1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum . SpectraBase. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Institutes of Health (NIH). Available at: [Link]
-
Fluorine NMR: Analyzing F-19 Compounds . Scribd. Available at: [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation . The Royal Society of Chemistry. Available at: [Link]
-
2,4'-Difluorobenzophenone - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
The Importance of Purity: Sourcing this compound for High-Value Applications . Papharma. Available at: [Link]
-
4,4'-Difluorobenzophenone - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs . Diva Portal. Available at: [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone. Google Patents.
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues . National Institutes of Health (NIH). Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids . Analytical Methods (RSC Publishing). Available at: [Link]
-
Chemical Shift In NMR Spectroscopy . The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
4,4'-Difluorobenzophenone . Wikipedia. Available at: [Link]
- Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo . Modgraph. Available at: [Link]
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Technical Support Center: Purification of 3,3'-Difluorobenzophenone
Welcome to the dedicated technical support guide for the purification of 3,3'-Difluorobenzophenone (CAS: 345-70-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during the purification of this compound.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its purity is paramount, as even trace impurities can have a significant impact on the yield, selectivity, and safety profile of subsequent reactions and final products[1]. The primary challenges in its purification often stem from the presence of closely related positional isomers and other byproducts from its synthesis, typically a Friedel-Crafts acylation reaction. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptom: Your crude this compound, after initial extraction and solvent removal, shows a purity of less than 95% by HPLC or ¹H-NMR analysis. Multiple peaks with similar retention times or complex aromatic signals are observed.
Potential Cause 1: Presence of Positional Isomers
The Friedel-Crafts acylation of 1,3-difluorobenzene with benzoyl chloride, a common synthetic route, can lead to the formation of positional isomers, such as 2,4'- and 2,6'-difluorobenzophenone, alongside the desired 3,3'-isomer. These isomers often have very similar polarities and boiling points, making them difficult to separate.
Recommended Solution: High-Performance Flash Column Chromatography
Standard column chromatography may not be sufficient to resolve these closely-eluting isomers. A high-performance flash chromatography system with a high-surface-area silica gel is recommended.
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture and consider a shallow gradient elution.
-
Initial Solvent System: A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) is a good starting point.
-
Optimization: If separation is poor, try switching to a different solvent system. Dichloromethane/hexanes or toluene/ethyl acetate can offer different selectivities for aromatic compounds.
-
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Wet-pack the column with the initial, low-polarity mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the starting solvent system, collecting fractions.
-
Gradient (if needed): Gradually increase the percentage of the more polar solvent (e.g., from 5% to 15% ethyl acetate in hexanes) over several column volumes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.
Potential Cause 2: Residual Starting Materials or Reagents
Incomplete reaction or inefficient quenching and extraction can leave behind starting materials (e.g., 1,3-difluorobenzene, benzoyl chloride) or reaction byproducts.
Recommended Solution: Recrystallization
Recrystallization is an effective method for removing impurities with different solubility profiles from the desired product.
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Chilling: Further cool the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.
Potential Cause 1: Solvent is Too Non-Polar
If the solvent is too non-polar, the melting point of the solute-solvent mixture may be below the temperature of the solution, causing it to separate as a liquid. The melting point of this compound is 59-61 °C[5].
Recommended Solution: Use a More Polar Solvent or a Mixed Solvent System
-
Add a more polar co-solvent (e.g., ethanol) dropwise to the hot, oiled-out mixture until the oil dissolves. Then allow the solution to cool slowly.
-
Alternatively, choose a more polar single solvent for the recrystallization.
Potential Cause 2: Cooling Rate is Too Fast
Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
Recommended Solution: Slow Cooling
-
Allow the hot solution to cool to room temperature on the benchtop, undisturbed. Insulating the flask can further slow the cooling process. Once at room temperature, proceed to cool in an ice bath.
Issue 3: Persistent Colored Impurities
Symptom: The purified product retains a yellow or brownish tint, even after chromatography or recrystallization.
Potential Cause: Highly Conjugated or Polymeric Byproducts
These can arise from side reactions during synthesis, especially if the reaction temperature was too high.
Recommended Solution: Activated Carbon Treatment
Activated carbon can effectively adsorb colored impurities.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the impure this compound in a suitable hot solvent as you would for recrystallization.
-
Cool the solution slightly to prevent bumping.
-
Add a small amount of activated carbon (1-2% by weight of your compound) to the solution.
-
Gently heat the mixture for 5-10 minutes with swirling.
-
Perform a hot gravity filtration through fluted filter paper to remove the carbon.
-
Proceed with the recrystallization as described previously.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: If synthesized via a Friedel-Crafts acylation, the most common impurities are:
-
Positional Isomers: 2,4'-Difluorobenzophenone and 2,6'-Difluorobenzophenone.
-
Unreacted Starting Materials: 1,3-difluorobenzene and benzoyl chloride.
-
Hydrolysis Products: Benzoic acid (from unreacted benzoyl chloride).
-
Polyacylated Products: Though less common as the first acylation deactivates the ring[1].
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method. Use the same solvent system for your TLC as you plan to use for your column. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4. Staining with a potassium permanganate solution can help visualize spots if they are not UV-active.
Q3: What analytical techniques are best for assessing the final purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and the presence of impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common setup for aromatic ketones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify and quantify impurities if their signals do not overlap with the product's signals. ¹⁹F NMR is particularly useful for identifying other fluorine-containing isomers[6]. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard for each impurity[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Melting Point Analysis: A sharp melting point range close to the literature value (59-61 °C) is a good indicator of high purity[5].
Q4: My compound is sensitive and seems to decompose on silica gel. What are my alternatives?
A4: While this compound is generally stable, some aromatic ketones can be sensitive to the acidic nature of silica gel.
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (1-2%)[7].
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Recrystallization: If possible, optimize the recrystallization protocol to avoid chromatography altogether.
Data and Workflow Visualization
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale |
| Flash Column Chromatography | 95:5 Hexanes:Ethyl Acetate | Good for separating non-polar to moderately polar compounds. The polarity can be gradually increased. |
| 98:2 Dichloromethane:Methanol | Offers different selectivity, which can be advantageous for separating stubborn isomers. | |
| Recrystallization | Ethanol or Isopropanol | This compound is an aromatic ketone and should have good solubility in hot alcohols and lower solubility when cold. |
| Toluene | As an aromatic solvent, toluene can be effective for recrystallizing aromatic compounds. | |
| Ethanol/Water | A mixed-solvent system that allows for fine-tuning of polarity to induce crystallization. |
Diagram 1: Troubleshooting Workflow for this compound Purification
Caption: A decision tree for purifying this compound.
References
-
Zhou, L., Wu, Y., Johnson, B. D., Thompson, R., & Wyvratt, J. M. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A, 866(2), 281–292. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
St-Gelais, A., & Beh, I. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57375. [Link]
-
Landrie, C. L., & McQuade, D. T. (2008). Organic chemistry laboratory manual. Brooks/Cole. (General recrystallization principles are widely covered in standard organic chemistry textbooks and lab manuals, a representative example is cited.) [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A small scale approach to organic laboratory techniques. Cengage Learning. (General principles of recrystallization and handling common problems are standard in this type of text.) [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6). [Link]
-
Sci-Hub. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. [Link]
-
St-Gelais, A., & Beh, I. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Talanta, 184, 329-334. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Andersson, S. (2016). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
Sources
preventing byproduct formation in Friedel-Crafts acylation of 1,3-difluorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, focusing on maximizing the yield of the desired monoacylated product, 2,4-difluoroacetophenone, while minimizing the formation of problematic byproducts. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Introduction: The Challenge of Selectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating C-C bonds and synthesizing aryl ketones.[1] When applied to 1,3-difluorobenzene, the goal is typically the regioselective synthesis of 2,4-difluoroacetophenone, a key intermediate for various pharmaceuticals and agrochemicals.[2] The two fluorine atoms significantly influence the reaction's outcome. While their electron-withdrawing inductive effects deactivate the ring, their resonance effects direct the incoming electrophile to the ortho and para positions.[3] The 4-position is strongly favored as it is para to one fluorine and ortho to the other, leading to high intrinsic regioselectivity.[3]
However, despite this inherent selectivity, the reaction is prone to byproduct formation, particularly diacylation, if not properly controlled. This guide will address the common pitfalls and provide robust solutions to ensure a clean and efficient synthesis.
Troubleshooting Guide: From Byproducts to Pure Product
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My primary issue is the formation of a diacylated byproduct. How can I suppress this secondary reaction?
A1: The formation of diacylated products is a classic challenge in Friedel-Crafts chemistry, though it is less common in acylation than alkylation. The introduction of the first acyl group deactivates the aromatic ring, making a second substitution less favorable.[4] However, under harsh conditions, this deactivation can be overcome.
Causality:
-
Excess Reagents: Using a significant excess of the acylating agent (e.g., acetyl chloride) or the Lewis acid catalyst provides the driving force for the less favorable second acylation to occur on the already deactivated mono-acylated product.[5]
-
High Temperature: Elevated temperatures provide the necessary activation energy for the secondary reaction to proceed at an appreciable rate.[6]
Solutions:
-
Strict Stoichiometric Control: The most critical factor is the molar ratio of reactants. Use a 1:1 to 1.1:1 molar ratio of the acylating agent to 1,3-difluorobenzene. A slight excess of the acylating agent may be used to ensure full conversion of the starting material, but a large excess should be avoided.[5][6]
-
Controlled Reagent Addition: Add the acylating agent dropwise to a cooled suspension of the Lewis acid and 1,3-difluorobenzene.[3][7] This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the deactivated product.
-
Maintain Low Reaction Temperature: Conduct the reaction at a reduced temperature, typically between 0 °C and room temperature.[3] Start the addition at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or GC to avoid unnecessarily long reaction times or subsequent heating.[6]
Q2: I am observing a mixture of isomers instead of clean 2,4-difluoroacetophenone. What determines the regioselectivity and how can I improve it?
A2: While 1,3-difluorobenzene strongly directs acylation to the 4-position, deviations can occur.
Causality:
-
Electronic and Steric Effects: The fluorine atoms are ortho, para-directing substituents. Acylation at the 4-position is electronically favored (para to one F, ortho to the other). Acylation at the 2-position is also possible but is generally less favored due to greater steric hindrance between the two fluorine atoms and the incoming acyl group.[8] Acylation at the 5-position is electronically disfavored.
-
Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 2,6-isomer, leading to a mixture. The choice of Lewis acid can also influence the isomer ratio.[5]
Solutions:
-
Temperature Management: As with preventing diacylation, lower reaction temperatures (e.g., 0 °C) are key to maximizing the inherent electronic preference for the 4-position.[5]
-
Catalyst Selection: While aluminum chloride (AlCl₃) is the standard and most potent catalyst, exploring milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes improve selectivity, albeit potentially at the cost of reaction rate.[9] For specialized applications, catalysts like lanthanide triflates have been shown to offer high regioselectivity.[10]
Q3: The reaction mixture has turned dark brown/black and produced significant tar. What is the cause and prevention?
A3: Tar formation indicates decomposition and undesirable side reactions.
Causality:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Reaction with water deactivates the catalyst and can initiate polymerization and decomposition pathways.[7][11] Acetyl chloride also hydrolyzes readily to acetic acid.[12]
-
High Local Temperatures: Poor heat dissipation during the exothermic addition of reagents can cause localized "hot spots," leading to the decomposition of reactants and products.[7]
-
Reagent Impurities: Impurities in the starting materials or solvent can lead to a host of side reactions.[5]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (flame- or oven-dried).[13] Use high-purity, anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5][7]
-
Controlled Addition and Efficient Stirring: Add reagents slowly and ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel. Use an ice bath to manage the initial exotherm.[3]
-
Use a Suitable Solvent: While excess 1,3-difluorobenzene can serve as the solvent, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[2][4] Ensure the solvent is anhydrous.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for monoacylation being favored over diacylation?
A1: The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride and the Lewis acid.[14] This electrophile is attacked by the nucleophilic benzene ring.[15] The resulting ketone product is a Lewis base that forms a stable complex with the Lewis acid (AlCl₃).[4][16] This complexation deactivates the aromatic ring, making it significantly less nucleophilic than the starting 1,3-difluorobenzene and thus resistant to a second acylation. The catalyst is only regenerated upon aqueous workup.[16]
Caption: Reaction mechanism for Friedel-Crafts acylation of 1,3-difluorobenzene.
Q2: How does the choice between an acyl chloride and an acid anhydride affect byproduct formation?
A2: Both are effective acylating agents, but their reactivity differs.
-
Acyl Chlorides (e.g., Acetyl Chloride): More reactive and the most common choice. Their high reactivity allows for milder reaction conditions but can sometimes lead to more aggressive, less selective reactions if not properly controlled. The byproduct is corrosive HCl gas.[12]
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl chlorides. They often require higher temperatures or more catalyst to achieve the same conversion rate.[12] However, their lower reactivity can sometimes be advantageous for controlling the reaction and preventing byproducts. The byproduct is a carboxylic acid, which is less hazardous than HCl.[12] For 1,3-difluorobenzene, using an anhydride requires approximately double the amount of Lewis acid catalyst, as the catalyst complexes with both the product ketone and the byproduct carboxylic acid.[2]
Q3: Why is a stoichiometric amount of Lewis acid, like AlCl₃, required for acylation when it's a catalyst?
A3: In Friedel-Crafts acylation, the Lewis acid performs two roles. First, it acts as a true catalyst by activating the acylating agent to form the acylium ion electrophile.[17] Second, and crucially, the Lewis acid (a strong Lewis acid) forms a very stable complex with the carbonyl oxygen of the ketone product (a moderate Lewis base).[16][18] This complexation is essentially irreversible under the reaction conditions. Because the "catalyst" is sequestered by the product, it cannot participate in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of product formed is consumed. A slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure the initial catalytic role can proceed to completion.[16]
Data Summary and Optimization Parameters
The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Recommended Condition | Rationale for Preventing Byproducts |
| Stoichiometry | 1,3-DFB : Acylating Agent : AlCl₃ 1 : (1.0-1.1) : (1.1-1.2) | Prevents excess electrophile from forcing a second, unfavorable acylation on the deactivated product ring.[5][6] |
| Temperature | 0 °C to Room Temperature | Minimizes the energy available to overcome the activation barrier for diacylation and formation of less-stable isomers.[3] |
| Order of Addition | Add acylating agent to substrate/catalyst mixture | Maintains a low concentration of the electrophile, ensuring it reacts preferentially with the more abundant and reactive starting material.[7] |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, which deactivates the catalyst and can cause decomposition and tar formation.[5] |
| Solvent | Anhydrous DCM, DCE, or excess 1,3-DFB | Provides a non-reactive medium. Must be scrupulously dry to avoid side reactions.[2] |
Optimized Experimental Protocol: Synthesis of 2,4-Difluoroacetophenone
This protocol incorporates best practices to maximize the yield of the desired monoacylated product.
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.15 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.15 eq) followed by anhydrous DCM (approx. 3 mL per gram of AlCl₃). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1,3-difluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM (approx. 2 mL per gram of 1,3-difluorobenzene).
-
Controlled Addition: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Ensure the internal temperature does not rise above 5-10 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Quench: Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it over a vigorously stirred mixture of crushed ice and concentrated HCl.[7] Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2,4-difluoroacetophenone.
Visual Troubleshooting Guide
Use this flowchart to diagnose and resolve common issues related to byproduct formation.
Caption: Troubleshooting flowchart for Friedel-Crafts acylation of 1,3-difluorobenzene.
References
- JoVE. (2025).
- Chemistry Steps.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Khan Academy.
- Sigma-Aldrich.
- BenchChem.
- BYJU'S.
- BenchChem. minimizing polysubstitution in Friedel-Crafts reactions.
- s
- Wikipedia. Friedel–Crafts reaction.
- BenchChem.
- PubMed Central.
- Organic Chemistry Portal.
- BenchChem.
- Andonian, A.
- Beilstein Journals. (2019).
- University of Michigan.
- Davies, D. (2011).
- Google Patents.
- Zeroual et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry.
- Chemistry Docs.
- International Journal of Advanced Chemistry Research. (2021).
Sources
- 1. byjus.com [byjus.com]
- 2. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. alexandonian.com [alexandonian.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 15. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Achieving High Molecular Weight Polymers from 3,3'-Difluorobenzophenone
For researchers, scientists, and drug development professionals, the synthesis of high-performance poly(aryl ether ketone)s (PAEKs) is critical for developing advanced materials. The molecular weight of these polymers is a primary determinant of their mechanical, thermal, and chemical properties.[1][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 3,3'-Difluorobenzophenone to achieve high molecular weight polymers.
The primary synthetic route for this process is Nucleophilic Aromatic Substitution (SNAr) polymerization, a type of step-growth polymerization.[3][4] This reaction typically involves the polycondensation of an activated aryl dihalide (this compound) with a bisphenolate nucleophile.[3][4] The success of this polymerization is highly sensitive to several experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization consistently results in a low molecular weight or oligomeric product. What are the most common causes?
A: Low molecular weight is the most frequent issue in step-growth polymerization and almost always traces back to one of three critical areas: deviation from perfect stoichiometry, presence of moisture or other reactive impurities, or suboptimal reaction conditions (temperature and time).
-
Stoichiometric Imbalance: Even a minute imbalance in the molar ratio of the difluoro-monomer and the bisphenol monomer will significantly limit the degree of polymerization.[5][6][7][8] This is the most critical factor.
-
Monomer & Reagent Impurity: Impurities in the this compound, the bisphenol, the base (e.g., K₂CO₃), or the solvent can terminate growing polymer chains. Isomeric impurities, such as 2,4'-Difluorobenzophenone, are particularly detrimental as they disrupt the polymer chain regularity and limit its growth.[9][10]
-
Presence of Water: Water will react with the highly nucleophilic phenoxide intermediates, preventing them from attacking the difluorobenzophenone monomer. It can also hydrolyze the activated C-F bond, leading to chain termination.
-
Suboptimal Reaction Temperature/Time: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier.[11] However, excessively high temperatures can lead to side reactions like ether-scission, which cleaves the polymer backbone. Reaction times must be sufficient to drive the reaction to high conversion (>99.5%) for high molecular weight to be achieved.[1]
Q2: How critical is monomer stoichiometry, and what are the best practices to ensure its accuracy?
A: Stoichiometry is paramount. The Carothers equation dictates that for step-growth polymerization, an extremely high degree of conversion is necessary to achieve high molecular weight, and this is only possible with a near-perfect 1:1 molar ratio of reactive functional groups.[1][8]
Best Practices for Ensuring Stoichiometric Balance:
-
High Purity Monomers: Start with the highest purity monomers available (>99.9%). Impurities count as mass but do not participate correctly in the reaction, effectively throwing off the molar ratio.[10]
-
Accurate Weighing: Use a calibrated analytical balance (4-5 decimal places). Weigh monomers in a controlled environment (e.g., a glovebox or a balance shield) to minimize static interference and atmospheric moisture absorption.
-
Quantitative Transfer: Ensure all weighed material is transferred to the reaction vessel. Rinse the weighing vessel with a small amount of the reaction solvent and add the rinsing to the main reaction flask.
-
Molar Mass Correction: Use the precise molecular weights for your specific lots of monomers, accounting for any variations.
Q3: What are the recommended purification protocols for monomers, solvents, and reagents?
A: Rigorous purification is non-negotiable for synthesizing high molecular weight polymers.
| Material | Purification Protocol | Rationale |
| This compound | Recrystallization from a suitable solvent system (e.g., ethanol, hexane/methylene chloride mixture).[9][12][13][14] Follow with vacuum drying at a moderate temperature (e.g., 60-80 °C) for 12-24 hours. | Removes isomeric impurities (like 2,4'- and 4,4'-DFBP), residual starting materials from its synthesis, and other organic contaminants that can act as chain stoppers.[9] |
| Bisphenol Monomer (e.g., Bisphenol A) | Recrystallization from a solvent like toluene or aqueous ethanol. Dry thoroughly under vacuum at elevated temperatures. | Removes colored impurities, oligomeric species, and water. |
| Potassium Carbonate (K₂CO₃) | Grind into a fine powder using a mortar and pestle. Dry under vacuum at >120 °C for at least 24 hours immediately before use. | Grinding increases the surface area for a more efficient and complete reaction with the bisphenol. Drying removes adsorbed water, which is highly detrimental. |
| Solvent (e.g., NMP, DMAc, Sulfolane) | Distillation from a suitable drying agent (e.g., CaH₂ or P₂O₅) under reduced pressure. Store over activated molecular sieves (4Å) under an inert atmosphere. | Removes water and other reactive impurities. Dipolar aprotic solvents are hygroscopic and must be rigorously dried.[11] |
Q4: How does water specifically impact the polymerization, and how can I ensure strictly anhydrous conditions?
A: Water introduces a competing nucleophile (hydroxide, after reaction with the base) that can react with the activated fluoro group on the benzophenone monomer. This caps the growing polymer chain, preventing further extension and severely limiting the final molecular weight.
Workflow for Maintaining Anhydrous Conditions: The most effective method is to employ azeotropic distillation.
-
Setup: Assemble the reaction flask with a Dean-Stark trap and a condenser.
-
Initial Charge: Add the monomers, K₂CO₃, and the primary high-boiling aprotic solvent (e.g., NMP or DMAc).
-
Azeotroping Agent: Add a low-boiling azeotroping agent, typically toluene. The volume should be sufficient to fill the Dean-Stark trap.
-
Dehydration: Heat the mixture to the boiling point of the azeotrope (toluene-water). Water is removed as it co-distills with toluene and is collected in the trap. Continue this process until no more water is collected (typically 2-4 hours).
-
Initiation: After dehydration, slowly raise the temperature to distill off the toluene, leaving the anhydrous reaction mixture. Then, raise the temperature to the target for polymerization.
This entire process must be conducted under a steady flow of a dry, inert gas like nitrogen or argon.
Caption: Workflow for ensuring anhydrous reaction conditions.
Q5: I am unsure about the optimal reaction temperature and time. Can you provide a typical profile?
A: A two-stage temperature profile is often most effective for SNAr polymerizations.
-
Stage 1 (Nucleophile Formation): This initial, lower temperature stage (typically 140-160 °C) is for the complete conversion of the bisphenol to its more reactive bisphenolate salt by the base (K₂CO₃). This usually coincides with the azeotropic dehydration step.
-
Stage 2 (Polymerization): After the removal of the azeotroping agent, the temperature is raised to 180-200 °C to initiate and propagate the polymerization. The reaction is highly viscosity-dependent; as the molecular weight increases, the viscosity of the solution rises dramatically. The reaction must be held at this temperature for a sufficient time (typically 6-12 hours) to allow diffusion and reaction of the chain ends to achieve high conversion.
Example Temperature Profile:
| Stage | Temperature (°C) | Duration (hours) | Purpose |
| Dehydration | 140 - 150 | 2 - 4 | Removal of water via toluene azeotrope. |
| Toluene Removal | 150 -> 180 | 1 - 2 | Gradual removal of the azeotroping agent. |
| Polymerization | 180 - 195 | 6 - 12 | Chain propagation to high molecular weight. |
Note: The optimal temperature depends on the specific bisphenol and solvent used. The meta-activation by the ketone group in 3,3'-DFBP is weaker than para-activation, potentially requiring slightly more forcing conditions than its 4,4'- counterpart.[15]
Troubleshooting Decision Tree
If you are experiencing low molecular weight, follow this diagnostic workflow.
Caption: Decision tree for diagnosing low molecular weight issues.
Detailed Experimental Protocol: General Synthesis
This protocol outlines a standard procedure for the synthesis of a high molecular weight poly(aryl ether ketone) from this compound and Bisphenol A.
Materials:
-
This compound (purified, 1 equivalent)
-
Bisphenol A (purified, 1 equivalent)
-
Potassium Carbonate (K₂CO₃, dried, ~1.1 equivalents)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, Bisphenol A, and K₂CO₃.
-
Add DMAc to achieve a solids concentration of approximately 25-30% (w/v) and add enough toluene to fill the Dean-Stark trap.
-
Begin stirring and purge the system with dry nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Heat the reaction mixture to 150 °C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue for 3-4 hours until no more water is observed.
-
Slowly increase the temperature to 180 °C to distill the toluene from the reaction mixture.
-
Once all the toluene is removed, increase the temperature to 190 °C and maintain for 8-10 hours. The solution will become progressively more viscous. If the solution becomes too viscous for effective stirring, a small amount of additional anhydrous DMAc may be added.
-
After the reaction period, cool the viscous solution to room temperature and dilute with additional DMAc or NMP.
-
Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirring methanol or deionized water.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer repeatedly with hot deionized water and then with methanol to remove residual salts and solvent.
-
Dry the final polymer in a vacuum oven at 120 °C for 24 hours. The product should be a tough, fibrous solid.
References
- How Does Stoichiometry Impact Step-growth Polymerization?Chemistry For Everyone.
- In step growth polymerization, how stoichiometry and conversion are affecting molecular weight of polymer, Explain?Filo.
- Stoichiometry and molecular weight control.Fiveable.
-
Step-growth polymerization. Wikipedia. Available at: [Link]
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Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. ACS Publications. Available at: [Link]
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Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
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Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Center for Biotechnology Information. Available at: [Link]
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Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate. Available at: [Link]
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The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate. Available at: [Link]
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PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. Available at: [Link]
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The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Taylor & Francis Online. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Center for Biotechnology Information. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Influence of molecular weight on the properties of poly(ether ether ketone). SPIE. Available at: [Link]
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Thermal analysis of poly(aryl ether ketone) fibers. ResearchGate. Available at: [Link]
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Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. ResearchGate. Available at: [Link]
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Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and. CiteSeerX. Available at: [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
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A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. ResearchGate. Available at: [Link]
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Polyether ether ketone. Wikipedia. Available at: [Link]
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Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone.Google Patents.
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Narrowing Molecular-Weight Distribution via Regulating the Prepolymers in Linear Polycondensation Reaction: Multiscale Simulation Study for the Case of Polyether Ether Ketone. ResearchGate. Available at: [Link]
- Process for synthesizing 3,4-difluorobenzonitrile.Google Patents.
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. National Center for Biotechnology Information. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 3,3'-Difluorobenzophenone
Welcome to the technical support resource for the synthesis of 3,3'-Difluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalytic reactions for this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental design. While this compound can be synthesized via several routes, including Friedel-Crafts acylation[1][2], this guide will focus on the nuanced optimization of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer broad functional group tolerance and rely on precise catalyst control.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis. The questions are structured to guide you from initial reaction failure to fine-tuning for optimal performance.
Q1: My reaction shows very low or no conversion of the starting materials. Where should I begin troubleshooting?
Low conversion is the most frequent issue and can stem from several sources. A systematic approach is crucial. Start by assessing the most likely culprits: the catalyst system and the reaction conditions.
-
Possible Cause 1: Catalyst Inactivity or Decomposition The health of your catalyst is paramount. The active Pd(0) species is susceptible to oxidation and deactivation.[3]
-
Solution A - Rigorous Inert Atmosphere: The primary cause of catalyst death is the presence of oxygen, which oxidizes the active Pd(0) to inactive palladium species, often observed as a black precipitate (palladium black).[3][4] Ensure all solvents and reagents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[4][5]
-
Solution B - Ligand Selection: For challenging substrates, standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands protect the palladium center, promote the desired catalytic cycle, and can prevent deactivation.[7][8] The electron-donating nature of these ligands facilitates the rate-limiting oxidative addition step, while their steric bulk promotes the final reductive elimination step.[8]
-
Solution C - Choice of Palladium Precursor: While common, sources like Pd(PPh₃)₄ may not always be optimal. Consider more robust and modern pre-catalysts like Pd₂(dba)₃ (used with a specific ligand) or palladacycle pre-catalysts, which are designed for high stability and efficient generation of the active Pd(0) species.[4]
-
-
Possible Cause 2: Sub-optimal Reaction Conditions
-
Solution A - Temperature Screening: Excessive heat can accelerate catalyst decomposition.[9] Conversely, a temperature that is too low will result in a sluggish reaction. Screen a range of temperatures (e.g., 80-110 °C for high-boiling solvents like toluene or dioxane) to find the optimal balance between reaction rate and catalyst stability.[3][9]
-
Solution B - Base and Solvent Selection: The base is not merely a spectator; it plays a critical role in the transmetalation step of the catalytic cycle.[5][7] The choice is often interdependent with the solvent. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] If you observe poor conversion, consider screening different bases. For instance, K₃PO₄ is often effective under anhydrous conditions, which can also help prevent side reactions like protodeboronation.[5] Ensure the base is sufficiently soluble, or that stirring is vigorous enough to manage a slurry.
-
-
Possible Cause 3: Reagent Quality and Stability
-
Solution A - Assess Boronic Acid Stability: A primary cause of low yields in Suzuki couplings is the decomposition of the boronic acid via protodeboronation (hydrolysis).[4][5] This is especially problematic in the presence of water. Mitigate this by using anhydrous reagents and solvents where possible, or consider using more stable boronic esters, such as pinacol (BPin) esters.[5]
-
Solution B - Check Reagent Solubility: Ensure all reagents, particularly the aryl halide and the boronic acid, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to an incomplete reaction.[5][9]
-
Q2: My reaction works, but is plagued by side products like homocoupled species. How can I improve selectivity?
The formation of side products points to competing reaction pathways. Minimizing them requires fine-tuning the conditions to favor the desired cross-coupling.
-
Issue 1: Homocoupling of the Boronic Acid This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.
-
Issue 2: Protodeboronation or Dehalogenation These side reactions involve the replacement of the boronic acid group or the halide with a hydrogen atom, respectively, effectively destroying your starting materials.
-
Solution A - Minimize Water: Protodeboronation is often caused by excess water.[5] If your chosen base and solvent system allows, use anhydrous reagents and solvents.
-
Solution B - Optimize Base and Time: Harsh basic conditions or prolonged reaction times can exacerbate both side reactions.[4] Use the mildest effective base and monitor the reaction closely (see Protocol 3). Work up the reaction as soon as the limiting reagent is consumed to prevent further degradation.[4]
-
Q3: I've addressed the issues above, but my yield is still moderate. How do I systematically optimize the catalyst loading?
Once you have a viable reaction with minimal side products, you can focus on optimization. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, which is critical for process efficiency and cost-effectiveness.
-
Strategy: Systematic Screening Do not optimize catalyst loading in an ad-hoc manner. A systematic screen is essential.
-
Step 1: Establish a Baseline: Using your best-found conditions (ligand, base, solvent, temperature), run the reaction at a standard catalyst loading, typically 1-2 mol %.[3]
-
Step 2: Screen Downwards: Set up a series of parallel reactions with decreasing catalyst loading (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.).
-
Step 3: Monitor and Analyze: Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique like HPLC, GC-MS, or TLC (see Protocol 3).[9][10] This will allow you to determine the point at which the catalyst loading becomes the limiting factor for either the reaction rate or the final conversion.
-
Step 4: Select the Optimum: The optimal loading is the lowest amount that achieves the desired yield (>95%) in an acceptable time.
-
Visual Troubleshooting and Mechanistic Insight
Understanding the process flow and the underlying mechanism is key to effective troubleshooting.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing a low-yielding reaction.
Caption: A systematic workflow for troubleshooting and optimizing the cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
This diagram illustrates the key steps in the catalytic cycle and where common problems can arise, halting the reaction.
Caption: Simplified Suzuki-Miyaura cycle showing key intermediates and common failure points.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Screen
This protocol describes setting up parallel reactions to efficiently screen catalyst loading.
-
Preparation: In an array of reaction vials equipped with stir bars, add the boronic acid derivative (1.2 eq) and the base (e.g., K₃PO₄, 2.0 eq).
-
Inerting: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the limiting aryl halide (1.0 eq) dissolved in degassed solvent (e.g., Toluene or Dioxane).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precursor and ligand (e.g., Pd₂(dba)₃ and SPhos, 1:2 ratio) in degassed solvent. This ensures accurate dispensing of small catalyst quantities.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target mol % (e.g., 1.0%, 0.5%, 0.1%, 0.05%).
-
Reaction: Place the sealed vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: At specified time intervals, withdraw a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by HPLC or GC-MS to determine conversion.[5]
Protocol 2: Reaction Monitoring by HPLC
Quantitative monitoring is essential for accurate optimization.[10]
-
Sample Preparation: Withdraw a ~50 µL aliquot from the reaction mixture. Quench it in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.[10]
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate the percentage conversion based on the disappearance of the limiting starting material's peak area relative to an internal standard.[10]
Data Presentation: Example of a Catalyst Loading Screen
The table below illustrates hypothetical data from an optimization experiment, demonstrating the trade-off between catalyst loading, reaction time, and final conversion.
| Catalyst Loading (mol %) | Conversion at 2h (%) | Conversion at 8h (%) | Conversion at 24h (%) | Notes |
| 2.0 | 95 | >99 | >99 | Fast reaction, but potentially excessive catalyst use. |
| 1.0 | 85 | 98 | >99 | Good balance of speed and efficiency. |
| 0.5 | 60 | 94 | 97 | Slower rate, but still high conversion. Potentially optimal. |
| 0.1 | 25 | 65 | 80 | Reaction is significantly slower; catalyst is limiting. |
| 0.05 | 10 | 30 | 45 | Reaction stalls; insufficient catalyst for full conversion. |
References
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
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- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photopolymerization Initiated by 3,3'-Difluorobenzophenone
Welcome to the technical support center for photopolymerization reactions initiated by 3,3'-Difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during their experiments. As a Norrish Type II photoinitiator, this compound's efficiency is intrinsically linked to the experimental setup, formulation, and light source. This guide provides in-depth, scientifically-grounded solutions to common issues to ensure successful and reproducible polymerizations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
A1: this compound is a substituted aromatic ketone that functions as a Norrish Type II photoinitiator.[1][2] Unlike Type I initiators that undergo direct cleavage upon light absorption, Type II initiators like benzophenones require a co-initiator or synergist, typically a hydrogen donor such as an amine, to generate the initiating free radicals.[3]
Upon exposure to UV light of an appropriate wavelength, the this compound molecule is excited from its ground state to a singlet state, and then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from the co-initiator, generating two radicals: a ketyl radical from the benzophenone and a reactive radical from the co-initiator (e.g., an alkylamino radical).[4] The latter is typically the primary species that initiates the polymerization of monomers like acrylates.[2]
Troubleshooting Guide
This section addresses common problems encountered during photopolymerization with this compound, providing potential causes and systematic solutions.
Problem 1: Low or No Polymerization (Low Monomer Conversion)
Low monomer conversion is a frequent issue that can stem from several factors, from the chemical formulation to the physical setup of the reaction.[5][6]
Q2: My polymerization reaction is showing very low conversion of the monomer. What are the likely causes and how can I fix this?
A2: Low monomer conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
-
Actionable Step: Verify the emission spectrum of your UV lamp. If there is a mismatch, consider using a different lamp or a sensitizer that can absorb the lamp's output and transfer energy to the photoinitiator.
-
-
Insufficient Light Intensity: Low light intensity can lead to a low concentration of excited photoinitiator molecules, resulting in a slow initiation rate.
-
Suboptimal Initiator or Co-initiator Concentration: The concentrations of both the photoinitiator and the co-initiator are critical. Too low a concentration will result in insufficient radical generation, while excessively high concentrations can lead to inner filter effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper.[7][11]
-
Actionable Step: Optimize the concentrations of this compound and the co-initiator. A typical starting point for photoinitiators is 0.5-5% by weight.[11] The co-initiator concentration is often used in a 1:1 or 2:1 molar ratio with the photoinitiator.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals to form stable peroxy radicals, which do not efficiently initiate polymerization.[12][13] This is often observed as a tacky or uncured surface layer.[14]
-
Actionable Step: Deoxygenate the monomer syrup by bubbling an inert gas like nitrogen or argon through it before and during polymerization. Alternatively, you can use oxygen scavengers in your formulation, such as thiols or phosphines.[14] Increasing the light intensity can also help to overcome oxygen inhibition by generating a higher concentration of radicals.[13]
-
Problem 2: Incomplete Curing or Tacky Surface
This is a very common issue in photopolymerization and is almost always related to oxygen inhibition.[14]
Q3: The bulk of my sample has polymerized, but the surface remains tacky. What is causing this and what are the solutions?
A3: A tacky surface is a classic sign of oxygen inhibition at the air-resin interface.[13] The continuous diffusion of atmospheric oxygen into the top layer of the resin quenches the polymerization reaction.
Solutions:
-
Inert Atmosphere: The most effective solution is to eliminate oxygen from the reaction environment.
-
Protocol: Perform the curing process in a nitrogen-filled glove box or by continuously purging the reaction chamber with nitrogen.
-
-
Barrier Coating: Applying a barrier to prevent oxygen from reaching the surface can be effective.
-
Protocol: Carefully layer a transparent, oxygen-impermeable material such as a Mylar film or a layer of paraffin wax on the surface of the resin before curing. The film can be removed after polymerization is complete.
-
-
Formulation Adjustments:
-
Increase Initiator Concentration: A higher concentration of the photoinitiator system at the surface can generate an excess of free radicals to consume the dissolved oxygen and still have enough to initiate polymerization.
-
Use of Additives: Incorporating amines, thiols, or ethers into the formulation can help mitigate oxygen inhibition.[14] Amines, often used as co-initiators for benzophenones, are particularly effective as they can react with peroxy radicals to regenerate active radicals.
-
Problem 3: Yellowing of the Cured Polymer
Q4: My cured polymer has a noticeable yellow tint. What causes this and can it be prevented?
A4: Yellowing in photopolymerized materials can arise from the photoinitiator and its byproducts.
Causes and Mitigation:
-
Photoinitiator Chromophores: Benzophenone-based initiators and their photoproducts, such as the ketyl radical, can have residual absorption in the visible spectrum, leading to a yellow appearance.
-
Mitigation: Use the lowest effective concentration of the photoinitiator. While specific data for this compound is limited, you can experiment with reducing its concentration in 0.1 wt% increments to find the optimal balance between curing efficiency and color.
-
-
Co-initiator Side Reactions: Amine co-initiators can also contribute to yellowing, especially upon aging or exposure to further UV light.
-
Mitigation: Consider using alternative co-initiators that are less prone to forming colored byproducts. Tertiary amines are common, but their structure can influence yellowing.
-
Experimental Protocols & Data
Protocol 1: Basic Photopolymerization Setup
-
Formulation Preparation: In an amber vial to protect from ambient light, dissolve the desired amount of this compound and the amine co-initiator (e.g., ethyl-4-(dimethylamino)benzoate or triethanolamine) in the monomer (e.g., trimethylolpropane triacrylate).
-
Deoxygenation: Purge the mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Sample Preparation: Dispense the resin into a mold or onto a substrate of a defined thickness.
-
Curing: Expose the sample to a UV light source with a suitable wavelength (typically centered around 365 nm for benzophenones) and intensity for a predetermined time.
-
Analysis: Evaluate the degree of cure using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the monomer's reactive functional group peak (e.g., the acrylate C=C bond at ~1635 cm⁻¹).[6]
Data Tables
Table 1: Recommended Starting Concentrations for Formulation Optimization
| Component | Concentration Range (wt%) | Rationale |
| This compound | 0.2 - 2.0 | Balances light absorption and penetration depth.[11] |
| Amine Co-initiator | 0.5 - 5.0 | Ensures efficient hydrogen abstraction.[4] |
| Monomer(s) | 93 - 99.3 | The polymerizable matrix. |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Key Solutions |
| Low Conversion | Mismatched Light Source, Low Light Intensity, Oxygen Inhibition | Verify lamp spectrum, increase intensity, use inert atmosphere. |
| Tacky Surface | Oxygen Inhibition | Cure under nitrogen, use a barrier film, increase initiator concentration.[13] |
| Yellowing | Photoinitiator Byproducts | Minimize initiator concentration, select appropriate co-initiators. |
Visualizations
Mechanism of Initiation
Caption: Norrish Type II initiation mechanism for this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low polymerization conversion.
References
-
How to Optimize Acrylic Resin Photoinitiator Concentration. (2025). Patsnap Eureka. Retrieved January 12, 2026, from [Link]
-
Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. Macromolecules, 39(22), 7677–7682. [Link]
-
Free Radical Photoinitiators - Type I. (n.d.). Tintoll. Retrieved January 12, 2026, from [Link]
-
An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech. Retrieved January 12, 2026, from [Link]
-
Ligon, S. C., Liska, R., Stampfl, J., Gurr, M., & Mülhaupt, R. (2017). Polymers for 3D Printing and Customized Additive Manufacturing. Chemical Reviews, 117(15), 10212–10290. [Link]
-
Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. (n.d.). RadTech. Retrieved January 12, 2026, from [Link]
-
How to Reduce the Effects of Oxygen Inhibition. (n.d.). Bomar. Retrieved January 12, 2026, from [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2018). Molecules, 23(10), 2465. [Link]
-
Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. (n.d.). Tintoll. Retrieved January 12, 2026, from [Link]
-
Role of heat generation and thermal diffusion during frontal photopolymerization. (2015). Physical Review E, 92(2), 022403. [Link]
-
Role of heat generation and thermal diffusion during frontal photopolymerization. (2015). arXiv.org. [Link]
-
Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study. (2023). Polymers, 15(18), 3788. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Characterization of 3,3'-Difluorobenzophenone Polymers
This technical support guide is designed for researchers, scientists, and drug development professionals working with poly(aryl ether ketone)s (PAEKs) synthesized from 3,3'-difluorobenzophenone. The unique meta-substitution of the fluorine atoms in this monomer introduces specific challenges and characteristics to the resulting polymers compared to their more common 4,4'-difluorobenzophenone counterparts. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls in the characterization of these specialized polymers.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and characterization of this compound-based polymers in a question-and-answer format.
Question 1: Why is the molecular weight of my this compound polymer consistently lower than expected?
Answer:
Achieving high molecular weight in step-growth polymerization requires high monomer purity, precise stoichiometric balance, and near-quantitative reaction conversion.[1] When using this compound, several factors related to its structure can lead to lower than expected molecular weights:
-
Reduced Reactivity of the meta-Fluorine: The fluorine atoms in the 3 and 3' positions are less activated towards nucleophilic aromatic substitution compared to those in the 4 and 4' positions. The electron-withdrawing effect of the ketone group, which activates the fluorine for displacement, is less pronounced at the meta position. This can lead to incomplete reactions and premature chain termination.
-
Monomer Impurities: As with any polycondensation reaction, impurities in the this compound or the bisphenol comonomer can act as chain terminators, limiting the final molecular weight.[2]
-
Suboptimal Reaction Conditions: The lower reactivity of the meta-fluorine may necessitate more stringent reaction conditions (e.g., higher temperatures, longer reaction times) to drive the polymerization to completion.
Troubleshooting Workflow:
Sources
Technical Support Center: Regioselectivity in Reactions of 3,3'-Difluorobenzophenone
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 3,3'-Difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and control the regioselectivity of your reactions effectively.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable intermediate in the synthesis of various high-value compounds, including pharmaceuticals and advanced materials like polyetheretherketone (PEEK).[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the central carbonyl group. However, these same features present a significant challenge: controlling where a chemical reaction occurs on the two phenyl rings. The interplay between the electron-withdrawing nature of the fluorine atoms and the carbonyl group dictates the electron density at various positions, making regioselectivity a critical parameter to master for successful and efficient synthesis.
This guide provides a structured approach to understanding and controlling these reactions, divided into key reaction classes you are likely to encounter.
Section 1: Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings.[2] In the case of this compound, the key to controlling regioselectivity lies in understanding the directing effects of the existing substituents.
Frequently Asked Questions (FAQs) - SEAr
Q1: I am trying to nitrate this compound. Where should I expect the nitro group to add, and why am I getting a mixture of products?
A1: You are likely observing a mixture of products due to the competing directing effects of the fluorine and benzoyl substituents. Here's a breakdown of the electronic factors at play:
-
The Carbonyl Group: The benzoyl group is a powerful deactivating, meta-directing group.[3][4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C5 and C5') as the most favorable sites for electrophilic attack.
-
The Fluorine Atom: Fluorine is an interesting case. It is highly electronegative and strongly withdraws electron density through the sigma bond (inductive effect), which deactivates the ring.[3] However, it can also donate electron density into the ring through resonance (pi-donation) from its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions (C2', C4', C6'). While deactivating overall, halogens are considered ortho, para-directors.[5][6]
The Conflict: On each ring, the fluorine atom at C3 directs ortho (to C2 and C4) and para (to C6). The benzoyl group, attached to the other ring, deactivates its own ring and directs meta (to C5 and C5'). The primary directing influence on a given ring is the substituent directly attached to it. Therefore, on one ring, you have the fluorine directing to C2, C4, and C6, and on the other ring, the same pattern exists. The carbonyl group's deactivating effect on the entire molecule will make the reaction slower than with benzene.
Troubleshooting and Strategy:
-
Low Temperatures: Running the reaction at lower temperatures can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Choice of Nitrating Agent: Milder nitrating agents might offer better control.
-
Blocking Groups: In some cases, a blocking group can be temporarily installed at a more reactive site to force the reaction to occur at the desired position. The blocking group is then removed in a subsequent step.
Q2: Why is my Friedel-Crafts acylation failing or giving very low yields?
A2: The strong deactivating nature of both the fluorine atoms and the carbonyl group makes the aromatic rings of this compound highly electron-deficient and thus, very unreactive towards Friedel-Crafts reactions.[2] Friedel-Crafts reactions typically fail on strongly deactivated rings.
Troubleshooting and Alternative Strategies:
-
Use a More Reactive Derivative: If possible, consider starting with a more activated precursor to this compound, perform the Friedel-Crafts reaction, and then introduce the fluorine atoms or the second phenyl group later in the synthesis.
-
Alternative Coupling Chemistries: Instead of Friedel-Crafts, consider transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) which are more tolerant of a wider range of functional groups and electronic properties.
Visualizing Directing Effects in SEAr
The following diagram illustrates the conflicting directing effects on one of the phenyl rings of this compound.
Caption: Directing effects in electrophilic aromatic substitution.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the rings in this compound makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group (in this case, one of the fluorine atoms).[7][8]
Frequently Asked Questions (FAQs) - SNAr
Q1: I am reacting this compound with an amine nucleophile. Will both fluorine atoms be replaced? How can I achieve monosubstitution?
A1: It is possible to replace both fluorine atoms, but achieving selective monosubstitution is a common goal and can be controlled by reaction conditions. The first SNAr reaction is generally faster than the second. This is because the introduction of an electron-donating group (like an amine) in place of the first fluorine atom increases the electron density of the molecule, making the second ring less electrophilic and therefore less reactive towards another nucleophilic attack.
Troubleshooting and Control of Stoichiometry:
| Parameter | For Monosubstitution | For Disubstitution | Rationale |
| Nucleophile Equivalents | 1.0 - 1.2 eq. | > 2.0 eq. | Limiting the nucleophile favors the single substitution product. |
| Temperature | Lower temperatures (e.g., room temp. to 60 °C) | Higher temperatures (e.g., >100 °C) | The second substitution has a higher activation energy. |
| Reaction Time | Shorter | Longer | Monitor the reaction by TLC or LC-MS to stop after the first substitution is complete. |
Experimental Protocol: Monosubstitution with an Amine
-
Dissolve 1.0 equivalent of this compound in a polar aprotic solvent (e.g., DMSO, DMF).
-
Add 1.1 equivalents of the desired amine nucleophile.
-
Add a suitable base (e.g., K2CO3, Cs2CO3) to neutralize the HF byproduct.[9]
-
Stir the reaction at a controlled temperature (e.g., 40-60 °C) and monitor its progress.
-
Upon consumption of the starting material, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Q2: Why is my SNAr reaction not proceeding, even at high temperatures?
A2: While the fluorine atoms activate the ring for SNAr, the reaction still requires the formation of a negatively charged intermediate (a Meisenheimer complex).[8] The stability of this intermediate is crucial.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO or DMF. These solvents are effective at solvating the cation of the base and the intermediate complex.
-
Base Strength: A stronger base might be necessary to facilitate the reaction, especially if your nucleophile is weakly acidic.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile like an alcohol, deprotonating it first with a strong base to form the more nucleophilic alkoxide is essential.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure you are using a high-purity starting material.[10]
SNAr Reaction Workflow
Caption: Conceptual pathway for Directed Ortho-Metalation.
Section 4: Transition-Metal-Catalyzed Reactions
Transition-metal catalysis opens up a vast array of possibilities for C-H functionalization and cross-coupling reactions. [11]For this compound, the fluorine atoms can play a role in directing some of these transformations.
Frequently Asked Questions (FAQs) - Transition-Metal Catalysis
Q1: Can I achieve C-H activation at a specific position using a transition metal catalyst?
A1: Yes, there is growing evidence that C-H bonds ortho to fluorine substituents are preferentially activated by certain transition metal centers (e.g., Rh, Pd). [12]This is thought to be due to a combination of thermodynamic and kinetic factors, where the metal center interacts favorably with the fluorine atom, directing the C-H activation to the adjacent position. This provides a complementary strategy to DoM for functionalizing the C2/C6 and C2'/C6' positions.
Strategy for Ortho-Fluorine Directed C-H Activation:
-
Catalyst System: Rhodium and Palladium catalysts are commonly used for this type of transformation. The choice of ligands on the metal is critical for reactivity and selectivity.
-
Reaction Conditions: These reactions often require high temperatures and specific directing groups or oxidants.
-
Literature Precedent: This is an active area of research, and consulting recent literature for specific catalyst systems and conditions for fluoroarene C-H activation is highly recommended. [12]
Conclusion
Controlling regioselectivity in reactions of this compound is a nuanced challenge that requires a solid understanding of fundamental organic chemistry principles. By carefully considering the electronic nature of the substrate and the interplay of directing group effects, and by judiciously selecting reagents and reaction conditions, you can steer your reactions toward the desired isomer. This guide serves as a starting point for troubleshooting and developing robust synthetic strategies. For novel transformations, always consult the primary literature for the most current and effective methods.
References
-
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions. ResearchGate.[Link]
-
Directing Effects. Chemistry LibreTexts.[Link]
-
Electrophilic aromatic substitution. Wikipedia.[Link]
-
Directed (ortho) Metallation. University of Rochester.[Link]
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
-
Nucleophilic Aromatic Substitution. YouTube.[Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]
- Reaction equipment for synthesizing difluorobenzophenone.
-
Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online.[Link]
-
Electrophilic Aromatic Substitution. University of Illinois Chicago.[Link]
-
Directed ortho metalation. Wikipedia.[Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.[Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.[Link]
-
Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-Fluorophenyl)Difluoromethane. ResearchGate.[Link]
-
Directing Effects. Save My Exams.[Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals.[Link]
Sources
- 1. CN116196870A - Reaction equipment for synthesizing difluorobenzophenone - Google Patents [patents.google.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
effect of reaction temperature on the purity of 3,3'-Difluorobenzophenone
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3,3'-Difluorobenzophenone. Here, we provide in-depth, experience-based answers to common questions, focusing specifically on how reaction temperature critically impacts the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of reaction temperature in the Friedel-Crafts acylation synthesis of this compound?
In any chemical reaction, temperature plays a dual role, governing both the reaction rate (kinetics) and the product distribution (thermodynamics). In the context of the Friedel-Crafts acylation to produce this compound, this balance is particularly delicate.
-
Kinetic Control: At higher temperatures, molecules have more kinetic energy, leading to more frequent and energetic collisions. This generally increases the reaction rate, shortening the time required to consume the starting materials.[1] For industrial applications, faster reaction times are often desirable.
-
Thermodynamic & Selectivity Control: The primary challenge in this synthesis is not speed, but selectivity. The desired product, this compound, is formed alongside several isomeric impurities. Temperature is the most critical lever for controlling the ratio of the desired product to these unwanted side products. Lower temperatures typically favor the thermodynamically more stable products and enhance regioselectivity, leading to higher purity.[2]
Therefore, selecting the reaction temperature is a critical optimization step that involves a trade-off between reaction speed and the final purity of the isolated product.
Q2: My final product is impure. How does reaction temperature lead to the formation of specific impurities during the synthesis of this compound?
If your this compound is impure after synthesis, the reaction temperature is a highly probable cause. The synthesis typically involves the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[3] The impurities arise from a loss of regioselectivity.
The fluorine atom on the fluorobenzene ring is an ortho, para-directing group for electrophilic aromatic substitution. This means the incoming acylium ion (from the 3-fluorobenzoyl chloride) can attack at two primary positions:
-
para-attack: Leads to the formation of 4,3'-Difluorobenzophenone .
-
ortho-attack: Leads to the formation of 2,3'-Difluorobenzophenone .
At lower temperatures , the reaction is more sensitive to steric hindrance. The bulkier acylium ion will preferentially attack the less hindered para position. However, as the temperature increases , the reactants have enough energy to overcome the steric barrier of the ortho position, leading to a significant increase in the formation of the 2,3'-isomer and a decrease in the overall purity of the desired 3,3' product (assuming a different synthetic route) or its related isomers.[2]
Additionally, very high temperatures or prolonged reaction times can promote polyacylation , where a second acyl group is added to the product molecule, creating complex, high-molecular-weight impurities that are difficult to remove.[2]
Caption: Effect of temperature on product distribution.
Q3: What is the recommended temperature range to maximize the purity of this compound, and what trade-offs are involved?
To maximize purity, the reaction should be conducted at a low temperature.
Recommended Temperature Range: 0 °C to 25 °C .
-
0-5 °C: This is the ideal starting point for maximizing regioselectivity. Performing the initial addition of reagents at this temperature minimizes the energy available to overcome the activation barrier for the formation of sterically hindered isomers.
-
Rising to Room Temperature (25 °C): After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours often provides a good balance, driving the reaction to completion without significantly compromising purity.
Trade-Offs: The main trade-off of low-temperature synthesis is a slower reaction rate. What might take 2 hours at 60 °C could take 12-24 hours at room temperature. This requires patience and careful monitoring to ensure the reaction has reached completion. Rushing the process by increasing the temperature is the most common cause of purity issues.[1][4]
| Temperature Range | Purity (Regioselectivity) | Reaction Rate | Common Issues |
| 0-25 °C | High | Slow | Incomplete reaction if time is too short. |
| 25-50 °C | Moderate | Moderate | Noticeable increase in isomeric impurities.[5] |
| > 50 °C (e.g., Reflux) | Low | Fast | Significant formation of multiple isomers and potential for polyacylation.[2] |
Troubleshooting Guide & Protocols
Q4: My yield is very low when I run the reaction at 0°C. How can I improve it without heating the reaction and sacrificing purity?
A low yield at optimal temperatures for purity is a common challenge. Instead of increasing the temperature, focus on optimizing other critical reaction parameters:
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which reacts with and deactivates the Lewis acid catalyst (AlCl₃). Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slow Reagent Addition: Add the 3-fluorobenzoyl chloride/AlCl₃ complex (the acylium ion precursor) to the fluorobenzene dropwise over a prolonged period (e.g., 1-2 hours) while maintaining the low temperature. This keeps the concentration of the electrophile low, preventing side reactions.
-
Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.[2] Once the limiting reagent is consumed, proceed with the workup to prevent the formation of degradation or side products.
-
Optimize Stoichiometry: While a slight excess of the acylating agent might be used, a large excess can promote diacylation.[2] Start with a molar ratio close to 1:1 (Fluorobenzene:3-fluorobenzoyl chloride) and adjust based on empirical results. The catalyst (AlCl₃) must typically be used in stoichiometric amounts or greater because it complexes with the product ketone.[3]
Caption: Troubleshooting workflow for purity issues.
Q5: Can you provide a standard operating procedure (SOP) for a temperature-controlled synthesis and subsequent purification?
Absolutely. This protocol is designed to maximize the purity of the final product.
Part A: Temperature-Controlled Synthesis
-
Preparation (Anhydrous Conditions):
-
Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) and allow to cool under a stream of dry nitrogen.
-
Equip the flask with a magnetic stirrer, a nitrogen inlet, the dropping funnel, and a thermometer.
-
-
Reagent Charging:
-
In the main flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Add an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
In the dropping funnel, charge a solution of 3-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the 3-fluorobenzoyl chloride solution to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, add fluorobenzene (1.0-1.2 eq) via the dropping funnel at the same rate and temperature.
-
Once all reagents are added, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Remove the ice bath and let the mixture warm to room temperature (approx. 25 °C).
-
-
Monitoring and Completion:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by taking small aliquots and analyzing via TLC or GC-MS until the 3-fluorobenzoyl chloride is consumed.
-
-
Workup (Quenching):
-
Once complete, cool the reaction flask back down to 0-5 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold dilute hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, then a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Part B: Purification
The crude product will be a mixture of isomers. Recrystallization is often effective for purification.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of a good solvent (like ethanol or toluene) and a poor solvent (like water or hexanes).[6] Experiment with small amounts to find an optimal system.
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
If needed, hot filter the solution to remove any insoluble impurities.
-
Slowly add the "poor" solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Purity Check:
-
Analyze the purity of the recrystallized product by GC, HPLC, or NMR, and check its melting point. If impurities persist, a second recrystallization or purification by silica gel column chromatography may be necessary.[7]
-
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- ChemicalBook. (n.d.). This compound synthesis.
- Hentschel, B., et al. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation.
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Google Patents. (n.d.). Preparation of 4,4'-difluorobenzophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
minimizing solvent impurities in 3,3'-Difluorobenzophenone reactions
A Guide to Minimizing Solvent-Derived and Process-Related Impurities
Welcome to the technical support center for the synthesis of 3,3'-Difluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating impurities arising from solvents and reaction conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation pathway.
Q1: My final this compound product is showing unexpected peaks in the GC-MS analysis. Could the reaction solvent be the culprit?
A1: Absolutely. The choice of solvent in a Friedel-Crafts acylation is critical and can be a direct source of impurities. The most common reaction pathway involves the acylation of 1,3-difluorobenzene with 3-fluorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality of Solvent-Derived Impurities:
-
Solvent Reactivity: Halogenated solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), are frequently used for their ability to dissolve reactants and the AlCl₃ catalyst. However, under the strongly electrophilic conditions of a Friedel-Crafts reaction, these solvents are not entirely inert. The acylium ion intermediate or the activated Lewis acid complex can react with the solvent. For instance, DCM can lead to the formation of chlorinated impurities or adducts, which can be difficult to remove.[1]
-
Residual Solvents in Starting Materials: Impurities can also be carried over from the solvents used in the synthesis of your starting materials, such as 1,3-difluorobenzene.[2]
-
Work-up and Extraction Solvents: Solvents used during the aqueous work-up and extraction phases can also be retained in the final product if not adequately removed during drying.
To diagnose this, a GC-MS analysis of your purified product is essential. Comparing the mass spectra of the impurity peaks with the fragmentation patterns of common reaction solvents and their potential byproducts can confirm their origin.[3][4]
Q2: I'm observing poor regioselectivity in my reaction, leading to a mixture of isomers. How does the solvent influence this?
A2: Solvent polarity plays a significant role in the regioselectivity of Friedel-Crafts acylations.[5] The reaction of 1,3-difluorobenzene is expected to yield the 2,4- and 2,6-isomers of the acylated product, which then reacts further to form the desired this compound. The solvent can influence the stability of the intermediates and transition states, thereby affecting the product distribution.
-
Non-polar Solvents: In non-polar solvents like carbon disulfide (CS₂) or nitrobenzene, the reaction may favor the formation of the kinetic product. This is because the intermediate-catalyst complex may be less soluble, potentially precipitating and preventing further reaction to the thermodynamically more stable product.[5]
-
Polar Solvents: More polar solvents, such as 1,2-dichloroethane, can better solvate the charged intermediates, allowing the reaction to proceed towards the thermodynamically favored isomer.[6]
Expert Recommendation: For the synthesis of this compound, 1,2-dichloroethane is often a good starting point as it has been shown to lead to high conversions in similar Friedel-Crafts acetylations.[6] However, if isomeric impurities persist, a solvent screen is advisable.
Q3: What are the best practices for selecting a solvent to ensure high purity of this compound?
A3: A systematic approach to solvent selection is crucial. Consider the following factors:
| Parameter | Consideration | Recommended Solvents | Solvents to Use with Caution |
| Solubility | Must dissolve 1,3-difluorobenzene, 3-fluorobenzoyl chloride, and the AlCl₃ complex. | 1,2-Dichloroethane (DCE), Nitrobenzene | Dichloromethane (DCM), Carbon Disulfide (CS₂) |
| Inertness | Should not react with the Lewis acid catalyst or the acylium ion intermediate. | Nitrobenzene, Carbon Disulfide | Dichloromethane, 1,2-Dichloroethane |
| Boiling Point | Should allow for a suitable reaction temperature and be easily removable post-reaction. | Dichloromethane (40 °C), 1,2-Dichloroethane (83 °C) | Nitrobenzene (211 °C) |
| Safety & Environmental Impact | Prioritize less toxic and more environmentally benign options. | Consider greener solvent alternatives where possible.[2][7][8][9][10] | Benzene, Carbon Tetrachloride |
Workflow for Solvent Selection:
Caption: A logical workflow for selecting an optimal reaction solvent.
Q4: I've identified a solvent-derived impurity. What is the best way to remove it?
A4: The purification strategy depends on the nature of the impurity and its physical properties relative to this compound.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, the mixture should be quenched by carefully adding it to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: This is often the most effective method for removing impurities. A solvent screen is recommended to find the best recrystallization solvent. Good candidates include ethanol, methanol, or mixtures of hexane and ethyl acetate. The goal is to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.[11]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[12]
Self-Validating Purification Workflow:
Caption: A self-validating workflow for product purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via a syringe.
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of 3-fluorobenzoyl chloride (1.0 equivalent) and 1,3-difluorobenzene (1.2 equivalents) in 1,2-dichloroethane is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 83 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Follow the purification protocol outlined in Q4.
Protocol 2: GC-MS Analysis for Impurity Profiling
This is a representative protocol and should be adapted for your specific instrumentation.[3][13]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms) is suitable for separating aromatic compounds.
-
Sample Preparation: Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a high value (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Data Analysis: Identify the main product peak and analyze the mass spectra of any impurity peaks by comparing them to spectral libraries (e.g., NIST) and the known fragmentation patterns of potential impurities.
Mechanistic Insight: The Role of Solvent in Friedel-Crafts Acylation
Understanding the reaction mechanism is key to troubleshooting.
Caption: The mechanism of Friedel-Crafts acylation and points of solvent influence.
A polar solvent can stabilize the charged σ-complex, influencing the reaction rate and selectivity.[5] Conversely, a reactive solvent can be attacked by the highly electrophilic acylium ion, leading to undesired byproducts.
References
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Friedel–Crafts reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018. [Link]
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The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Accessed January 12, 2026. [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone.
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Published September 24, 2022. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Accessed January 12, 2026. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. [Link]
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The Friedel-Crafts Reaction. Columbia University. Published February 27, 2014. [Link]
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Solvent Selection Guides: Summary and Further Reading. Royal Society of Chemistry. Accessed January 12, 2026. [Link]
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Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Solvent and Reagent Selection Guide. Green Chemistry Initiative. Accessed January 12, 2026. [Link]
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Solvent Selection Guide. University of York. Accessed January 12, 2026. [Link]
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SOLVENTS. Green Chemistry Toolkit. Accessed January 12, 2026. [Link]
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Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Published December 24, 2019. [Link]
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Regioselective friedel-crafts acylation with. National Sun Yat-sen University. Accessed January 12, 2026. [Link]
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Green Solvent Selection Guides. Scribd. Accessed January 12, 2026. [Link]
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Impurities Analysis. Shimadzu. Accessed January 12, 2026. [Link]
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The use of alternative solvent purification techniques. American Chemical Society. Accessed January 12, 2026. [Link]
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Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Accessed January 12, 2026. [Link]
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Study of the formation of artifacts following Dichloromethane reaction with some nitrogenous drugs. ResearchGate. Published August 6, 2025. [Link]
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Friedel-Crafts Reactions. Chemistry LibreTexts. Published January 22, 2023. [Link]
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The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. CORE Scholar - Wright State University. Accessed January 12, 2026. [Link]
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Acid–solvent cluster-catalyzed general and regioselective Friedel–Crafts arylation of alcohols. Organic Chemistry Frontiers (RSC Publishing). Accessed January 12, 2026. [Link]
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Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation. PubMed. Accessed January 12, 2026. [Link]
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Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. ResearchGate. Accessed January 12, 2026. [Link]
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Formation of 3-halobenzyne: solvent effects and cycloaddition adducts. PubMed. Accessed January 12, 2026. [Link]
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Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Published January 19, 2015. [Link]
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Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. Published September 20, 2023. [Link]
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The Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Accessed January 12, 2026. [Link]
- Preparation method of 4,4'-difluorobenzophenone.
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resolving peak overlap in the NMR spectrum of 3,3'-Difluorobenzophenone
Welcome to the technical support center for resolving common challenges in the NMR analysis of 3,3'-Difluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of fluorinated compounds. Here, we address specific issues related to peak overlap in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing both troubleshooting guides and frequently asked questions to ensure the integrity and clarity of your experimental data.
Troubleshooting Guide: Resolving Peak Overlap
Peak overlap in the aromatic region of the ¹H and ¹³C NMR spectra of this compound is a common challenge due to the similarity of the chemical environments of the protons and carbons on the two phenyl rings. This guide provides a systematic approach to resolving these ambiguities.
Problem 1: Overlapping Multiplets in the Aromatic Region of the ¹H NMR Spectrum
Scenario: You have acquired a ¹H NMR spectrum of your this compound sample in CDCl₃, and the aromatic region (approximately 7.2-7.8 ppm) shows a complex pattern of overlapping multiplets, making it impossible to assign specific protons or accurately determine coupling constants.
Causality: The chemical shifts of the protons on the two 3-fluorophenyl rings are very similar, leading to signal overlap. The presence of ¹H-¹⁹F coupling further complicates the multiplets.
Step-by-Step Solution:
-
Solvent-Induced Chemical Shift (SICS) Analysis:
-
Action: Prepare a new sample of your compound in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.
-
Rationale: Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, often leading to better signal dispersion.[1][2] The choice of solvent can be critical in resolving overlapping signals.[3]
-
Expected Outcome: The overlapping multiplets in CDCl₃ may become resolved into distinct signals in the new solvent, allowing for clearer interpretation of coupling patterns.
-
-
¹⁹F Decoupling:
-
Action: Acquire a ¹H{¹⁹F} NMR spectrum. This experiment decouples the fluorine nuclei from the protons.
-
Rationale: The ¹H-¹⁹F coupling contributes to the complexity of the proton signals. By removing this coupling, the multiplets will simplify to reflect only ¹H-¹H couplings, making them easier to interpret.
-
Expected Outcome: The complex multiplets will collapse into simpler patterns (e.g., doublets, triplets), revealing the underlying ¹H-¹H coupling network.
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Action: Run a COSY experiment on your sample.
-
Rationale: A COSY spectrum reveals correlations between protons that are coupled to each other.[4][5] Cross-peaks in the COSY spectrum will connect coupled protons, even if their signals are partially overlapped in the 1D spectrum.
-
Expected Outcome: You will be able to trace the connectivity of the protons within each aromatic ring, aiding in their assignment.
-
Problem 2: Ambiguous Assignments in the ¹³C NMR Spectrum
Scenario: The ¹³C NMR spectrum of this compound shows several closely spaced signals in the aromatic region (approximately 115-165 ppm), and you are unable to definitively assign each peak to a specific carbon atom. The C-F coupling further complicates the spectrum.
Causality: Similar to the proton spectrum, the carbon atoms in the two phenyl rings have similar electronic environments, resulting in close chemical shifts. The large ¹JCF and smaller ²JCF and ³JCF coupling constants split the carbon signals into doublets or multiplets.
Step-by-Step Solution:
-
DEPT-135 and DEPT-90 Experiments:
-
Action: Acquire DEPT-135 and DEPT-90 spectra.
-
Rationale: DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups.[6] A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent in both.
-
Expected Outcome: You can distinguish the protonated carbons from the quaternary carbons (including the carbonyl carbon and the carbons attached to fluorine and the other ring), simplifying the assignment process.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Action: Run an HSQC experiment.
-
Rationale: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[4]
-
Expected Outcome: Each cross-peak in the HSQC spectrum will link a specific proton signal (from your ¹H NMR) to its corresponding carbon signal, allowing for the unambiguous assignment of all protonated carbons.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Action: Run an HMBC experiment.
-
Rationale: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[4] This is particularly useful for assigning quaternary carbons.
-
Expected Outcome: You can identify correlations from assigned protons to the unassigned quaternary carbons. For example, protons ortho to the carbonyl group will show a correlation to the carbonyl carbon. Protons will also show correlations to the carbon atoms bearing the fluorine substituents.
-
Frequently Asked Questions (FAQs)
Q1: Why is the ¹⁹F NMR spectrum of this compound expected to be a single signal, and what information can it provide?
A1: Due to the symmetry of the molecule, the two fluorine atoms in this compound are chemically equivalent. Therefore, you would expect to see a single signal in the ¹⁹F NMR spectrum. This signal will likely be a multiplet due to coupling with the aromatic protons. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.[7] The presence of a single signal can confirm the symmetrical nature of your product. Any additional signals in the ¹⁹F NMR spectrum would suggest the presence of impurities or isomeric products (e.g., 2,3'- or 2,4'-difluorobenzophenone).
Q2: How can I use ¹H-¹⁹F and ¹³C-¹⁹F coupling constants to aid in my assignments?
A2: The magnitudes of J-coupling constants are dependent on the number of bonds separating the coupled nuclei.
-
¹³C-¹⁹F Coupling: The direct, one-bond coupling (¹JCF) is typically large (around 240-250 Hz). The two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller. This allows you to identify the carbon atom directly bonded to fluorine.
-
¹H-¹⁹F Coupling: The three-bond coupling (³JHF) between the fluorine and the ortho protons is typically larger than the four-bond (⁴JHF) meta coupling. The five-bond (⁵JHF) para coupling is usually the smallest. These differences in coupling constants can help in assigning the protons within the aromatic rings.
Q3: Can computational chemistry help in assigning the NMR spectra of this compound?
A3: Yes, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts and coupling constants. By calculating the expected ¹H, ¹³C, and ¹⁹F NMR parameters for the molecule, you can compare the theoretical spectrum with your experimental data to aid in the assignment of complex spectra. Several studies have shown good correlation between computed and experimental chemical shifts for fluorinated aromatic compounds.
Q4: I see some unexpected minor peaks in my ¹H and ¹⁹F NMR spectra. What could be their origin?
A4: Unexpected minor peaks could arise from several sources:
-
Residual Solvents: Always check for common laboratory solvents in your spectrum.
-
Isomeric Impurities: The synthesis of this compound might also produce small amounts of other isomers (e.g., 2,3'-, 2,4'-, 4,4'-difluorobenzophenone). The ¹⁹F NMR spectrum is particularly useful for identifying these, as each isomer would give a distinct set of signals.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of other species in your sample.
-
Rotational Isomers (Rotamers): While less common for this specific molecule at room temperature, restricted rotation around single bonds can sometimes lead to the observation of multiple species in the NMR spectrum. Acquiring the spectrum at a higher temperature can help confirm this, as the peaks would coalesce if the rate of rotation increases.
Data and Protocols
Table 1: Solvent Effects on ¹H Chemical Shifts of Aromatic Protons
This table illustrates the typical changes in proton chemical shifts when moving from a non-aromatic to an aromatic solvent. These values are illustrative and can be a powerful tool for resolving peak overlap.
| Solvent | Typical Chemical Shift Range (ppm) for Aromatic Protons | General Effect on Solute Protons |
| CDCl₃ | 7.0 - 8.0 | Relatively neutral |
| Benzene-d₆ | 6.5 - 7.5 | Shielding (upfield shift) |
| Acetone-d₆ | 7.0 - 8.2 | Minor shifts compared to CDCl₃ |
| DMSO-d₆ | 7.1 - 8.3 | Generally downfield shifts |
Experimental Protocol: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a concentrated sample of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock and shim the spectrometer on your sample.
-
Obtain standard ¹H and ¹³C spectra to determine the spectral widths.
-
-
HSQC Experiment Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).
-
Set the spectral width in the F2 (¹H) and F1 (¹³C) dimensions to cover all signals of interest.
-
Set the number of scans and dummy scans. For a concentrated sample, 2-4 scans per increment may be sufficient.
-
The one-bond coupling constant (CNST13) is typically set to 145 Hz for aromatic C-H correlations.
-
-
Acquisition and Processing:
-
Start the acquisition. The experiment time will depend on the number of increments in the F1 dimension and the number of scans.
-
After acquisition, process the 2D data using appropriate window functions (e.g., squared sine bell) and perform a Fourier transform in both dimensions.
-
Phase the spectrum and reference it correctly.
-
Visual Workflows
Diagram 1: Decision Tree for Resolving ¹H NMR Peak Overlap
Caption: A workflow for resolving overlapping proton signals.
Diagram 2: Workflow for Complete Assignment of the ¹³C NMR Spectrum
Caption: A systematic approach to assigning the carbon spectrum.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S 25: 19 F-NMR spectrum (376.54 MHz, oDFB, 298 K) of crystalline.... Retrieved from [Link]
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Pubs.rsc.org. (n.d.). 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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Reddit. (2024). Duplicate Peaks in NMR Spectra. Retrieved from [Link]
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ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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ACS Publications. (2013). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]
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ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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PubMed. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
-
PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Difluorobenzophenone Isomers in PEEK Synthesis: The Para vs. Meta Advantage
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, Polyether ether ketone (PEEK) stands out for its exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of PEEK is a testament to precision in polymer chemistry, heavily reliant on the selection of its monomeric building blocks. The industry standard, 4,4'-Difluorobenzophenone, is favored for reasons that become clear when compared to its isomers, such as 3,3'-Difluorobenzophenone. This guide provides an in-depth technical comparison of these two isomers in the context of PEEK synthesis, supported by established mechanistic principles and experimental data, to elucidate the critical role of substituent positioning on monomer reactivity and final polymer properties.
The Decisive Role of Fluorine Placement: A Mechanistic Perspective
The synthesis of PEEK is achieved through a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[1][2] This reaction involves the attack of a bisphenolate nucleophile (derived from a dihydroxy monomer like hydroquinone) on the electrophilic carbon atoms of the difluorobenzophenone monomer, displacing the fluoride ions to form the characteristic ether linkages of the PEEK backbone.[3]
The reactivity of the difluorobenzophenone isomer in this SNAr reaction is paramount. It is governed by the electronic effects of the powerfully electron-withdrawing carbonyl group. This group activates the aromatic rings towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4]
4,4'-Difluorobenzophenone (para-isomer): In this isomer, the fluorine atoms are in the para position relative to the carbonyl group. This positioning is optimal for the stabilization of the Meisenheimer complex through resonance. The negative charge from the attacking nucleophile can be delocalized across the aromatic ring and, crucially, onto the oxygen atom of the carbonyl group. This extensive resonance stabilization significantly lowers the activation energy of the reaction, making 4,4'-Difluorobenzophenone highly reactive.[4]
This compound (meta-isomer): Conversely, in the 3,3'-isomer, the fluorine atoms are in the meta position. This placement prevents the direct resonance delocalization of the negative charge onto the carbonyl group. The stabilization of the Meisenheimer complex is therefore reliant on the weaker inductive effect of the carbonyl group. Consequently, this compound is significantly less reactive in SNAr reactions.[4]
This difference in reactivity is the primary determinant of the suitability of these isomers for PEEK synthesis. The high reactivity of the 4,4'-isomer allows for the formation of high molecular weight PEEK under practical polymerization conditions. In contrast, the low reactivity of the 3,3'-isomer would necessitate much harsher reaction conditions (higher temperatures, longer reaction times) and would likely still result in a lower molecular weight polymer, which in turn would lead to inferior mechanical properties.
Visualizing the Synthesis Pathway
The following diagrams illustrate the SNAr polymerization process for both isomers, highlighting the structural differences.
Caption: Experimental Workflow for PEEK Synthesis.
Conclusion
The comparison between this compound and 4,4'-Difluorobenzophenone for PEEK synthesis unequivocally demonstrates the superiority of the para-isomer. The optimal positioning of the fluorine atoms in 4,4'-Difluorobenzophenone allows for efficient resonance stabilization of the SNAr intermediate, leading to high reactivity and the successful formation of high molecular weight, semi-crystalline PEEK with its renowned properties. The meta-isomer, this compound, lacks this critical electronic advantage, rendering it a poor candidate for creating high-performance polyether ether ketones. This guide underscores the fundamental principle in polymer science that subtle changes in monomer structure can lead to dramatic differences in polymerization behavior and the ultimate performance of the material. For researchers in materials science and drug development, where polymer properties are paramount, understanding these structure-reactivity relationships is essential for rational design and innovation.
References
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Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. IJESI. 2019. Available at: [Link]
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE Scholar. 2016. Available at: [Link]
-
Polyether ether ketone. Grokipedia. Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. Springer. 2018. Available at: [Link]
-
How do you make PEEK material? PEEKCHINA. 2024. Available at: [Link]
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE. 2016. Available at: [Link]
-
Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate. 2001. Available at: [Link]
-
"The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck. CORE Scholar - Wright State University. 2017. Available at: [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Taylor & Francis Online. Available at: [Link]
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comparing the reactivity of difluorobenzophenone isomers in nucleophilic substitution
An In-Depth Guide to the Reactivity of Difluorobenzophenone Isomers in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and polymer chemistry, difluorobenzophenone (DFBP) isomers are indispensable building blocks. Their utility hinges on the selective displacement of one or both fluorine atoms via nucleophilic aromatic substitution (SNAr), a reaction fundamental to the synthesis of high-performance polymers like polyetheretherketone (PEEK) and complex pharmaceutical intermediates.[1][2][3] The position of the fluorine atoms on the aromatic rings, however, is not a trivial detail; it profoundly dictates the molecule's reactivity.
This guide provides a comprehensive comparison of the reactivity of common difluorobenzophenone isomers. We will dissect the underlying electronic and steric principles, present a hierarchy of reactivity based on isomeric structure, and provide actionable experimental protocols for laboratory application.
The Theoretical Bedrock: Understanding the SNAr Mechanism
The reactivity of DFBP isomers is governed by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step process uniquely suited to activated aromatic systems.[4][5]
-
Addition of the Nucleophile: The reaction commences with the attack of a nucleophile on a carbon atom bearing a leaving group (in this case, fluorine). This step is typically the rate-determining step because it temporarily disrupts the aromaticity of the ring.[5][6] The product of this step is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5][7]
-
Elimination of the Leaving Group: The aromaticity is restored in the second, faster step, where the leaving group is expelled.
The stability of the Meisenheimer complex is paramount. The powerful electron-withdrawing nature of the central carbonyl group (C=O) in benzophenone is crucial, as it delocalizes the negative charge of the intermediate, lowering the activation energy of the first step and accelerating the reaction.[1][4][5][8]
Caption: The two-step addition-elimination mechanism of SNAr.
The Decisive Role of Substituent Position
The efficacy of the carbonyl group in stabilizing the Meisenheimer complex is entirely dependent on its position relative to the departing fluorine atom. Stabilization is achieved through resonance, which is only possible if the negative charge can be delocalized onto the carbonyl oxygen. This occurs when the fluorine atom is in the ortho or para position, but not the meta position.[1][5][9]
-
Ortho/Para Activation: When the nucleophile attacks at a carbon ortho or para to the carbonyl group, a resonance structure can be drawn where the negative charge resides on the carbon attached to the carbonyl group, allowing for direct delocalization into the C=O bond. This provides significant stabilization.
-
Meta Deactivation: For a meta-fluorine, no such resonance structure exists. The stabilizing effect of the carbonyl group is limited to a weaker inductive effect, resulting in a much less stable intermediate and a significantly slower reaction rate.
A Comparative Analysis of Difluorobenzophenone Isomers
Based on the principles of SNAr, we can establish a clear hierarchy of reactivity among the common DFBP isomers.
Caption: Reactivity hierarchy of difluorobenzophenone isomers in SNAr.
High Reactivity Isomers
-
4,4'-Difluorobenzophenone: This is arguably the most reactive and synthetically important isomer, serving as a key monomer in PEEK synthesis.[2][3][10] Both fluorine atoms are in the para position relative to the activating carbonyl group, providing maximal resonance stabilization for the Meisenheimer complex at either reaction site.
-
2,4'-Difluorobenzophenone: This isomer is also highly reactive. The fluorine at the 4'-position is strongly activated (para), while the fluorine at the 2'-position is also activated (ortho). Nucleophilic attack is highly favorable at both positions, though the 4'-position is generally more susceptible due to reduced steric hindrance compared to the ortho position.[1]
Moderate Reactivity Isomers
-
2,2'-Difluorobenzophenone: While both fluorines are electronically activated due to their ortho relationship with the carbonyl group, this isomer's reactivity can be tempered by steric effects. The proximity of the two phenyl rings may hinder the approach of bulky nucleophiles to the reaction centers, making it less reactive than the 4,4'-isomer in certain cases.[1]
-
3,4'-Difluorobenzophenone: This isomer exhibits regioselective reactivity. The fluorine at the 4'-position is activated (para), making it the primary site for nucleophilic attack. The fluorine at the 3'-position is meta to the carbonyl and is significantly less reactive. Therefore, mono-substitution at the 4'-position can be achieved with high selectivity under controlled conditions.
Low Reactivity Isomers
-
3,5-Difluorobenzophenone: In this isomer, both fluorine atoms are meta to the carbonyl group. As a result, the crucial resonance stabilization of the Meisenheimer intermediate is absent. Nucleophilic substitution is difficult and requires harsh reaction conditions, making this isomer the least reactive of the common DFBPs.[3]
| Isomer | Fluorine Positions | Activating Effect | Predicted Reactivity | Primary Application Notes |
| 4,4'-Difluorobenzophenone | para, para | Strong Resonance | Very High | PEEK synthesis, polymer chemistry[2][10] |
| 2,4'-Difluorobenzophenone | ortho, para | Strong Resonance | High | Versatile building block |
| 2,2'-Difluorobenzophenone | ortho, ortho | Strong Resonance | Moderate to High | Reactivity can be sterically hindered[1] |
| 3,4'-Difluorobenzophenone | meta, para | Mixed (Resonance/Inductive) | Moderate (Regioselective) | Selective mono-functionalization |
| 3,5-Difluorobenzophenone | meta, meta | Weak Inductive | Low | Requires forcing conditions for reaction[3] |
Experimental Protocols and Considerations
Executing an SNAr reaction successfully requires careful selection of reagents and conditions.
Key Experimental Parameters
-
Nucleophiles: A wide range of nucleophiles can be employed, including phenoxides, alkoxides, thiolates, and primary or secondary amines (e.g., morpholine).[4][7][11] The strength of the nucleophile will influence the required reaction conditions.
-
Solvents: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or N,N-Dimethylacetamide (DMAc) are standard choices.[7][12] These solvents excel at solvating the counter-ion of the nucleophile, enhancing its reactivity.
-
Base: A base is often necessary to deprotonate the nucleophile (e.g., a phenol or thiol) or to act as an acid scavenger for the HF generated during the reaction. Anhydrous potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium carbonate (Cs₂CO₃) can be used for less reactive systems.[7]
-
Temperature: While highly activated substrates may react at moderate temperatures, many SNAr reactions require heating (80-160 °C) to achieve a practical reaction rate.[2]
General Protocol: Synthesis of a Diarylether via SNAr
This protocol describes a typical reaction between 4,4'-difluorobenzophenone and a phenol, a foundational step in the synthesis of poly(aryl ether ketone)s.
Caption: General experimental workflow for an SNAr reaction.
Materials:
-
4,4'-Difluorobenzophenone (1.0 equiv)
-
4-Hydroxyphenol (or other phenol, 1.0-1.1 equiv per fluorine to be substituted)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,4'-difluorobenzophenone, the chosen phenol, and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous NMP or DMAc via syringe to the flask to achieve a substrate concentration of approximately 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or dilute HCl (e.g., 1 M) with stirring. This will neutralize the base and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a solvent in which the product is sparingly soluble (e.g., methanol) to remove residual high-boiling point solvent.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/ethanol) or by column chromatography.
Conclusion and Recommendations
The reactivity of difluorobenzophenone isomers in nucleophilic aromatic substitution is a predictable and controllable phenomenon governed by fundamental principles of electronic stabilization. The position of the fluorine atoms relative to the activating carbonyl group is the single most important factor determining reaction rates.
-
For Maximum Reactivity: Researchers should select 4,4'- or 2,4'-difluorobenzophenone , where fluorine atoms are in the activated para and/or ortho positions. These isomers are ideal for polymer synthesis and for reactions with weaker nucleophiles.
-
For Regioselectivity: Isomers like 3,4'-difluorobenzophenone offer an excellent platform for selective mono-functionalization, as the reactivity of the two fluorine atoms is highly differentiated.
-
For Low Reactivity/Stability: 3,5-Difluorobenzophenone should be chosen when the C-F bonds are intended to remain intact under nucleophilic conditions, or when a subsequent, more forceful reaction step is planned.
By understanding these relationships, chemists can make informed decisions in the design of their synthetic routes, optimizing conditions to achieve desired outcomes with greater efficiency and selectivity.
References
- A Comparative Guide to the Reactivity of Difluorobenzophenone Isomers in Nucleophilic Arom
- Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide - Benchchem.
- Process for Preparing 4,4' Difluorobenzophenone - Google P
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2)
- Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress.
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck - CORE Scholar - Wright St
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- 2. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 3. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Validation of 3,3'-Difluorobenzophenone Purity by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 3,3'-Difluorobenzophenone, a key building block in the synthesis of various pharmaceutical compounds and advanced materials, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.
This in-depth technical guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering a framework for selecting the most appropriate method for your specific analytical needs. All methodologies are presented with the scientific integrity and rigor expected in a regulated environment, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[1][2][3]
The Analytical Imperative: Why Purity Matters
Impurities in this compound can arise from various sources, including residual starting materials, byproducts from the synthetic route, and degradation products. A common synthesis for this compound involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in a Friedel-Crafts acylation reaction. This process can lead to the formation of several process-related impurities, such as:
-
Isomeric Byproducts: 2,3'-Difluorobenzophenone and 4,3'-Difluorobenzophenone due to acylation at different positions.
-
Unreacted Starting Materials: Residual 3-fluorobenzoyl chloride and fluorobenzene.
-
Related Impurities: Benzophenone or monosubstituted benzophenones.
The structural similarity of these potential impurities to the main analyte necessitates highly selective and sensitive analytical methods for their effective separation and quantification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[4][5][6]
The "Why" Behind HPLC for this compound Analysis
The choice of HPLC for analyzing this compound is grounded in its ability to separate compounds based on their polarity. Aromatic ketones like this compound are well-suited for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later.
Experimental Protocol: HPLC Method for Purity Validation
This protocol outlines a robust RP-HPLC method for the purity determination of this compound.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Spiked Sample: To confirm the separation of potential impurities, a spiked sample should be prepared by adding known amounts of potential impurities to the sample solution.
Data Analysis and System Suitability
The analysis is performed according to the ICH Q2(R1) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3] System suitability tests, including retention time, resolution, and peak asymmetry, must be performed before sample analysis to ensure the chromatographic system is performing adequately.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.
The "Why" Behind GC-MS for this compound Analysis
This compound is a semi-volatile compound, making it amenable to GC analysis. The high temperatures used in the GC inlet and column vaporize the sample, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides a unique fragmentation pattern for each eluting compound, acting as a "molecular fingerprint" for unambiguous identification.[6] This high degree of specificity is a key advantage of GC-MS, especially for identifying unknown impurities.
Experimental Protocol: GC-MS Method for Impurity Identification and Quantification
This protocol details a GC-MS method for the comprehensive analysis of this compound and its volatile impurities.
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | HP-5MS (5%-phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Sample Preparation
-
Standard and Sample Solutions: Prepare stock solutions of the reference standard and the test sample in a suitable volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Derivatization: For some related impurities with active hydrogens, derivatization may be necessary to improve volatility and peak shape. However, for this compound and its likely non-polar impurities, this is typically not required.
Data Analysis
Identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or by library matching. Quantification is performed by constructing a calibration curve using the peak areas of the target compounds.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Purity
The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a comparative summary based on key performance attributes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a liquid mobile phase. | Separation based on volatility and interaction with a gaseous mobile phase. |
| Analyte Suitability | Excellent for non-volatile and thermally unstable compounds.[5] | Ideal for volatile and semi-volatile compounds.[4] |
| Specificity | Good, based on retention time and UV-Vis spectra (DAD). | Excellent, based on retention time and unique mass spectral fragmentation patterns.[6] |
| Sensitivity | Good, typically in the parts-per-million (ppm) range. | Excellent, often reaching parts-per-billion (ppb) levels.[7] |
| Impurity Identification | Can be challenging for unknown impurities without reference standards. | Powerful for identifying unknown impurities through mass spectral library searching. |
| Sample Preparation | Generally straightforward, involving dissolution and filtration. | May require derivatization for polar or non-volatile impurities. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS validation.
Caption: Workflow for the HPLC purity validation of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
HPLC with UV-DAD is the recommended method for routine quality control and purity assays due to its robustness, ease of use, and lower operational cost. It provides reliable quantification of the main component and known impurities.
-
GC-MS excels in the identification of unknown volatile and semi-volatile impurities. Its high specificity and sensitivity make it an invaluable tool for in-depth impurity profiling, especially during process development and troubleshooting.[7]
For a comprehensive validation strategy, a combination of both techniques is often employed. HPLC is used for the routine determination of purity, while GC-MS is utilized to identify and characterize any unknown peaks observed in the HPLC chromatogram. This orthogonal approach provides a high degree of confidence in the quality of this compound, ensuring its suitability for high-stakes applications in research and pharmaceutical development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In HPLC for Pharmaceutical Scientists (pp. 625-659). John Wiley & Sons. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
Sources
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- 2. jordilabs.com [jordilabs.com]
- 3. researchgate.net [researchgate.net]
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- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. smithers.com [smithers.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
comparative study of the thermal stability of polymers derived from different difluorobenzophenones
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance materials, thermally stable polymers are paramount, particularly in applications demanding resilience to extreme temperatures, such as in aerospace, electronics, and advanced medical devices. Poly(aryl ether ketone)s (PAEKs) and polyimides are at the forefront of this class of materials, and their properties are intrinsically linked to the molecular architecture of their monomeric building blocks. Among these, difluorobenzophenones are key electrophilic monomers, with the isomeric position of the fluorine atoms playing a critical role in dictating the final polymer's thermal characteristics.
This guide provides an in-depth comparative analysis of the thermal stability of polymers synthesized from various difluorobenzophenone isomers. We will explore the causal relationships between monomer structure and polymer performance, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The Influence of Isomerism on Polymer Backbone and Thermal Properties
The substitution pattern on the benzophenone core directly influences the geometry and rotational freedom of the resulting polymer chain. This, in turn, affects key properties such as crystallinity, solubility, and, most importantly, thermal stability. The most commonly utilized isomer is 4,4'-difluorobenzophenone, which leads to the highly crystalline and thermally robust PEEK. However, the introduction of other isomers can be strategically employed to tune these properties.
Diagram: Common Difluorobenzophenone Isomers
Caption: Chemical structures of key difluorobenzophenone isomers.
Comparative Thermal Analysis
The thermal stability of polymers is primarily assessed using two key techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is a critical indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A higher Tg generally indicates a more rigid polymer backbone and, consequently, better thermal stability.[1][2]
Polymers from 4,4'-Difluorobenzophenone: The Benchmark
Polymers derived from 4,4'-difluorobenzophenone, such as PEEK, are semi-crystalline and renowned for their exceptional thermal and mechanical properties.[3][4] The symmetric para-substitution allows for a highly ordered and linear polymer chain, facilitating strong intermolecular interactions and a high degree of crystallinity. This results in high melting points and excellent thermal stability, with decomposition temperatures often exceeding 500°C.[5]
Polymers from 3,5-Difluorobenzophenone: Enhancing Solubility
When 3,5-difluorobenzophenone is used as a comonomer with 4,4'-difluorobenzophenone, the resulting PEEK analogues exhibit altered properties. The meta-linkage introduced by the 3,5-isomer disrupts the linearity of the polymer chain, leading to a decrease in crystallinity.[6] At higher proportions of the 3,5-isomer, the polymers can become completely amorphous.[7]
This reduction in crystallinity enhances the solubility of the polymer in common organic solvents. While this improved processability is advantageous, it comes at the cost of a slight reduction in thermal stability. TGA studies have shown that PEEK analogues containing 3,5-difluorobenzophenone still exhibit excellent thermal stability, with 5% weight loss temperatures (Td-5%) ranging from 330°C to 500°C, depending on the copolymer composition.[7] The glass transition temperatures (Tg) for these copolymers are generally observed to be between 86°C and 129°C.[7]
Polymers from 2,4-Difluorobenzophenone: Amorphous and Soluble
The use of 2,4-difluorobenzophenone in the synthesis of PEEK analogues results in completely amorphous polymers.[7] The asymmetric substitution pattern significantly hinders chain packing and crystallization. These amorphous polymers are readily soluble in many common organic solvents.[7] Similar to the 3,5-isomer based polymers, this enhanced solubility is accompanied by a decrease in the upper-use temperature compared to the highly crystalline 4,4'-PEEK.
The Impact of 2,4'-Difluorobenzophenone as an Impurity
In the industrial synthesis of 4,4'-difluorobenzophenone, the 2,4'-isomer can be present as an impurity. Studies have shown that a high content of the 2,4'-isomer can negatively impact the polycondensation reaction, leading to a decrease in the molecular weight of the resulting poly(arylene ether ketone)s.[8][9] However, it has been noted that the presence of this isomer does not have a substantial effect on the glass transition temperature of the polymer.[8] The purity of the 4,4'-difluorobenzophenone monomer is therefore critical for producing high-molecular-weight polymers with optimal properties.[4]
Quantitative Data Summary
| Difluorobenzophenone Isomer | Polymer Type | Crystallinity | 5% Weight Loss Temp. (Td-5%) (°C) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| 4,4'- | Homopolymer (PEEK) | Semi-crystalline | > 500[5] | ~144[5] | High thermal stability, excellent mechanical properties, low solubility.[3][4] |
| 3,5'- | Copolymer with 4,4'- | Amorphous to semi-crystalline | 330 - 500[7] | 86 - 129[7] | Improved solubility, good thermal stability.[6][7] |
| 2,4'- | Homopolymer | Amorphous | Data not readily available | Data not readily available | Leads to completely amorphous polymers with high solubility.[7] |
| 2,4'- (as impurity) | In 4,4'- PEEK | Semi-crystalline | Not significantly affected | No substantial effect[8] | Decreases molecular weight of the polymer.[8][9] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
A standardized TGA protocol is crucial for obtaining comparable thermal stability data.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[10]
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The Td-5% is determined as the temperature at which the sample has lost 5% of its initial weight.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition and melting behaviors of the polymers.
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25°C) to a temperature above its expected melting point or glass transition at a controlled rate (e.g., 10°C/min).[2]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is typically determined from the midpoint of the step change in the heat flow curve during the second heating scan.[1]
-
-
Data Analysis: The heat flow is plotted against temperature, and the Tg, Tm, and Tc are determined from the resulting thermogram.
Diagram: Polymer Synthesis and Thermal Analysis Workflow
Caption: General workflow from monomer to thermal property analysis.
Conclusion
The isomeric structure of difluorobenzophenone monomers is a powerful tool for tuning the properties of high-performance polymers like PAEKs. While the linear, symmetric 4,4'-isomer is the foundation for highly crystalline and thermally robust materials, the use of meta- and asymmetrically-substituted isomers like 3,5- and 2,4-difluorobenzophenone offers a pathway to amorphous polymers with enhanced solubility and processability. This comes with a predictable trade-off in the maximum operating temperature and a slight reduction in thermal stability. For researchers and developers, a thorough understanding of these structure-property relationships is essential for the rational design of new polymers tailored to specific performance requirements. The purity of the difluorobenzophenone monomer is also a critical factor, as isomeric impurities can have a detrimental effect on the polymer's molecular weight and, consequently, its mechanical properties.
References
- OhioLINK. Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
- SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. (2018-03-06).
- ResearchGate. Soluble, semi-crystalline PEEK analogs based on 3,5-difluorobenzophenone: Synthesis and characterization. (2025-08-06).
- Relationship between molecular structure and thermal properties of poly(aryl ether ketone)s. (1997-02-01).
- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. (2025-02-28).
- ResearchGate. Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). (2025-09-04).
- ResearchGate. Thermal analysis of poly(aryl ether ketone) fibers. (2025-09-13).
- MDPI. Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity.
- Google Patents. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- Thermal Support. Measurement of Tg by DSC.
- Investigation of Polymers with Differential Scanning Calorimetry.
Sources
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- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
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- 9. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Ketone Photoinitiators: Evaluating 3,3'-Difluorobenzophenone Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between chemical structure and functional performance. In the realm of photopolymerization—a cornerstone technology for applications from dental composites to 3D printing and advanced drug delivery systems—the choice of photoinitiator is paramount. This guide provides an in-depth comparison of ketone-based, Type II photoinitiators, with a special focus on 3,3'-Difluorobenzophenone, a molecule whose performance characteristics are not widely documented, against the industry-standard benchmarks: Benzophenone (BP) and 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone, MK).
We will delve into the core mechanisms, present available experimental data for our benchmarks, and provide a scientifically grounded theoretical framework to predict the performance of this compound. This guide is structured not only to inform but also to empower researchers by providing robust experimental protocols to conduct their own validated comparisons.
The Mechanism of Action: The Foundation of Type II Photoinitiation
Ketone-based photoinitiators like Benzophenone and its derivatives operate via a bimolecular mechanism known as the Norrish Type II reaction.[1] Unlike Type I initiators that cleave unimolecularly, Type II initiators require a co-initiator, or synergist, to generate radicals.[1][2][3] The process is a cascade of photophysical and chemical events:
-
Photoexcitation: The ketone (PI) absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): For benzophenones, this is an exceptionally efficient process where the molecule transitions from the short-lived S₁ state to a more stable, long-lived triplet state (T₁). The quantum yield for this step is nearly unity for the parent benzophenone.
-
Hydrogen Abstraction: The key chemical step occurs when the excited triplet-state photoinitiator (³PI*) abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine.[1][4]
-
Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[5]
This bimolecular dependency makes the system's efficiency reliant on the properties of both the photoinitiator and the co-initiator, as well as their concentration and proximity.
Performance Comparison of Benzophenone Derivatives
The efficacy of a photoinitiator is governed by its photophysical properties and its chemical reactivity. Structural modifications to the benzophenone scaffold can significantly alter these characteristics.[6][7]
The Benchmarks: Benzophenone (BP) and Michler's Ketone (MK)
Benzophenone is the quintessential Type II photoinitiator—cost-effective, reliable, but with some drawbacks, such as a tendency for yellowing and relatively slow cure speeds compared to Type I systems.[4] Michler's ketone, a 4,4'-bis(dialkylamino) substituted benzophenone, represents a significant modification.[4][8] The electron-donating amino groups cause a notable red-shift in its absorption spectrum, allowing it to utilize longer wavelength UV light (e.g., 365 nm) more effectively than BP.[4] When used in conjunction with BP, MK can exhibit a synergistic effect, leading to polymerization rates significantly higher than either component used with a standard tertiary amine.[4]
| Property | Benzophenone (BP) | Michler's Ketone (MK) | This compound |
| Molar Mass (g·mol⁻¹) | 182.22 | 268.36[8] | 218.20[9] |
| Melting Point (°C) | 48-51 | 172-175[8] | 59-61[9] |
| Typical λₘₐₓ (nm) | ~250, ~340[4] | ~366[4][8] | Theoretically similar to BP |
| Key Feature | Industry standard, low cost | Strong absorption at 365 nm, synergistic with BP[4] | Theoretically higher triplet energy |
| Primary Drawback | Yellowing, slower cure rate[4] | Potential for migration, yellowing | Performance data not widely available |
Theoretical Assessment of this compound
The fluorine atoms at the meta-positions are strongly electron-withdrawing. This substitution is expected to have two primary, competing effects on its photochemical behavior:
-
Effect on Triplet State Energy: Electron-withdrawing groups tend to increase the energy of the n,π* triplet state. A higher triplet energy can be advantageous for hydrogen abstraction, as it can make the process more thermodynamically favorable. This could potentially lead to a higher initiation efficiency compared to the parent benzophenone.
-
Effect on Reactivity: The electron-withdrawing nature of fluorine decreases the electron density on the carbonyl oxygen in the ground state. In the excited n,π* triplet state, where the oxygen has radical-like character, this effect could influence the hydrogen abstraction rate constant. A theoretical study on the grafting of substituted benzophenones to polyethylene suggested that electron-donating groups increase the Gibbs free energy barrier for the reaction, implying that electron-withdrawing groups might lower it, thus enhancing reactivity.
Predicted Performance Profile:
-
Absorption: The 3,3'-fluoro substitution is not expected to cause a significant red-shift in the UV-Vis absorption spectrum compared to benzophenone. Its absorption profile should remain in the UVA/UVB range.
-
Initiation Efficiency: The potentially higher triplet energy and favorable electronics for hydrogen abstraction suggest that this compound could be a more efficient photoinitiator than unsubstituted benzophenone. However, without experimental data, this remains a well-founded hypothesis that requires validation.
-
Migration and Yellowing: As a small molecule, it will likely have migration characteristics similar to benzophenone. Its impact on yellowing is unknown but is a critical parameter to assess experimentally.
Experimental Protocols for a Validated Comparison
To objectively assess the performance of this compound, a standardized set of experiments must be performed. The following protocols describe the industry-standard methods for quantifying photoinitiator efficiency.
Workflow for Photoinitiator Performance Evaluation
Protocol 1: Photopolymerization Kinetics via Photo-DSC
This method measures the heat evolved during the exothermic polymerization reaction as a function of time, providing data on the rate of polymerization and total monomer conversion.[10][11][12]
-
Objective: To measure the heat of polymerization upon UV irradiation to determine reaction kinetics.
-
Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV light source (e.g., high-pressure mercury lamp with appropriate filters).[5]
-
Formulation Preparation:
-
Prepare a stock solution of a standard monomer and co-initiator. A common system is Trimethylolpropane trimethacrylate (TMPTMA) with 1% w/w of a tertiary amine co-initiator like Ethyl-4-(dimethylamino)benzoate (EDB).
-
Create separate formulations by dissolving each photoinitiator (Benzophenone, Michler's Ketone, this compound) into the stock solution at an equimolar concentration (e.g., 0.5 mol%). Ensure complete dissolution.
-
-
Methodology:
-
Accurately weigh 2-5 mg of the liquid formulation into an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Place the sample in the DSC cell and allow it to equilibrate to a constant isothermal temperature (e.g., 30 °C).
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 2 minutes to minimize oxygen inhibition.[10]
-
Initiate polymerization by exposing the sample to UV light of a constant intensity (e.g., 50 mW/cm²).
-
Record the heat flow (W/g) as a function of time until the reaction exotherm returns to the baseline.
-
-
Data Analysis:
-
Integrate the area under the exotherm curve to determine the total heat of reaction (ΔH_exp).
-
Calculate the degree of conversion (α) at any time 't' using the formula: α(t) = ΔH_t / ΔH_theory, where ΔH_t is the cumulative heat at time 't' and ΔH_theory is the theoretical heat of polymerization for the specific monomer.
-
The rate of polymerization (Rp) is proportional to the heat flow (dα/dt).
-
Compare the maximum polymerization rate (Rp_max) and the final monomer conversion for each photoinitiator.
-
Discussion and Field Insights
While Benzophenone remains a workhorse due to its low cost, the demand for higher performance and specialized properties drives the investigation of derivatives. Michler's Ketone demonstrates how tuning the absorption characteristics can enhance efficiency with specific light sources like 365 nm LEDs.[4]
The theoretical analysis of This compound presents a compelling case for its investigation. Its potential for higher initiation efficiency could translate to faster cure speeds or the ability to use lower initiator concentrations, which is critical in applications where migration and extractables are a concern, such as in biomedical devices or food packaging.[13] The electron-withdrawing fluorine atoms could also potentially reduce yellowing, a common issue with amine co-initiated systems.[4]
However, without empirical data, these remain targeted hypotheses. The provided experimental framework is a direct pathway to generating the necessary data. Researchers in drug development should pay particular attention to migration studies (e.g., using HPLC on cured polymer extracts) as a crucial secondary step, given the potential for unreacted initiator to leach from a polymer matrix.
Conclusion
This guide establishes a comparative framework for evaluating ketone-based photoinitiators.
-
Benzophenone (BP) serves as the essential, cost-effective baseline.
-
Michler's Ketone (MK) offers enhanced performance at longer wavelengths and a synergistic partnership with BP.
-
This compound emerges as a candidate of high interest, with theoretical properties suggesting it may offer superior initiation efficiency.
The lack of published performance data for this compound represents a clear knowledge gap and an opportunity for novel research. By employing the standardized Photo-DSC and RT-FTIR protocols detailed herein, researchers can generate the robust, comparative data needed to validate its potential and determine its suitability for advanced photopolymerization applications.
References
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Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
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Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022, July 12). Sunir. Retrieved from [Link]
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Pops-Adhesives. (2023, August 13). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic... [Video]. YouTube. Retrieved from [Link]
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TinToll Performance Materials Co., Ltd. (n.d.). Types of Photoinitiators. Retrieved from [Link]
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Dadashi-Silab, S., et al. (2017). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]
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Ligon, S. C., et al. (2017). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI. Retrieved from [Link]
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Wolszczak, P., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Retrieved from [Link]
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Efimov, A. L., & Efremova, E. P. (2002). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. ACS Publications. Retrieved from [Link]
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Andrzejewska, E. (2001). Photopolymerization Kinetics of Multifunctional Monomers. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of Michler's ketone (MK) and bis-benzophenone (BB). Retrieved from [Link]
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Decker, C., & Moussa, K. (1989). Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy. ResearchGate. Retrieved from [Link]
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Wamser, C. C., et al. (1971). Photoreaction of Michler's ketone with benzophenone. Triplet exciplex. ACS Publications. Retrieved from [Link]
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Castle, L., et al. (1997). Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators. UEA Digital Repository. Retrieved from [Link]
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Aydemir, M., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH. Retrieved from [Link]
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Liu, H., et al. (2021). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PubMed Central. Retrieved from [Link]
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Zhang, J., et al. (2015). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Retrieved from [Link]
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Chen, S., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Retrieved from [Link]
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Mokbel, H., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Retrieved from [Link]
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A Researcher's Guide to Validating Theoretical Models for the Reactivity of 3,3'-Difluorobenzophenone
For researchers, scientists, and drug development professionals, the accurate prediction of molecular reactivity is a cornerstone of efficient and effective research. 3,3'-Difluorobenzophenone is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity profile is crucial for its application. While theoretical models, particularly those based on Density Functional Theory (DFT), offer powerful predictive capabilities, their reliability hinges on rigorous experimental validation. This guide provides a comprehensive framework for validating theoretical models of this compound reactivity, outlining both the computational approaches and the necessary experimental protocols to generate robust validation data. We will explore two key areas of its reactivity: nucleophilic aromatic substitution and photochemical behavior.
The Synergy of Theory and Experiment
Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and reactivity trends.[1] However, these models are approximations of complex quantum mechanical systems. Experimental validation is not merely a confirmatory step but an essential component of the scientific method that grounds theoretical predictions in empirical reality. This guide is structured to bridge the gap between computational prediction and experimental verification for this compound.
Part 1: Theoretical Modeling of this compound Reactivity
A variety of theoretical models can be employed to predict the reactivity of this compound. Density Functional Theory (DFT) is a popular and versatile method for these predictions.
Ground-State Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The fluorine substituents on the aromatic rings of this compound activate the molecule towards nucleophilic aromatic substitution (SNAr), a crucial reaction for introducing new functional groups.[2] Theoretical models can predict the feasibility and regioselectivity of such reactions.
Computational Approach:
-
DFT Functionals and Basis Sets: A common starting point is the B3LYP functional with a 6-31G* basis set, offering a good balance of accuracy and computational cost for geometry optimization and frequency calculations.[3] For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.
-
Solvation Models: To simulate reaction conditions, an implicit solvation model such as the Polarizable Continuum Model (PCM) is essential.[4]
-
Reactivity Descriptors: Calculation of global reactivity descriptors like HOMO-LUMO gap, chemical potential, hardness, and electrophilicity can provide a qualitative understanding of reactivity.[5]
-
Transition State Analysis: For a quantitative prediction, locating the transition state for the SNAr reaction with a chosen nucleophile (e.g., methoxide) and calculating the activation energy barrier (ΔG‡) is crucial.[6][7]
Excited-State Reactivity: Photochemistry
Benzophenones are well-known for their rich photochemistry, primarily proceeding through their triplet excited state.[8][9] Computational models can elucidate the properties of this excited state and predict photochemical reactivity.
Computational Approach:
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is the workhorse for studying excited states.[10]
-
Intersystem Crossing (ISC): The high photoreactivity of benzophenones stems from efficient intersystem crossing from the initially formed singlet excited state (S1) to the triplet state (T1). Calculating the spin-orbit coupling between these states can predict the ISC rate.
-
Triplet State Properties: The geometry and electronic properties of the T1 state can be calculated to understand its reactivity, such as its ability to abstract hydrogen atoms. The energy of the triplet state is also a key parameter.[8]
Part 2: Experimental Validation Protocols
The following section outlines detailed experimental protocols designed to generate quantitative data for direct comparison with the theoretical predictions.
Validation of SNAr Reactivity Predictions
To validate the predicted SNAr reactivity, we will determine the experimental reaction rate constant for the reaction of this compound with a model nucleophile, sodium methoxide.
2.1.1 Experimental Protocol: Kinetic Analysis of SNAr Reaction
Objective: To determine the second-order rate constant for the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide solution (standardized)
-
Anhydrous methanol (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Quenching solution (e.g., dilute HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound and the internal standard in anhydrous methanol.
-
Initiation: Add a known concentration of sodium methoxide solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k'). The second-order rate constant (k2) can then be calculated by dividing k' by the concentration of sodium methoxide (if the nucleophile is in large excess).
Data Presentation:
| Time (min) | Peak Area (3,3'-DFBP) | Peak Area (Internal Std) | [3,3'-DFBP] (M) | ln[3,3'-DFBP] |
| 0 | Data | Data | Data | Data |
| 5 | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data |
| 15 | Data | Data | Data | Data |
| 30 | Data | Data | Data | Data |
Expected Outcome: The experimentally determined second-order rate constant can be used to calculate the experimental Gibbs free energy of activation (ΔG‡_exp) using the Eyring equation, which can then be directly compared to the DFT-calculated value.
Validation of Photochemical Reactivity Predictions
To validate the predicted photochemical properties, we will determine the quantum yield of a characteristic photochemical reaction of this compound, such as photoreduction in the presence of a hydrogen donor.
2.2.1 Experimental Protocol: Photochemical Quantum Yield Determination
Objective: To determine the quantum yield for the photoreduction of this compound in the presence of isopropanol.
Materials:
-
This compound
-
Isopropanol (hydrogen donor and solvent)
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter, λ ≈ 350 nm)
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry: Determine the photon flux of the light source using the potassium ferrioxalate actinometer.
-
Sample Preparation: Prepare a solution of this compound in isopropanol with a known concentration, ensuring the absorbance at the irradiation wavelength is appropriate (typically between 0.1 and 1).
-
Irradiation: Irradiate the sample solution and the actinometer solution in parallel for a set period.
-
Analysis: Measure the change in concentration of this compound using UV-Vis spectrophotometry by monitoring the decrease in its characteristic absorption peak.
-
Data Analysis: The quantum yield (Φ) is calculated as the number of moles of this compound reacted divided by the number of moles of photons absorbed.
Data Presentation:
| Parameter | Value |
| Initial [3,3'-DFBP] (M) | Data |
| Final [3,3'-DFBP] (M) | Data |
| Moles of 3,3'-DFBP reacted | Data |
| Photon flux (moles of photons/s) | Data |
| Irradiation time (s) | Data |
| Moles of photons absorbed | Data |
| Quantum Yield (Φ) | Calculated Value |
Expected Outcome: The experimental quantum yield provides a quantitative measure of the efficiency of the photochemical reaction, which can be correlated with the computationally predicted properties of the triplet state, such as its energy and the efficiency of intersystem crossing.
Part 3: Visualizing the Validation Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the validation process.
Caption: Workflow for validating theoretical models of this compound reactivity.
Conclusion
This guide provides a robust framework for the validation of theoretical models of this compound reactivity. By systematically comparing computationally predicted parameters with experimentally determined kinetic and quantum yield data, researchers can gain a deeper and more reliable understanding of this important molecule's chemical behavior. This synergistic approach not only enhances the predictive power of theoretical models but also accelerates the rational design of new molecules and materials in drug discovery and beyond.
References
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- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
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Comparative Crystallography: The Impact of Fluorination on Benzophenone's Solid-State Architecture
<
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern drug design and materials science, offering a powerful tool to modulate molecular properties. This guide provides a comprehensive comparative analysis of the crystal structures of benzophenone and its fluorinated derivatives. By examining the subtle yet profound influence of fluorine on molecular conformation and intermolecular interactions, we aim to provide researchers with actionable insights into harnessing this unique element for rational crystal engineering. This analysis is supported by a review of established experimental protocols and computational methods, offering a validated framework for predicting and understanding the solid-state behavior of fluorinated organic compounds.
Introduction
Benzophenone, a simple diarylketone, serves as a foundational scaffold in numerous applications, from photochemistry to pharmacology.[1][2][3] Its deceptively simple structure belies a complex interplay of non-covalent interactions that dictate its crystal packing. The introduction of fluorine, the most electronegative element, into the benzophenone framework dramatically alters its electronic landscape, leading to significant changes in its solid-state properties.[4][5][6] Fluorination can influence everything from crystal packing and polymorphism to photophysical behavior and bioavailability.[7][8] Understanding the crystallographic consequences of fluorination is therefore paramount for the rational design of new materials and active pharmaceutical ingredients (APIs).
This guide will dissect the crystal structures of benzophenone and a series of its fluorinated analogues: 4-fluorobenzophenone, 4,4'-difluorobenzophenone, and decafluorobenzophenone. We will explore how the position and number of fluorine substituents systematically alter molecular conformation and govern the hierarchy of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.
Methodology: From Crystal Growth to In Silico Analysis
The determination and analysis of a crystal structure is a multi-step process that combines meticulous experimental work with powerful computational tools. The protocols outlined below represent a standard, validated workflow for the crystallographic analysis of small organic molecules.
Experimental Protocol 1: Crystal Growth (Slow Evaporation)
High-quality single crystals are the prerequisite for any successful diffraction experiment.[9] The slow evaporation method is a straightforward and widely used technique for obtaining crystals suitable for X-ray analysis.
Materials:
-
Benzophenone or fluorinated derivative
-
High-purity solvent (e.g., hexane, ethanol, acetone)
-
Small glass vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Dissolution: Dissolve a small amount of the compound in a suitable solvent in a clean vial. The goal is to create a saturated or near-saturated solution at room temperature.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a syringe filter into a clean vial.
-
Evaporation Control: Cover the vial with parafilm and pierce a few small holes in it. This allows for slow evaporation of the solvent. The rate of evaporation is critical; slower evaporation generally leads to larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and allow them to air dry.
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11][12]
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
-
X-ray source (e.g., Mo or Cu Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in the X-ray beam and rotated.[10] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by the detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a model of the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[9]
Computational Protocol 3: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[13][14][15]
Software:
-
CrystalExplorer[16]
Procedure:
-
Input: The crystallographic information file (CIF) obtained from SC-XRD is imported into the CrystalExplorer software.
-
Surface Generation: A Hirshfeld surface is generated for the molecule of interest. This surface is defined by the points where the contribution of the molecule's electron density to the total electron density of the crystal is equal to the contribution from all other molecules.[15][17]
-
Property Mapping: Various properties, such as normalized contact distance (dnorm), shape index, and electrostatic potential, can be mapped onto the Hirshfeld surface to highlight different types of intermolecular contacts.[17]
-
Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative measure of the different types of interactions present.[17]
Visualizing the Workflow
Caption: General workflow for crystal structure analysis.
Results and Discussion
The introduction of fluorine atoms into the benzophenone scaffold induces significant and predictable changes in both molecular conformation and crystal packing. A summary of the key crystallographic data is presented in the table below.
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (°) | Key Intermolecular Interactions |
| Benzophenone | C₁₃H₁₀O | Orthorhombic | P2₁2₁2₁[18][19] | 56[19] | C-H···O, π-π stacking |
| 4-Fluorobenzophenone | C₁₃H₉FO | Monoclinic | P2₁/c | 54.3 | C-H···O, C-H···F, C-F···π |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Monoclinic | C2/c[20] | 52.6 | C-H···O, C-H···F, F···F |
| Decafluorobenzophenone | C₁₃F₁₀O | Monoclinic | P2₁/c | 59.8 | F···F, C-F···π, π-π stacking |
Impact on Molecular Conformation
The conformation of benzophenone is characterized by the dihedral angle between its two phenyl rings. In the parent molecule, this angle is approximately 56°.[19] This twisted conformation is a compromise between the stabilizing effects of π-conjugation (which would favor planarity) and the destabilizing steric hindrance between the ortho-hydrogens.
Upon fluorination at the para-positions, a slight decrease in the dihedral angle is observed for 4-fluorobenzophenone (54.3°) and 4,4'-difluorobenzophenone (52.6°). This suggests that the electron-withdrawing nature of the fluorine atoms may slightly reduce the steric repulsion between the rings. Conversely, in the perfluorinated decafluorobenzophenone, the dihedral angle increases to 59.8°, likely due to the increased steric bulk and electrostatic repulsion of the numerous fluorine atoms.
Analysis of Intermolecular Interactions
The crystal packing of benzophenone is dominated by C-H···O hydrogen bonds and π-π stacking interactions. The introduction of fluorine introduces a new repertoire of non-covalent interactions that compete with and modify this packing arrangement.
-
C-H···O Interactions: These interactions remain a prominent feature in the fluorinated derivatives, with the carbonyl oxygen acting as a hydrogen bond acceptor.
-
C-H···F and F···F Interactions: The presence of fluorine introduces weak C-H···F hydrogen bonds and F···F contacts.[21] While individually weak, the cumulative effect of these interactions can significantly influence the overall crystal packing.
-
C-F···π Interactions: The electron-deficient fluorine atoms can interact favorably with the electron-rich π-systems of adjacent phenyl rings.[22][23] This type of interaction becomes more prevalent as the degree of fluorination increases.
-
π-π Stacking: Fluorination has a disruptive effect on the π-π stacking observed in benzophenone.[24] The introduction of electronegative fluorine atoms alters the quadrupole moment of the aromatic rings, leading to a shift from traditional face-to-face stacking to more offset or edge-to-face arrangements. In decafluorobenzophenone, however, strong quadrupole-quadrupole interactions between the perfluorinated rings can lead to a resurgence of cofacial π-stacking.
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A Comparative Performance Analysis: PEEK from 3,3'-Difluorobenzophenone versus Commercial PEEK
Introduction: The Architectural Nuances of a High-Performance Polymer
Polyetheretherketone (PEEK), a member of the polyaryletherketone (PAEK) family of semi-crystalline thermoplastics, is a cornerstone material in applications demanding exceptional thermal stability, robust mechanical properties, and broad chemical resistance.[1][2] Its utility spans critical components in the aerospace, medical, and chemical processing industries. The remarkable performance of PEEK is a direct consequence of its molecular architecture, which is traditionally synthesized via the nucleophilic aromatic substitution reaction of 4,4'-difluorobenzophenone and hydroquinone.[1][3] This para-substituted monomer imparts a linear and rigid polymer backbone, facilitating the formation of a highly crystalline structure that underpins its desirable properties.[4]
However, the vast landscape of polymer chemistry offers intriguing possibilities for tuning material properties through isomeric variations of the monomer building blocks. This guide delves into a comparative evaluation of the performance of a PEEK variant synthesized from 3,3'-Difluorobenzophenone (3,3'-DFBPK) against the well-established commercial PEEK derived from 4,4'-Difluorobenzophenone (4,4'-DFBPK). By altering the substitution pattern on the benzophenone monomer from the para to the meta position, we can anticipate significant changes in the polymer's chain conformation, crystallinity, and, consequently, its macroscopic properties. This analysis will provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-property relationships in these two PEEK variants, supported by experimental data and standardized characterization protocols.
Synthesis Pathways: A Tale of Two Isomers
The synthesis of both PEEK variants proceeds through a nucleophilic aromatic substitution (SNAr) step-growth polymerization. The fundamental difference lies in the isomeric position of the fluorine atoms on the benzophenone monomer, which act as leaving groups during the polymerization process.
Commercial PEEK (from 4,4'-Difluorobenzophenone):
The industrial synthesis of PEEK involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[3] The hydroquinone is deprotonated in-situ using a weak base, typically anhydrous potassium carbonate, in a high-boiling polar aprotic solvent such as diphenyl sulfone.[3] The polymerization is conducted at elevated temperatures, often exceeding 300°C, to ensure sufficient monomer solubility and reaction kinetics to achieve high molecular weight polymer.[5] The para-linkages in the 4,4'-DFBPK monomer result in a relatively linear and regular polymer chain, which readily packs into a crystalline lattice, imparting the characteristic high melting point and solvent resistance to PEEK.[4]
Caption: Synthesis of PEEK from this compound.
Comparative Performance Evaluation
The isomeric difference between the two PEEK variants translates into distinct performance characteristics. The following sections provide a comparative analysis of their thermal, mechanical, and chemical properties.
Data Presentation: A Side-by-Side Comparison
The table below summarizes the key performance indicators for both PEEK variants. It is important to note that while extensive data is available for commercial PEEK, the data for PEEK from 3,3'-DFBPK is less reported in the literature. The values presented for the 3,3'-isomer are based on expected trends from related meta-substituted polyaryletherketones and should be considered as indicative. [6][7]
| Property | Commercial PEEK (from 4,4'-DFBPK) | PEEK (from 3,3'-DFBPK) | Test Method |
|---|---|---|---|
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 143 - 151 °C [1][8] | Expected to be similar or slightly lower | DSC |
| Melting Temperature (Tm) | ~343 °C [1][8] | Significantly lower or absent (amorphous) | DSC |
| Heat Deflection Temperature (HDT) | ~160 °C (unfilled) [4] | Expected to be lower | ASTM D648 |
| Continuous Service Temperature | ~250 °C [4] | Expected to be lower | - |
| Mechanical Properties | |||
| Tensile Strength | 95 - 115 MPa [4][9] | Expected to be lower | ASTM D638 |
| Tensile Modulus | 3.3 - 4.3 GPa [4][9] | Expected to be lower | ASTM D638 |
| Elongation at Break | 10 - 50% [9] | Potentially higher (if amorphous) | ASTM D638 |
| Other Properties | |||
| Crystallinity | Semi-crystalline (~30-40%) [10] | Amorphous or low crystallinity | DSC/XRD |
| Solubility | Limited to strong acids (e.g., H₂SO₄) | Soluble in a wider range of organic solvents | - |
Analysis of Performance Differences
-
Thermal Properties: The high crystallinity of commercial PEEK results in a high melting temperature of approximately 343°C, allowing it to maintain its mechanical integrity at elevated temperatures. [1][8]In contrast, the amorphous or low-crystallinity nature of PEEK from 3,3'-DFBPK would lead to a significantly lower or absent melting point. While the glass transition temperature (Tg) might be in a similar range, the absence of a crystalline structure means the material will soften more readily above its Tg, resulting in a lower heat deflection temperature and continuous service temperature. [11]
-
Mechanical Properties: The crystalline regions in commercial PEEK act as physical crosslinks, contributing to its high tensile strength and modulus. [4]The amorphous nature of the 3,3'-isomer would likely result in lower tensile strength and stiffness. However, amorphous polymers often exhibit greater ductility, so the elongation at break for the 3,3'-PEEK variant could be higher than that of its semi-crystalline counterpart.
-
Chemical Resistance and Solubility: The high crystallinity of commercial PEEK is a key factor in its excellent chemical resistance, as the tightly packed crystalline domains are less susceptible to solvent penetration. [12]The amorphous structure of PEEK from 3,3'-DFBPK would allow for easier solvent ingress, making it soluble in a broader range of organic solvents but also rendering it less resistant to aggressive chemical environments. [6]This increased solubility could, however, be advantageous for processing techniques such as solution casting or spin coating.
Experimental Protocols for Material Characterization
To ensure the scientific integrity of any comparative study, standardized and well-defined experimental protocols are essential. The following are detailed methodologies for key characterization techniques.
Overall Experimental Workflow
The comprehensive evaluation of a PEEK material involves a logical sequence of characterization techniques to elucidate its thermal, mechanical, and structural properties.
Caption: Experimental workflow for comprehensive PEEK characterization.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.
-
Methodology:
-
Accurately weigh 5-10 mg of the PEEK sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at 400°C for 5 minutes to ensure complete melting.
-
Cool the sample to room temperature at a controlled rate of 10°C/min.
-
Heat the sample again from room temperature to 400°C at 10°C/min. This second heating scan is used for data analysis.
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
The Tm is taken as the peak temperature of the melting endotherm.
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔHm0) x 100 where ΔHm is the enthalpy of melting obtained from the area under the melting peak, and ΔHm0 is the theoretical enthalpy of melting for 100% crystalline PEEK (typically taken as 130 J/g). [10]
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature of the PEEK sample.
-
Methodology:
-
Place a 10-15 mg sample of PEEK into a TGA pan (platinum or ceramic).
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%).
-
The temperature of maximum rate of decomposition is determined from the peak of the derivative of the weight loss curve (DTG).
-
Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break.
-
Methodology:
-
Prepare dumbbell-shaped specimens (Type I or V, depending on material availability and form) according to ASTM D638 specifications. [13] 2. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Conduct the tensile test using a universal testing machine equipped with an extensometer at a crosshead speed of 5 mm/min.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Conclusion: Tailoring PEEK for Specific Applications
The comparison between PEEK synthesized from this compound and commercial PEEK from 4,4'-Difluorobenzophenone underscores the profound impact of monomer isomerism on the final properties of this high-performance polymer. While commercial PEEK, with its semi-crystalline nature, offers a superior combination of high-temperature performance, mechanical strength, and chemical resistance, the amorphous or low-crystallinity variant derived from the meta-substituted monomer presents a different set of characteristics.
The expected lower thermal and mechanical properties of PEEK from 3,3'-DFBPK are balanced by its anticipated enhanced solubility in a wider range of organic solvents. This trade-off opens up new avenues for processing and applications where the extreme performance of commercial PEEK may not be necessary, but ease of processing via solution-based techniques is desirable. For researchers and drug development professionals, understanding these nuances is critical for selecting or designing the appropriate PEEK material for a specific application, whether it be a load-bearing implant requiring maximum strength and inertness or a thin-film coating requiring solution processability. This guide serves as a foundational resource for navigating the structure-property relationships within the versatile family of PEEK polymers.
References
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- MCG. (n.d.). PEEK plastics - Polyetheretherketone properties & applications.
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- Fortney, A., & Fossum, E. (2012).
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- ASTM International. (n.d.). ASTM D638: Standard Test Method for Tensile Properties of Plastics.
- Kurdanova, Z. I., Zhansitov, A. A., Slonov, A. L., Shakhmurzova, K. T., Baykazieve, A. E., & Khashirovaf, S. Y. (2019). Synthesis and Research of Properties of Polyether ether Ketone.
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- Grokipedia. (n.d.). Polyether ether ketone.
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- National Center for Biotechnology Information. (2020, August 10). A Case Study of Polyether Ether Ketone (I)
- Google Patents. (n.d.). EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- ResearchGate. (n.d.). Structure of 4,4′‐difluorobenzophenone–hydroquinone PEEK.
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- The University of Texas at Austin. (n.d.). Mechanical Properties of High-Performance Plastic Polyether-ether-ketone (PEEK) Printed by Fused Deposition Modeling.
- MDPI. (2021, May 21). Mechanical, Chemical, and Processing Properties of Specimens Manufactured from Poly-Ether-Ether-Ketone (PEEK) Using 3D Printing.
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- National Center for Biotechnology Information. (2020, November 24). Fabrication and Characterization of PEEK/PEI Multilayer Composites. PMC.
- ResearchGate. (n.d.). Effect of thermal history on crystallization behavior of polyetheretherketone studied by differential scanning calorimetry.
- MDPI. (n.d.). Crystallization and Aging Behavior of Polyetheretherketone PEEK within Rapid Tooling and Rubber Molding.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,3'-Difluorobenzophenone Quantification
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,3'-Difluorobenzophenone, a key chemical intermediate. We will explore the nuances of method selection, validation, and critically, the cross-validation of these methods to ensure consistency and reliability across different laboratories and analytical platforms.
This document is intended for researchers, analytical scientists, and drug development professionals. It is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Significance of this compound and the Imperative for Robust Quantification
This compound (DFBP) is a fluorinated aromatic ketone with a molecular formula of C₁₃H₈F₂O and a molecular weight of 218.20 g/mol .[1][2] Its physicochemical properties, including a melting point of 59-61 °C, make it a versatile building block in organic synthesis.[1][3] The quantification of DFBP is critical in various stages of drug development, from monitoring reaction kinetics and optimizing synthetic yields to ensuring the purity of downstream products.
Given the stringent requirements of regulatory bodies, any analytical method used for the quantification of such a critical intermediate must be thoroughly validated to demonstrate its suitability for its intended purpose.[4] Furthermore, as drug development often involves multiple research and manufacturing sites, the cross-validation of analytical methods becomes essential to guarantee consistent and reproducible results, regardless of where the analysis is performed.[5][6]
A Comparative Analysis of Analytical Methodologies for DFBP Quantification
The selection of an appropriate analytical technique is the first critical step in developing a robust quantification method. For a molecule like this compound, several chromatographic techniques are well-suited. This guide will focus on the two most prevalent and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for a wide range of compounds. For DFBP, a reversed-phase HPLC method with UV detection is a logical starting point.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorinated benzophenone structure of DFBP allows for strong retention on a C18 column and detection via its chromophore using a UV detector.
Key Advantages:
-
Robustness and Reliability: HPLC is a well-established and highly reliable technique.
-
Versatility: Easily adaptable to different matrices.
-
Non-destructive: Allows for further analysis of the collected fractions if needed.
Limitations:
-
Sensitivity: While good, it may not be sufficient for trace-level impurity analysis without concentration steps.
-
Peak Purity: A single peak does not definitively guarantee a single compound; co-eluting impurities can be a concern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the relatively low melting point and expected volatility of DFBP, GC-MS offers a highly specific and sensitive alternative to HPLC.
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification and quantification.
Key Advantages:
-
High Specificity: The mass spectrum provides structural information, significantly reducing the risk of misidentification due to co-eluting compounds.
-
Excellent Sensitivity: Often provides lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.
Limitations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough for gas chromatography.
-
Matrix Effects: Complex matrices can sometimes interfere with the analysis.
Method Validation: The Foundation of Trustworthy Data
Before any cross-validation can be considered, each analytical method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The validation parameters are guided by the ICH Q2(R1) and the recently updated ICH Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[7][8][9]
The following table summarizes the key validation parameters and their typical acceptance criteria for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by peak purity analysis and comparison with a blank and placebo. | Confirmed by unique mass spectrum and retention time. | No interference at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Range | Typically 80-120% of the target concentration. | Dependent on the expected concentration of the analyte. | The method should be linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Repeatability: < 1.5%; Intermediate Precision: < 3.0% | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to small, deliberate variations in method parameters. | Insensitive to small, deliberate variations in method parameters. | The capacity of the method to remain unaffected by small variations in method parameters. |
Cross-Validation: Ensuring Inter-Laboratory Consistency
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, and on different instruments.[5] This is a critical step in method transfer and ensures data integrity across multiple sites.
The Cross-Validation Workflow
The process of cross-validation should be systematic and well-documented. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the cross-validation of an analytical method.
Experimental Design for Cross-Validation
A common approach for cross-validation is comparative testing, where both the originating and receiving laboratories analyze the same lot of a homogeneous sample.[6] The results are then statistically compared.
Experimental Protocol: Cross-Validation of HPLC Method
-
Sample Preparation: A single, homogeneous batch of this compound is prepared and divided into two sets of samples, one for each laboratory. A minimum of three concentrations (e.g., 80%, 100%, and 120% of the target concentration) should be prepared in triplicate.
-
Analysis: Both laboratories will analyze the samples using the validated HPLC method.
-
Data Comparison: The results from both laboratories (e.g., peak area, concentration) are compared. The percentage difference between the means of the two laboratories should be calculated.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in the protocol. A typical criterion is that the percentage difference between the mean results of the two laboratories should not be more than 2%.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.
Protocol 2: GC-MS Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Chromatographic and MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-300 amu
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using a suitable volatile solvent like acetone or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare as described in the HPLC-UV protocol, using the same solvent as the standards.
Comparative Performance Data
The following table presents hypothetical but realistic performance data for the two analytical methods, based on typical results for similar compounds.
| Performance Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range (µg/mL) | 10 - 150 | 1 - 50 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.8% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | 1.1% |
| - Intermediate Precision | 1.5% | 2.2% |
| LOD (µg/mL) | 0.5 | 0.1 |
| LOQ (µg/mL) | 1.5 | 0.3 |
Conclusion: A Holistic Approach to Analytical Method Lifecycle
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control, while GC-MS provides superior specificity and sensitivity, making it ideal for trace analysis and confirmatory testing.
Regardless of the chosen method, a comprehensive validation is non-negotiable. Furthermore, in a multi-site operational environment, a well-defined cross-validation strategy is essential to ensure the consistency and reliability of analytical data throughout the drug development lifecycle. By adhering to the principles outlined in this guide and the referenced regulatory documents, organizations can build a foundation of trust in their analytical data, ultimately ensuring the quality and safety of their products.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Chemcasts. (n.d.). 3,3′-Difluorobenzophenone (CAS 345-70-0) – Thermophysical Properties. Retrieved from [Link]
-
Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
-
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A Comparative Guide to the Solubility of PEEK Isomers: Unlocking Processability Through Structural Design
Introduction: Beyond High Performance, the Quest for Processability in PEEK Polymers
Poly(ether ether ketone), or PEEK, stands as a cornerstone in the realm of high-performance thermoplastics, lauded for its exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] Conventionally synthesized from 4,4'-disubstituted monomers, the resulting linear and highly symmetric polymer chains of standard PEEK lead to a semi-crystalline morphology.[2] This structure, while responsible for its desirable material properties, concurrently renders it notoriously insoluble in most common organic solvents at ambient temperatures, necessitating high-temperature processing in harsh solvents like diphenyl sulfone or concentrated acids.[2][3]
This guide delves into the isomeric variations of PEEK, specifically comparing the well-established 4,4'-PEEK with its lesser-known but highly significant 3,3'-isomer. By altering the substitution pattern on the aromatic backbone from a linear para-linkage to a kinked meta-linkage, we can dramatically disrupt chain packing and crystallinity. This structural modification offers a compelling pathway to enhanced solubility and, consequently, improved processability, opening new avenues for PEEK in applications requiring solution-based fabrication techniques such as casting, coating, and composite manufacturing.[2][4] This guide will provide a detailed comparison of their solubility profiles, the underlying structural rationale, and a comprehensive experimental protocol for researchers to quantify these differences.
The Isomeric Difference: A Structural Tale of Two PEEKs
The fundamental distinction between 4,4'-PEEK and 3,3'-PEEK lies in the connectivity of the ether and ketone linkages along the polymer backbone. Standard PEEK is synthesized using monomers like 4,4'-difluorobenzophenone and hydroquinone, resulting in para-phenylene linkages.[5] In contrast, the 3,3'-isomer is synthesized using monomers such as 3,5-difluorobenzophenone, which introduces meta-phenylene linkages into the polymer chain.[4]
This seemingly subtle change in substitution pattern has profound consequences for the polymer's three-dimensional structure and intermolecular interactions.
The linear geometry of the 4,4'-PEEK chain allows for efficient packing and the formation of highly ordered crystalline domains. These strong intermolecular forces require a significant amount of energy to overcome, which is why 4,4'-PEEK is only soluble in very aggressive, high-boiling point solvents or strong acids.[3]
Conversely, the meta-linkage in the 3,3'-PEEK isomer introduces a "kink" into the polymer backbone, disrupting the linearity and symmetry of the chain. This irregular structure hinders the ability of the polymer chains to pack closely together, leading to a reduction in crystallinity and, in some cases, a completely amorphous morphology.[4][6] The reduced intermolecular forces in the more amorphous 3,3'-PEEK allow solvent molecules to penetrate and solvate the polymer chains more easily, resulting in significantly enhanced solubility in a wider range of common organic solvents at room temperature.[4]
Comparative Solubility Profile
While precise quantitative data is scarce in publicly available literature, extensive qualitative studies demonstrate a stark contrast in the solubility behavior of the two isomers.
| Solvent | 4,4'-PEEK (Standard) | 3,3'-PEEK (meta-linked) |
| Dichloromethane (DCM) | Insoluble | Soluble[4] |
| Tetrahydrofuran (THF) | Insoluble | Soluble[4] |
| N,N-Dimethylacetamide (DMAc) | Insoluble | Soluble[4] |
| N-Methyl-2-pyrrolidone (NMP) | Insoluble (soluble with sulfonation)[7] | Soluble |
| Chloroform | Insoluble | Soluble |
| Diphenyl Sulfone | Soluble at high temp. (>200°C) | Soluble at lower temp. |
| Concentrated Sulfuric Acid | Soluble (with sulfonation)[2] | Soluble |
Analysis of Solubility Trends:
The data clearly indicates that the introduction of meta-linkages transforms PEEK from a highly intractable material into a polymer that is soluble in several common laboratory solvents, including chlorinated hydrocarbons and polar aprotic solvents.[4] Research has shown that homopolymers made exclusively from 3,5-difluorobenzophenone are soluble in these solvents, and that copolymerizing with increasing amounts of 4,4'-difluorobenzophenone systematically decreases the solubility.[4] This underscores the direct relationship between the kinked meta-structure and improved solvent interaction.
This enhanced solubility is a game-changer for PEEK processing. It enables techniques like:
-
Solution Casting: Formation of thin films and membranes with uniform thickness.
-
Spin Coating: Application of thin, even coatings on various substrates.
-
Fiber Spinning: Creation of PEEK fibers from solution for advanced textiles or composites.
-
Composite Manufacturing: Easier impregnation of reinforcing fibers (e.g., carbon or glass) to create high-performance composites.
Experimental Protocol: Quantitative Determination of PEEK Isomer Solubility
To provide researchers with a robust methodology for quantifying the solubility of these PEEK isomers, the following protocol is based on established practices for polymer solubility determination, incorporating guidelines from ASTM D5226.[8][9]
Objective: To determine the saturation solubility (in g/L or mg/mL) of 3,3'- and 4,4'-PEEK powders in a selected organic solvent (e.g., Dichloromethane) at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
PEEK Isomer Powders (finely ground, <1 mm particle size)[8]
-
Selected Solvent (e.g., Dichloromethane, HPLC grade)
-
Analytical Balance (± 0.1 mg precision)
-
Glass Vials with PTFE-lined screw caps (e.g., 20 mL)[8]
-
Orbital Shaker or Magnetic Stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe Filters (0.2 µm, PTFE)
-
Pipettes and Glassware
-
Vacuum Oven
Methodology:
-
Polymer Preparation: Dry the PEEK isomer powders in a vacuum oven at an appropriate temperature (e.g., 60-80°C) for at least 24 hours to remove any residual moisture, which can affect solubility measurements.[8]
-
Sample Preparation:
-
Label a series of glass vials for each isomer and solvent combination.
-
Add an excess amount of the dried PEEK powder to each vial. The goal is to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Accurately record the mass of the added polymer.
-
-
Solvent Addition:
-
Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into each vial.
-
Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved polymer no longer changes over time.
-
-
Separation of Undissolved Polymer:
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
For finer particles, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes to create a compact pellet of the undissolved polymer.
-
-
Quantification of Dissolved Polymer:
-
Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the clear supernatant, being careful not to disturb the solid pellet.
-
Transfer this aliquot into a pre-weighed, clean, and dry petri dish or weighing bottle. Record the exact mass of the empty container.
-
Place the container with the aliquot in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 50-70°C for DCM).
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., 4 hours apart) show a difference of less than 0.1 mg.
-
-
Calculation:
-
Calculate the mass of the dissolved PEEK in the aliquot by subtracting the mass of the empty container from the final constant mass.
-
Determine the solubility using the following formula: Solubility (g/L) = (Mass of dissolved PEEK in aliquot (g) / Volume of aliquot (L))
-
Causality and Self-Validation:
-
Why use excess polymer? This ensures that the solution reaches its saturation point, which is the definition of solubility.
-
Why a long equilibration time? High molecular weight polymers dissolve slowly. A 48-72 hour period helps ensure that the system has reached a true thermodynamic equilibrium.
-
Why centrifugation and filtration? These steps are critical to completely remove any undissolved microparticles from the aliquot, which would otherwise lead to an overestimation of the solubility.
-
Why dry to a constant weight? This confirms that all the solvent has been removed and only the dissolved polymer mass remains, ensuring accuracy in the final calculation.
Conclusion
References
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Polyether ether ketone. Wikipedia. Accessed January 12, 2026. [Link]
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ASTM D5226-16, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2016, .
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Stuck, Rachael. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University, 2017. [Link]
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A Comparative Guide to Difluorobenzophenone Isomers: Unlocking Performance in Polymers, Photochemistry, and Pharmaceuticals
In the landscape of specialty chemicals, fluorinated compounds hold a position of prominence, prized for the unique physicochemical properties that fluorine substitution imparts. Among these, the difluorobenzophenone isomers represent a versatile class of molecules with significant, yet varied, applications across high-performance polymers, photopolymerization, and medicinal chemistry. The positional isomerism of the two fluorine atoms on the benzophenone scaffold dramatically influences the molecule's reactivity, steric hindrance, and electronic properties, leading to distinct performance characteristics in each application. This guide provides an in-depth, comparative analysis of the common difluorobenzophenone isomers, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their selection and application.
The Isomeric Landscape: A Foundation of Varied Properties
The six primary isomers of difluorobenzophenone—2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-difluorobenzophenone—each possess a unique spatial arrangement of their fluorine substituents. This seemingly subtle difference has profound implications for their utility. The symmetric 4,4'-isomer is the most commercially significant, primarily due to its linear geometry, which is highly conducive to the formation of semi-crystalline, high-performance polymers. In contrast, the asymmetric isomers, such as 2,4'- and 3,5-difluorobenzophenone, introduce kinks into polymer chains, disrupting crystallinity and enhancing solubility.
Table 1: Physicochemical Properties of Common Difluorobenzophenone Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 106-109 | White crystalline powder[1] |
| 2,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 24-26 | Low melting solid |
| 3,3'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 59-61 | White solid |
| 3,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 53-57 | White to light yellow powder[2] |
| 2,2'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 50-52 | White solid |
| 2,3'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | N/A | N/A |
High-Performance Polymers: The Reign of the 4,4'-Isomer and the Rise of its Kin
The synthesis of poly(aryl ether ketones) (PAEKs), a family of high-performance thermoplastics, represents the most significant application of difluorobenzophenone isomers. Within this domain, poly(ether ether ketone) (PEEK) is the most prominent member, renowned for its exceptional thermal stability, chemical resistance, and mechanical properties.
4,4'-Difluorobenzophenone: The Cornerstone of PEEK Synthesis
The linear and symmetric structure of 4,4'-difluorobenzophenone is paramount to the synthesis of high molecular weight, semi-crystalline PEEK.[3][4] The para-positioned fluorine atoms are highly activated towards nucleophilic aromatic substitution by the electron-withdrawing ketone group, facilitating polymerization with bisphenolate monomers, most commonly the disodium salt of hydroquinone.[3][5] This reaction, typically carried out in a high-boiling polar aprotic solvent like diphenyl sulfone, proceeds via a step-growth polymerization mechanism to form the characteristic ether linkages of the PEEK backbone.[3][6]
Experimental Protocol: Synthesis of PEEK using 4,4'-Difluorobenzophenone
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[6]
-
Inert Atmosphere: The reactor is thoroughly purged with high-purity nitrogen to remove oxygen and moisture. A continuous, gentle nitrogen flow is maintained throughout the reaction.
-
Heating Profile: The reaction mixture is stirred and heated according to a specific temperature profile, for instance:
-
Heat to 160°C and hold for 2 hours.
-
Increase the temperature to 250°C and hold for 2 hours.
-
Further increase the temperature to 320°C and hold for 1-5 hours.[6] The viscosity of the mixture will noticeably increase as polymerization progresses.
-
-
Cooling and Isolation: After the designated reaction time, heating is discontinued, and the mixture is allowed to cool to room temperature. The resulting solid polymer is then ground into a fine powder.
-
Purification: The powdered polymer is washed with hot acetone and deionized water to remove the solvent and inorganic salts.[6]
2,4'- and 3,5-Difluorobenzophenone: Tailoring PEEK Properties
The incorporation of asymmetric difluorobenzophenone isomers, such as 2,4'- and 3,5-difluorobenzophenone, as co-monomers in PEEK synthesis offers a powerful strategy for tuning the polymer's properties. The introduction of these "kinked" monomers disrupts the regular packing of the polymer chains, leading to a reduction in crystallinity and an increase in solubility in common organic solvents.[7][8] This enhanced processability is highly desirable for certain applications where solution-based processing is required.
Research has shown that the ratio of the asymmetric isomer to the traditional 4,4'-isomer has a dramatic influence on the thermal and solubility characteristics of the resulting PEEK analogues.[8] For instance, copolymers synthesized with increasing amounts of 3,5-difluorobenzophenone exhibit a transition from semi-crystalline to completely amorphous materials, with a corresponding increase in solubility in solvents like N-methyl-2-pyrrolidone (NMP).[8] Similarly, the use of 2,4'-difluorobenzophenone leads to the formation of completely amorphous PEEK analogues with enhanced solubility.[7]
Table 2: Comparison of PEEK Properties with Different Difluorobenzophenone Isomers
| Isomer Composition | Crystallinity | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | 5% Weight Loss Temp. (T_d5%) (°C) | Solubility in Organic Solvents |
| 100% 4,4'- | Semi-crystalline | ~143 | ~343 | >500 | Insoluble |
| Copolymers with 2,4'- | Amorphous (at higher %) | 113 - 152[7] | 280 - 320 (at lower %)[7] | 330 - 500 | Soluble |
| Copolymers with 3,5'- | Amorphous (at higher %) | 86 - 129[7] | 252 - 254 (at lower %)[7] | 330 - 500 | Soluble |
The causality behind these changes lies in the disruption of the polymer chain's ability to pack into a regular, crystalline lattice. The asymmetric isomers create a more disordered structure, which reduces the intermolecular forces and allows for easier solvent penetration.
Photoinitiators in Polymerization: Harnessing Light to Drive Reactions
Difluorobenzophenone isomers, particularly the 4,4'- and 3,4'-isomers, find application as Type II photoinitiators in UV-curable coatings, adhesives, and inks.[1][2] In this role, they absorb UV light and, in the presence of a co-initiator (typically a tertiary amine), generate free radicals that initiate polymerization.
The mechanism involves the photo-excited benzophenone abstracting a hydrogen atom from the amine, creating an aminoalkyl radical which is the primary initiating species. The efficiency of a photoinitiator is dependent on its ability to absorb light at the emission wavelength of the UV source and the quantum yield of radical formation.
While specific comparative data on the photoinitiation efficiency of the different difluorobenzophenone isomers is not extensively available in the public domain, the position of the fluorine atoms is expected to influence the photophysical properties, such as the energy of the excited state and the efficiency of intersystem crossing. Generally, electron-withdrawing groups can enhance the rate of hydrogen abstraction, potentially leading to higher initiation efficiency.
Medicinal Chemistry: A Scaffold for Drug Discovery
For instance, 2,4'-difluorobenzophenone is a known intermediate in the synthesis of various pharmaceuticals.[9] The presence of fluorine at different positions allows for fine-tuning of the electronic and steric properties of the final drug molecule, which can be critical for its interaction with biological targets.
The application of difluorobenzophenone isomers in medicinal chemistry often involves their use as building blocks for more complex molecules. The reactivity of the ketone group and the potential for nucleophilic substitution of the fluorine atoms (depending on their position and activation) provide synthetic handles for derivatization.
Synthesis of Difluorobenzophenone Isomers: A Note on Purity
The synthesis of difluorobenzophenone isomers is most commonly achieved through Friedel-Crafts acylation.[3][9] For example, 4,4'-difluorobenzophenone is typically prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[4] Similarly, 2,4'-difluorobenzophenone can be synthesized by reacting fluorobenzene with 2-fluorobenzoyl chloride.[9]
It is crucial to note that these synthesis methods can often lead to the formation of a mixture of isomers. For instance, the synthesis of 4,4'-difluorobenzophenone can be contaminated with the 2,4'-isomer. The presence of these isomeric impurities can have a significant impact on the performance of the final product, particularly in polymerization reactions where even small amounts of an asymmetric isomer can disrupt crystallinity. Therefore, high-purity grades of specific isomers are often required for demanding applications.
Experimental Protocol: Synthesis of High-Purity 2,4'-Difluorobenzophenone
-
Reaction Setup: In a suitable solvent such as dichloromethane or dichloroethane, fluorobenzoyl chloride and fluorobenzene are used as raw materials with aluminum trichloride as the catalyst.[6]
-
Reaction Conditions: The mass ratio of fluorobenzoyl chloride to fluorobenzene to aluminum trichloride is typically in the range of 1:1-3:0.5-1.5.[6] The reaction is carried out at a controlled temperature.
-
Workup: After the reaction is complete, the mixture is hydrolyzed and the solvent is removed.[6]
-
Purification: The crude product is then subjected to aftertreatment and recrystallization to obtain the high-purity 2,4'-difluorobenzophenone.[6]
Conclusion: A Tale of Isomeric Influence
The applications of difluorobenzophenone isomers serve as a compelling illustration of how subtle changes in molecular structure can lead to vastly different material properties and functionalities. The linear, symmetric 4,4'-isomer remains the workhorse for high-performance PEEK polymers, where crystallinity is paramount. In contrast, the asymmetric isomers, 2,4'- and 3,5-difluorobenzophenone, provide a valuable tool for modulating polymer properties, enhancing solubility and processability.
In the realms of photochemistry and medicinal chemistry, the unique electronic and steric profiles of each isomer offer a rich design space for the development of efficient photoinitiators and novel therapeutic agents. As research continues to delve into the nuanced effects of fluorine substitution, the full potential of the less common difluorobenzophenone isomers is yet to be unlocked, promising further innovation in materials science and drug discovery. The careful selection of a specific isomer, with a clear understanding of its inherent properties and potential impurities, is the critical first step towards harnessing its full potential.
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Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Synthesis of 3,3'-Difluorobenzophenone: Efficiency and Methodological Considerations
In the landscape of pharmaceutical and materials science research, the synthesis of specifically functionalized diaryl ketones is a cornerstone for the development of novel molecular entities. Among these, 3,3'-Difluorobenzophenone stands out as a key building block due to the unique electronic properties conferred by its fluorine substituents. This guide provides an in-depth comparison of synthetic routes to this compound, benchmarking its synthesis efficiency against other established methods for related isomers. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and objective data to inform your synthetic strategy.
Introduction to the Significance of this compound
This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. The strategic placement of fluorine atoms on the phenyl rings can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and scalable access to this molecule is of paramount importance to researchers in drug discovery and materials science. This guide will explore and compare several key synthetic methodologies.
Comparative Analysis of Synthetic Methodologies
The synthesis of diaryl ketones can be approached through several classical and modern organic reactions. Here, we evaluate the most pertinent methods for the synthesis of this compound, drawing comparisons with the well-documented synthesis of its isomers where direct comparative data is limited.
Organometallic Addition to an Activated Carboxylic Acid Derivative
A documented method for the synthesis of this compound involves the addition of an organolithium reagent to a Weinreb amide. This approach offers high yields and good control over the reaction.
Reaction Scheme:
This method has been reported to achieve a high yield of 87.3%[1]. The use of a Weinreb amide is crucial as it forms a stable tetrahedral intermediate that prevents over-addition of the organometallic reagent, a common side reaction when using more reactive acylating agents like acid chlorides.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones[2][3]. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[2][3][4].
For the synthesis of this compound, two main Friedel-Crafts routes can be envisioned:
-
Route A: Acylation of fluorobenzene with 3-fluorobenzoyl chloride.
-
Route B: Acylation of 1,3-difluorobenzene with benzoyl chloride.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[7][8]. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide[7][8].
A plausible Suzuki coupling route to this compound would involve the reaction of 3-fluorophenylboronic acid with 3-fluorobenzoyl chloride[9]. The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts acylation[10].
Data Summary and Comparison
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield (or expected) | Key Advantages | Key Disadvantages |
| Organometallic Addition | 3-Bromofluorobenzene, 3-Fluoro-N-methoxy-N-methylbenzamide | n-Butyllithium | 87.3%[1] | High yield, good control | Requires cryogenic temperatures, moisture-sensitive reagents |
| Friedel-Crafts Acylation | Fluorobenzene, 3-Fluorobenzoyl chloride | AlCl₃ | Moderate to good (estimated) | Readily available starting materials | Stoichiometric Lewis acid required, potential for isomeric impurities |
| Suzuki-Miyaura Coupling | 3-Fluorophenylboronic acid, 3-Fluorobenzoyl chloride | Palladium catalyst, Base | Good to excellent (estimated) | Mild conditions, high functional group tolerance | Cost of palladium catalyst, requires synthesis of boronic acid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Organolithium Addition[1]
Step 1: Generation of 3-Fluorophenyllithium
-
To a solution of 3-bromofluorobenzene (133 g, 764 mmol) in anhydrous tetrahydrofuran (THF) (1 L) at -78 °C under a nitrogen atmosphere, add n-butyllithium (305 mL of a 2.5 M solution in hexanes, 764 mmol) dropwise over 1 hour.
-
Stir the resulting solution at -78 °C for an additional hour.
Step 2: Acylation
-
To the freshly prepared 3-fluorophenyllithium solution, add a solution of 3-fluoro-N-methoxy-N-methylbenzamide (100 g, 546 mmol) in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water (1 L).
-
Extract the aqueous layer with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 50:1) to afford this compound as a white solid (104 g, 87.3% yield).
Protocol 2: General Procedure for Friedel-Crafts Acylation
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise.
-
To this mixture, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling[10]
Note: This is a generalized protocol and would require optimization.
-
In a reaction vessel, combine 3-fluorobenzoyl chloride (1.0 equivalent), 3-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
Organometallic Addition Workflow
Caption: Workflow for the synthesis of this compound via organolithium addition.
Friedel-Crafts Acylation Mechanism
Caption: Generalized mechanism of Friedel-Crafts acylation.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the synthesis of this compound, the organometallic addition to a Weinreb amide stands out as a high-yielding and well-documented method. While it requires stringent anhydrous and cryogenic conditions, the excellent yield makes it a compelling choice for laboratory-scale synthesis.
The Friedel-Crafts acylation remains a viable, cost-effective alternative, particularly for larger-scale production, provided that potential issues with regioselectivity can be controlled and optimized.
The Suzuki-Miyaura cross-coupling represents a modern, versatile approach that is likely to provide high yields under mild conditions. This method would be particularly advantageous when a variety of substituted benzophenones are desired, as a common aryl halide or boronic acid precursor could be coupled with a diverse range of partners.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost of starting materials, and desired purity of the final product. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of this compound.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
-
EVONIK FIBRES GMBH. (2008). New Process For Preparing 4,4,' Difluorobenzophenone. Indian Patent Application 26/2008. Retrieved from [Link]
- Unknown. (n.d.). Experiment 1: Grignard Reaction. CHEM 322L.
- Rogal, H., & Ungerank, M. (2009). Process for Preparing 4,4' Difluorobenzophenone. U.S. Patent Application 12/441,291.
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Unknown. (2016). Preparation method of 4,4'-difluorobenzophenone. Chinese Patent Application CN106045828A.
- Unknown. (2013). Method for preparing high-purity 2,4'-difluorobenzophenone. Chinese Patent Application CN103449986A.
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved from [Link]
- Ni, C., Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 1997-2017.
- University of Delaware. (n.d.). Friedel-Crafts Acylation. Chem 334.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- da Silva, R. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769.
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A Comparative Guide to the Cytotoxicity of Fluorinated Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties. The strategic introduction of fluorine atoms into this scaffold represents a key optimization strategy to enhance therapeutic efficacy. This guide provides an in-depth comparative analysis of the cytotoxicity of fluorinated benzophenone derivatives, offering experimental data, detailed protocols, and mechanistic insights to inform the design of next-generation anticancer agents.
The Rationale for Fluorination: Enhancing Cytotoxic Potential
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. In the context of benzophenone derivatives, fluorination can lead to:
-
Increased Lipophilicity : Fluorine's high electronegativity can enhance a molecule's ability to cross cell membranes, leading to improved cellular uptake and bioavailability.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can prolong the compound's half-life and enhance its therapeutic window.
-
Altered Electronic Properties : The electron-withdrawing nature of fluorine can modify the electronic distribution of the benzophenone core, potentially leading to more favorable interactions with biological targets.
-
Conformational Control : Fluorine substitution can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to target proteins.
These modifications collectively contribute to the observed enhancement in the cytotoxic and pro-apoptotic activities of many fluorinated benzophenone derivatives compared to their non-fluorinated counterparts.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of fluorinated benzophenone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for comparison.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | Malononitrile-modified fluorinated benzophenone 7b | KB-3-1 (Cervical Carcinoma) | ~13.5 times more potent than standard | [1] |
| Malononitrile-modified fluorinated benzophenone 7b | MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.8 times more potent than standard | [1] | |
| Malononitrile-modified fluorinated benzophenone 6a | KB-3-1 (Cervical Carcinoma) | ~2.1 times more potent than standard | [1] | |
| Malononitrile-modified fluorinated benzophenone 7a | MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.5 times more potent than standard | [1] | |
| Non-Fluorinated | Benzophenone glucopyranoside derivative 18 | Esophageal, Stomach, and Prostate Cancer Cell Lines | < 10 | [2] |
| Garcinol | Leukemia Cell Lines | - | ||
| Isogarcinol | Leukemia Cell Lines | More potent than Garcinol | ||
| Xanthochymol | Leukemia Cell Lines | More potent than Garcinol |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here illustrates the general trend of enhanced cytotoxicity with fluorination.
Mechanistic Insights: The Role of Apoptosis
The primary mechanism by which benzophenone derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Fluorination has been shown to enhance this pro-apoptotic activity.
The Intrinsic Apoptotic Pathway
Benzophenones typically trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
The cytotoxic action of benzophenones often involves:
-
Upregulation of Pro-Apoptotic Proteins : An increase in the expression of proteins like Bax.
-
Downregulation of Anti-Apoptotic Proteins : A decrease in the expression of proteins like Bcl-2.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytoplasm.[3][4][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6]
Caption: Intrinsic apoptosis pathway induced by fluorinated benzophenones.
Studies suggest that fluorination can enhance the ability of benzophenone derivatives to modulate the expression of Bcl-2 family proteins, thereby tipping the balance towards apoptosis.
Experimental Design: Causality and Rationale
Cell Line Selection
The choice of cell line is a critical step in designing meaningful in vitro cytotoxicity studies. The selection is often guided by the specific research question and the molecular characteristics of the cancer being studied. For instance, the MDA-MB-231 cell line is a common choice for studying triple-negative breast cancer (TNBC).[7][8][9] This subtype of breast cancer is particularly aggressive and lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it unresponsive to hormonal therapies.[7][10] Therefore, using MDA-MB-231 allows researchers to investigate the efficacy of compounds against a clinically challenging cancer type.[10]
The KB-3-1 cell line, a subclone of the HeLa cervical carcinoma cell line, is another frequently used model in cancer research.[1] Its utility lies in its well-characterized nature and robust growth, making it suitable for high-throughput screening of potential anticancer agents.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed protocols for two standard colorimetric assays used to evaluate the cytotoxic effects of benzophenone derivatives.
Caption: General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Untreated cells.
-
Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 1 hour before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Conclusion
The strategic fluorination of benzophenone derivatives represents a highly effective approach to enhancing their cytotoxic and pro-apoptotic activities against cancer cells. The evidence presented in this guide, supported by experimental data and detailed protocols, underscores the potential of these compounds as promising leads in anticancer drug discovery. Further investigation into the precise molecular interactions of fluorinated benzophenones with apoptotic machinery will undoubtedly pave the way for the rational design of even more potent and selective therapeutic agents.
References
- Identification of Novel Human Breast Carcinoma (MDA-MB-231) Cell Growth Modulators from a Carbohydrate-Based Diversity Oriented Synthesis Library. (Source: NIH)
- Cytotoxicity of the potent derivatives (in μM concentration) against human KB‐3‐1 cervical carcinoma cell line and human MDA‐MB‐231 triple‐negative breast cancer cell lines.
- Choosing the right cell line for breast cancer research. (Source: NIH)
- MDA-MB-231: Significance and symbolism. (Source: BenchChem)
- Application of MDA-MB-series Cell Lines in Breast Cancer Research. (Source: AcceGen)
- IC50 of the tested compounds against A549 cells compared to 5‐FU.
- A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at...
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- Comprehensive Review of Breast Cancer Cell Lines: A Guide to Selecting the Optimal Cell Line for Targeted Research. (Source: International Journal of Pharmaceutical Sciences)
- Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (Source: PubMed)
- IC 50 values of the tested compounds against MCF- 7, HepG2, and A549...
- Cytotoxic Benzophenone Derivatives from Garcinia Species Display a Strong Apoptosis-Inducing Effect against Human Leukemia Cell Lines.
- Cytotoxic Benzophenone Derivatives from Garcinia Species Display a Strong Apoptosis-Inducing Effect against Human Leukemia Cell Lines. (Source: CiNii Research)
- Comparative study of the anti-tumour effects of the imipridone, ONC201 and its fluorinated analogues on pancreatic cancer cell line. (Source: PubMed Central)
- Cytotoxic effect on KB3-1 cell lines of bis-hydroxyquinoline compounds.
- iC 50 values of MCF7, A549, and C42 cancer cell lines treated with...
- Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated altern
- Synthesis, molecular modeling, and structure-activity relationship of benzophenone-based CAAX-peptidomimetic farnesyltransferase inhibitors. (Source: PubMed)
- Effects of fluoride on liver apoptosis and Bcl-2, Bax protein expression in freshwater teleost, Cyprinus carpio. (Source: PubMed)
- Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease.
- Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. (Source: PubMed)
- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (Source: SciELO)
- The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of r
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- Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic arom
- Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. (Source: PubMed Central)
- Bax/Bcl-2 Ratio As the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory P
- Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development. (Source: Benchchem)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3'-Difluorobenzophenone
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialty chemicals like 3,3'-Difluorobenzophenone (CAS No. 345-70-0) requires not only procedural accuracy but a deep understanding of the chemical's nature. This guide provides a comprehensive, field-proven framework for the proper disposal of this fluorinated aromatic ketone, moving beyond a simple checklist to explain the critical reasoning behind each step.
The 'Why': Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not merely a benign organic solid; its hazard profile dictates the stringent disposal protocols required.
The primary, immediate hazards are well-documented: it is an irritant to the skin, eyes, and respiratory system[1][2]. However, the greater concern stems from its chemical structure. As a fluorinated organic compound, it possesses highly stable carbon-fluorine (C-F) bonds. This stability, while useful in many applications, renders the molecule resistant to natural degradation, making it a "persistent" chemical if released into the environment[3][4][5]. Improper disposal can therefore lead to long-term environmental contamination. The recommended disposal method, high-temperature incineration, is specifically chosen for its ability to provide sufficient energy to break these robust C-F bonds[4][5][6].
GHS Hazard Summary
For quick reference, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Pre-Disposal Operations: Segregation and Containment
The disposal process begins long before the waste leaves your facility. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
The causality is simple: to prevent exposure, physical barriers are non-negotiable. Based on the compound's irritant nature and solid form, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required to protect against airborne dust particles[2][3].
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected before use. Use proper glove removal technique to avoid skin contact[2].
-
Protective Clothing: A lab coat or impervious clothing is necessary to prevent skin contact[2]. For significant quantities, additional protection may be warranted.
-
Respiratory Protection: All handling of the solid that could generate dust must be performed in a well-ventilated area, preferably a chemical fume hood[1][2][3]. If dust formation is unavoidable, a particle respirator (e.g., N95) should be used[2].
Waste Segregation: A Self-Validating System
Proper segregation is a critical control point. Cross-contamination of waste streams can lead to dangerous reactions or complicate the final disposal process.
-
Dedicated Waste Stream: All this compound waste—including residual powder, contaminated weigh boats, gloves, and wipes—must be collected in a dedicated, clearly labeled, and compatible container[3].
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents[1][7]. Never mix its waste with oxidizing waste streams to prevent potentially hazardous reactions.
-
Container Integrity: Use only suitable, sealable, and closed containers for waste collection[2][8]. Ensure containers are kept tightly closed when not in use to prevent the release of dust[1][9]. The container itself, once used, should be handled as hazardous waste[2].
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste from the laboratory bench to its final destruction.
Step 1: On-Site Waste Collection
-
Action: Carefully place all solid waste (surplus chemical, contaminated articles) into your designated, labeled hazardous waste container.
-
Causality: This prevents cross-contamination and ensures the waste is correctly identified for the disposal vendor. Avoid creating dust during transfer[2][10].
Step 2: Preparing for Off-Site Disposal
-
Action: Ensure the waste container is securely sealed. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and its associated hazards (Irritant).
-
Causality: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container. It allows the disposal facility to apply the correct destruction technology.
Step 3: Final Disposal via High-Temperature Incineration
-
Action: Transfer the waste to a licensed hazardous waste disposal company. Specify that the material is a fluorinated organic compound requiring high-temperature incineration.
-
Causality: This is the most critical step. Standard incineration may be insufficient to break the C-F bonds. The recommended method is combustion in a chemical incinerator equipped with an afterburner and a flue gas scrubber[1][11]. The high temperatures and long residence times are designed to achieve complete destruction, while the scrubber neutralizes the resulting hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct[4][12].
Step 4: Documentation and Record Keeping
-
Action: Retain all documentation from the waste disposal company, including manifests and certificates of destruction.
-
Causality: This creates a verifiable audit trail, demonstrating your compliance with all local, state, and federal environmental regulations[2][13].
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent dispersal.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated[2][14].
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain & Clean: Do not use compressed air to clean surfaces, as this will disperse the dust[10]. Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal[1][2][15]. Minimize dust generation throughout the process[1][8].
-
Decontaminate: Once the solid is collected, wash the spill site thoroughly[14].
-
Dispose: Treat all cleanup materials (wipes, gloves, etc.) as hazardous waste and place them in the designated container.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical flow from waste generation to final, documented destruction.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards and the scientific rationale for high-temperature destruction, researchers can effectively mitigate risks. This guide serves as a framework for establishing self-validating protocols that protect personnel, the community, and the environment.
References
-
Benzophenone Safety Data Sheet. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
-
Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
BENZOPHENONE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Benzophenone Safety Data Sheet. Carl ROTH. [Link]
-
4,4'-Difluorobenzophenone Material Safety Data Sheet. Cole-Parmer. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
